molecular formula C27H31O17+ B15588752 Delphinidin 3,5-diglucoside CAS No. 47851-70-7

Delphinidin 3,5-diglucoside

Katalognummer: B15588752
CAS-Nummer: 47851-70-7
Molekulargewicht: 627.5 g/mol
InChI-Schlüssel: XCTGXGVGJYACEI-LCENJUANSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside is an anthocyanin cation consisting of delphinidin with two beta-D-glucosyl residues attached to the 3- and 5-hydroxy groups. It is an anthocyanin cation, a beta-D-glucoside and a 5-hydroxyanthocyanin O-beta-D-glucoside. It is functionally related to a delphinidin. It is a conjugate acid of a delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside betaine.
Delphinidin 3,5-diglucoside has been reported in Crocus sieberi, Punica granatum, and other organisms with data available.

Eigenschaften

CAS-Nummer

47851-70-7

Molekularformel

C27H31O17+

Molekulargewicht

627.5 g/mol

IUPAC-Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C27H30O17/c28-6-16-19(34)21(36)23(38)26(43-16)41-14-4-9(30)3-13-10(14)5-15(25(40-13)8-1-11(31)18(33)12(32)2-8)42-27-24(39)22(37)20(35)17(7-29)44-27/h1-5,16-17,19-24,26-29,34-39H,6-7H2,(H3-,30,31,32,33)/p+1/t16-,17-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1

InChI-Schlüssel

XCTGXGVGJYACEI-LCENJUANSA-O

melting_point

202 - 203 °C

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Foundational & Exploratory

Delphinidin 3,5-diglucoside: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) 3,5-diglucoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the vibrant red, purple, and blue colors observed in higher plants.[1] As a glycosylated derivative of the aglycone delphinidin, this compound not only contributes significantly to plant pigmentation but also exhibits a range of biological activities, including potent antioxidant and anti-inflammatory properties, making it a subject of increasing interest in the fields of nutrition, pharmacology, and drug development.[2] This technical guide provides an in-depth overview of the natural sources of delphinidin 3,5-diglucoside, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and characterization.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, contributing to the deep blue and purple hues of various fruits, flowers, and vegetables.[3] Notable sources include pomegranates (Punica granatum), muscadine grapes (Vitis rotundifolia), and the flowers of Delphinium and Clitoria ternatea species.[3][4] The concentration of this compound can vary significantly depending on the plant species, cultivar, maturity stage, and environmental conditions.[5]

Quantitative Data on this compound Content

The following table summarizes the reported concentrations of this compound in various natural sources. This data is crucial for researchers aiming to isolate the compound or to develop functional foods and nutraceuticals.

Natural SourcePlant PartConcentration (mg/100g or mg/100mL)Reference(s)
Pomegranate (Punica granatum)Juice (from concentrate)2.11 mg/100mL[6]
Pomegranate (Punica granatum)Pure Juice (average)1.56 mg/100mL (ranging from 0.01 to 6.11)[6][7]
Pomegranate (Punica granatum cv. 'Taishanhong')Juice364.0 mg/100g (Total Anthocyanins)[8]
Muscadine Grape (Vitis rotundifolia)BerriesVariable, present as a common anthocyanin[4]
Eggplant (Solanum melongena)SkinPresent[2]
BlueberriesFruitPresent[2]
BlackcurrantsFruitPresent[2]
Purple CabbageLeavesPresent[2]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches. The pathway involves a series of enzymatic reactions that build the core delphinidin structure, which is then glycosylated at the 3 and 5 positions.

The key steps and enzymes involved are:

  • Phenylpropanoid Pathway: This initial stage produces p-coumaroyl-CoA from phenylalanine.

  • Flavonoid Biosynthesis:

    • Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

    • Chalcone Isomerase (CHI): Converts naringenin chalcone to naringenin.

    • Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

    • Flavonoid 3',5'-Hydroxylase (F3'5'H): A key enzyme that introduces hydroxyl groups at the 3' and 5' positions of the B-ring of dihydrokaempferol, leading to the formation of dihydromyricetin (B1665482). This step is critical for the synthesis of delphinidin-based anthocyanins.[9]

  • Anthocyanin Biosynthesis:

    • Dihydroflavonol 4-Reductase (DFR): Reduces dihydromyricetin to leucodelphinidin.

    • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucodelphinidin to form the unstable aglycone, delphinidin.

  • Glycosylation: The final and crucial steps for the formation of this compound involve the attachment of glucose moieties to the delphinidin backbone. This is catalyzed by specific UDP-glucose dependent glucosyltransferases (UGTs).

    • UDP-glucose:anthocyanidin 3-O-glucosyltransferase (UF3GT): This enzyme transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of delphinidin, forming delphinidin 3-O-glucoside.[10][11]

    • UDP-glucose:anthocyanin 5-O-glucosyltransferase (UF5GT): Subsequently, this enzyme catalyzes the transfer of a second glucose molecule to the 5-hydroxyl group of delphinidin 3-O-glucoside, yielding this compound.[12][13] The order of these glycosylation steps is crucial for the final product formation.

Biosynthesis_of_Delphinidin_3_5_diglucoside Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA CHS CHS pCoumaroylCoA->CHS NaringeninChalcone Naringenin Chalcone CHI CHI NaringeninChalcone->CHI Naringenin Naringenin F3H F3H Naringenin->F3H Dihydrokaempferol Dihydrokaempferol F35H F3'5'H Dihydrokaempferol->F35H Dihydromyricetin Dihydromyricetin DFR DFR Dihydromyricetin->DFR Leucodelphinidin Leucodelphinidin ANS ANS Leucodelphinidin->ANS Delphinidin Delphinidin UF3GT UF3GT Delphinidin->UF3GT Delphinidin3G Delphinidin 3-O-glucoside UF5GT UF5GT Delphinidin3G->UF5GT Delphinidin35dG This compound CHS->NaringeninChalcone CHI->Naringenin F3H->Dihydrokaempferol F35H->Dihydromyricetin DFR->Leucodelphinidin ANS->Delphinidin UF3GT->Delphinidin3G UF5GT->Delphinidin35dG Extraction_Workflow Sample Plant Material (Fresh or Freeze-dried) Homogenization Homogenization/ Grinding Sample->Homogenization Extraction Solid-Liquid Extraction (Acidified Solvent) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant (Crude Extract) Centrifugation->Supernatant Concentration Solvent Evaporation Supernatant->Concentration Purification SPE Purification (Optional) Concentration->Purification FinalExtract Concentrated/Purified Anthocyanin Extract Purification->FinalExtract

References

"physical and chemical properties of Delphinidin 3,5-diglucoside"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin (B77816) 3,5-diglucoside is a naturally occurring anthocyanin responsible for the deep red, purple, and blue pigmentation in a variety of fruits and vegetables. Beyond its role as a natural colorant, this compound has garnered significant attention from the scientific community for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties of Delphinidin 3,5-diglucoside, detailed experimental protocols for its analysis, and an exploration of its modulation of key signaling pathways, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a glycosylated form of the anthocyanidin delphinidin, with two glucose units attached at the 3 and 5 positions of the C-ring. This glycosylation enhances its stability and water solubility compared to its aglycone form.

General Properties
PropertyValueReference(s)
Synonyms Hyacin, Delphoside, Aurobanin A[1]
Appearance Solid[1]
Natural Sources Punica granatum (Pomegranate), Crocus sieberi[1][2]
Chemical and Physical Data
PropertyValueReference(s)
Molecular Formula C₂₇H₃₁O₁₇⁺[1]
Molecular Weight 627.5 g/mol [1]
Melting Point 202 - 203 °C[1]
Solubility Soluble in polar solvents.[3]
Stability Stable in acidic conditions (pH < 3); degrades at neutral to alkaline pH, and with exposure to heat, light, and oxygen.[3][4]
Spectral Data
TechniqueWavelength (nm) / Shift (ppm)
UV-Vis (λmax) ~520-530 nm
¹³C NMR (MeOD-TFA, 100 MHz) δ 170.7, 160.4, 159.8, 159.4, 157.4, 149.7, 147.4, 145.7, 144.3, 136.0, 118.2, 115.4, 113.6, 112.5, 103.6, 95.4, 79.0, 78.4, 75.1, 71.2, 62.5, 57.3
¹H NMR (MeOD-TFA, 400 MHz) δ 8.97 (s, 1H), 7.76 (s, 2H), 6.89 (d, J = 1.2 Hz, 1H), 6.72 (d, J = 2.0 Hz, 1H), 5.44 (d, J = 7.6 Hz, 1H), 3.89-4.10 (m, 1H), 3.84-3.89 (m, 1H), 3.72-3.74 (m, 1H), 3.61-3.66 (m, 1H), 3.43-3.46 (m, 1H)

Experimental Protocols

Extraction and Purification from Plant Material

This protocol outlines the extraction and purification of this compound from a plant source, such as pomegranate peels, using solid-phase extraction (SPE).

Workflow for Extraction and Purification

G plant_material Plant Material (e.g., Pomegranate Peels) extraction Solvent Extraction (Acidified Methanol (B129727)/Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration spe Solid-Phase Extraction (SPE) (C18 Cartridge) concentration->spe Load Extract washing Washing (Acidified Water) spe->washing Remove Polar Impurities elution Elution (Acidified Methanol) washing->elution Elute Anthocyanins final_product Purified Delphinidin 3,5-diglucoside elution->final_product

Caption: General workflow for the extraction and purification of this compound.

Methodology:

  • Extraction: Homogenize the plant material and extract with a solution of methanol or ethanol (B145695) containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanin.[5][6]

  • Filtration and Concentration: Filter the extract to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.[5][6]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water through it.[7][8]

    • Loading: Load the concentrated extract onto the conditioned cartridge.[7][8]

    • Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities.[7][8]

    • Elution: Elute the purified this compound from the cartridge using acidified methanol.[7][8]

  • Solvent Removal: Remove the methanol from the eluate under vacuum to obtain the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[9]

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% trifluoroacetic acid or 5% formic acid).[8][9]

    • Solvent B: Acetonitrile with the same concentration of acid.[8][9]

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over time to elute the compound.[8]

  • Flow Rate: Approximately 0.5-1.0 mL/min.[9]

  • Detection: UV-Vis detector set at the maximum absorbance wavelength of this compound (around 520-530 nm).

  • Quantification: A calibration curve is generated using a certified reference standard of this compound.[9]

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Mix the sample or standard solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Principle: This assay involves the generation of the blue-green ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance.

Methodology:

  • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.

  • Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at its maximum wavelength (around 734 nm).

  • Add different concentrations of this compound or a standard to the diluted ABTS radical solution.

  • After a set incubation period, measure the absorbance.

  • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution.[3]

  • Warm the FRAP reagent to 37°C.

  • Add the sample or a ferrous sulfate (B86663) standard to the FRAP reagent.

  • Incubate the mixture for a specific time (e.g., 4-6 minutes) at 37°C.[3]

  • Measure the absorbance of the blue-colored complex at around 593 nm.

  • Construct a standard curve using ferrous sulfate and express the results as FRAP values (in µM Fe²⁺ equivalents).

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Delphinidin and its glycosides have been shown to inhibit this pathway.[9][10]

Inhibition of NF-κB Signaling by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Delphinidin Delphinidin 3,5-diglucoside Delphinidin->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Activates

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκB.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Delphinidin has been shown to modulate the activity of these kinases, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.[2][11][12]

Modulation of MAPK Signaling by this compound

G Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response Delphinidin Delphinidin 3,5-diglucoside Delphinidin->MAPKK Modulates Delphinidin->MAPK Modulates

Caption: this compound can modulate the MAPK signaling cascade at the level of MAPKK and MAPK, influencing cellular outcomes.

Experimental Workflow for Signaling Pathway Analysis

The effects of this compound on these signaling pathways can be investigated using techniques such as Western blotting and quantitative Real-Time PCR (qRT-PCR).

Workflow for Signaling Pathway Analysis

G Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Treatment Treatment with This compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Protein_Extraction Protein Extraction Lysis->Protein_Extraction RNA_Extraction RNA Extraction Lysis->RNA_Extraction Western_Blot Western Blot (for protein expression and phosphorylation) Protein_Extraction->Western_Blot qRT_PCR qRT-PCR (for gene expression) RNA_Extraction->qRT_PCR Data_Analysis Data Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis

Caption: Experimental workflow for analyzing the effects of this compound on cellular signaling pathways.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells and treat them with various concentrations of this compound for a specified duration.[13][14]

  • Protein Extraction: Lyse the cells and extract total protein. Quantify the protein concentration.[13][14]

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[13][14]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., p-p65, p-ERK, p-p38, p-JNK).[13][14][15]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13][14]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[13][14]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[13][16]

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated and untreated cells and reverse transcribe it into complementary DNA (cDNA).[17][18][19]

  • qRT-PCR: Perform real-time PCR using primers specific for target genes (e.g., pro-inflammatory cytokines like TNF-α, IL-6) and a reference gene (e.g., GAPDH).[17][20][21]

  • Data Analysis: Analyze the amplification data to determine the relative changes in gene expression using methods such as the ΔΔCt method.[17][18]

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory activities. This guide has provided a comprehensive overview of its physicochemical properties, detailed methodologies for its study, and insights into its molecular mechanisms of action. The information presented herein serves as a valuable resource for scientists engaged in the exploration and development of anthocyanin-based therapeutics. Further research into the bioavailability, metabolism, and clinical efficacy of this compound is warranted to fully realize its therapeutic potential.

References

The Multifaceted Antioxidant Mechanisms of Delphinidin 3,5-diglucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin (B77816) 3,5-diglucoside, a prominent anthocyanin found in a variety of pigmented fruits and vegetables, is recognized for its potent antioxidant properties.[1] Its biological activity is central to the health benefits associated with diets rich in these foods. This technical guide provides an in-depth exploration of the core mechanisms through which delphinidin 3,5-diglucoside exerts its antioxidant effects. These mechanisms are multifaceted, encompassing direct free radical scavenging, chelation of pro-oxidant metal ions, and the sophisticated modulation of key cellular signaling pathways, including the Nrf2/ARE and MAPK pathways. This document summarizes quantitative antioxidant data, provides detailed experimental protocols for relevant assays, and visualizes complex biological pathways to offer a comprehensive resource for the scientific community.

Core Antioxidant Activity Mechanisms

The antioxidant prowess of delphinidin and its glycosides stems from both direct and indirect actions. The chemical structure, particularly the hydroxyl groups on the B-ring, is fundamental to its ability to neutralize reactive oxygen species (ROS).[2] Beyond this direct chemical interaction, delphinidin modulates the cellular redox state through intricate signaling cascades.

Direct Free Radical Scavenging

Delphinidin is a powerful scavenger of free radicals due to its molecular structure, which features numerous hydroxyl groups that can donate a hydrogen atom to stabilize a radical, thereby neutralizing its reactivity.[2] The presence of the ortho-dihydroxyl group (catechol) structure on the B-ring is a key feature contributing to its high antioxidant activity. This direct scavenging has been quantified using various in vitro chemical-based assays.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the formation of highly reactive hydroxyl radicals via the Fenton reaction. Anthocyanins with catechol or pyrogallol (B1678534) moieties on their B-ring, such as delphinidin, are known to chelate these metal ions.[3][4] By binding to these metals, this compound can prevent them from participating in oxidation reactions, thus providing an indirect antioxidant effect. This mechanism is crucial in biological systems where metal ion homeostasis is vital.

Modulation of Cellular Antioxidant Pathways

Perhaps the most significant aspect of delphinidin's antioxidant activity lies in its ability to influence endogenous antioxidant defense systems through the modulation of cellular signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6][7]

Delphinidin can induce the activation of the Nrf2/ARE (Antioxidant Response Element) pathway.[5][8] It promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[7] Once in the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.[8] This leads to the increased synthesis of a suite of protective phase II detoxification and antioxidant enzymes, including:

  • Heme Oxygenase-1 (HO-1) [7]

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1) [8]

  • Superoxide Dismutase (SOD) [8]

This upregulation of the cell's own defense machinery provides a prolonged and potent antioxidant effect. Studies have shown that delphinidin treatment leads to increased mRNA and protein expression of Nrf2 and its downstream target genes.[8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-E3 Ligase Nrf2->Cul3 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Keap1->Cul3 Recruits Proteasome 26S Proteasome (Degradation) Cul3->Proteasome Ubiquitination Delphinidin Delphinidin 3,5-diglucoside Delphinidin->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD) ARE->Antioxidant_Genes Activates Transcription caption Fig 1. Activation of Nrf2/ARE Pathway by Delphinidin. MAPK_Pathway cluster_mapk MAPK Cascades cluster_outcomes Cellular Outcomes Delphinidin Delphinidin 3,5-diglucoside ERK ERK1/2 Delphinidin->ERK Inhibits JNK JNK Delphinidin->JNK Activates p38 p38 Delphinidin->p38 Inhibits ROS Oxidative Stress (ROS) ROS->ERK Activates ROS->JNK Activates ROS->p38 Activates Proliferation Proliferation/ Inflammation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Proliferation caption Fig 2. Modulation of MAPK Signaling by Delphinidin. DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution (in Methanol) start->prep_dpph prep_sample Prepare Sample Dilutions (Test Compound & Control) start->prep_sample mix Mix 100 µL DPPH with 100 µL Sample in 96-well plate prep_dpph->mix prep_sample->mix incubate Incubate 30 min in Dark at RT mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition vs. Blank measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot end Determine IC50 Value plot->end caption Fig 3. Workflow for DPPH Radical Scavenging Assay.

References

An In-depth Technical Guide to the Bioavailability and Metabolism of Delphinidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin (B77816) 3,5-diglucoside is a naturally occurring anthocyanin responsible for the deep colors of many fruits and vegetables, such as blueberries, blackcurrants, and pomegranates.[1][2] Beyond its role as a pigment, this compound has garnered interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[1] Understanding its bioavailability and metabolism is critical for evaluating its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of delphinidin 3,5-diglucoside, with a focus on quantitative data, experimental methodologies, and effects on cellular signaling pathways. It is important to note that research specifically on this compound is limited, and therefore, data from closely related delphinidin glycosides, such as delphinidin-3-O-glucoside and delphinidin-3-rutinoside, are included to provide a more complete picture.

Bioavailability and Pharmacokinetics

The bioavailability of anthocyanins is generally low and is influenced by the structure of the aglycone and the type and number of sugar moieties attached.[3] The presence of a sugar moiety at the 3-position of the C ring is considered vital for the bioavailability of delphinidin.[3] While specific pharmacokinetic data for this compound is scarce, studies on other delphinidin glycosides provide valuable insights into its likely ADME profile.

Absorption

Delphinidin glycosides are absorbed in their intact form from the stomach and small intestine.[3][4] Delphinidin-3-O-glucoside (D3G) has been shown to appear in rat plasma as quickly as 15 minutes after oral administration, with peak concentrations observed at both 15 and 60 minutes.[5][6] This suggests a rapid initial absorption, possibly from the upper gastrointestinal tract.

Distribution and Metabolism

Once absorbed, delphinidin glycosides are distributed throughout the body. The primary metabolic pathway for delphinidin glycosides with a pyrogallol (B1678534) structure on the B-ring is methylation.[6] Specifically, the 4'-hydroxyl group is methylated, a reaction catalyzed by catechol-O-methyltransferase (COMT), to form 4'-O-methyl delphinidin glycosides.[3][5][6] This methylated metabolite has been identified as a major metabolite in the plasma and various tissues, particularly the liver.[6]

In addition to methylation, delphinidin and its glycosides can be metabolized by gut microbiota. These microorganisms can cleave the glycosidic bonds, releasing the delphinidin aglycone, which can be further degraded into smaller phenolic compounds like gallic acid and phloroglucinol (B13840) aldehyde.[3]

Excretion

Delphinidin and its metabolites are excreted in both urine and bile.[7][8] Studies on delphinidin-3-rutinoside in rats have shown that the intact form is primarily excreted in the urine, while the methylated form is predominantly found in the bile.[7][8] The urinary excretion of intact anthocyanins is generally rapid.[9]

Quantitative Pharmacokinetic Data

The following table summarizes pharmacokinetic data from studies on various delphinidin glycosides in both rats and humans. It is important to reiterate that these values are for related compounds and may not be fully representative of this compound.

CompoundSpeciesDoseCmaxTmaxAUC (0-8h)Urinary Excretion (% of dose)Reference
Delphinidin-3-O-glucosideRat800 µmol/kg (oral)Not Reported0.5-2.0 hNot ReportedNot Reported[10][11]
Delphinidin-3-O-rutinosideRat800 µmol/kg (oral)580 ± 410 nmol/L0.5-2.0 hNot ReportedNot Reported[10][11]
Delphinidin-3-sambubiosideHuman81.6 mg (oral)0.015 ng/mL/mg (dose-normalized)1.5 h0.032 ng x h/mL/mg (dose-normalized)0.021%[9]
Delphinidin-3-O-glucosideHumanPart of BCA mixture22.7 ± 12.4 nmol/L1.25-1.75 hNot ReportedPart of 0.11 ± 0.05% total[10]
Delphinidin-3-O-rutinosideHumanPart of BCA mixture73.4 ± 35.0 nmol/L1.25-1.75 hNot ReportedPart of 0.11 ± 0.05% total[10]

Experimental Protocols

The study of this compound bioavailability and metabolism involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments, compiled from studies on related anthocyanins.

In Vivo Bioavailability Studies in Animal Models
  • Animal Model: Male Wistar rats (5 weeks old) are typically used.[12] Animals are housed individually and acclimatized for a week with free access to a standard diet and water.[12]

  • Dosing: Prior to the experiment, rats are fasted for 24 hours. This compound (or a related compound) is dissolved in a suitable vehicle, such as 0.1% citric acid, and administered orally via gavage at a specified dose (e.g., 100 mg/kg body weight).[12]

  • Sample Collection: Blood samples are collected at various time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes) via cardiac puncture under anesthesia.[12] Plasma is separated by centrifugation. Tissues such as the liver, kidney, and brain can also be harvested. For excretion studies, urine and feces are collected over a specified period (e.g., 24 hours) using metabolic cages.

  • Sample Preparation:

    • Plasma: Proteins are precipitated by adding an equal volume of acetonitrile.[12] After centrifugation, the supernatant is collected for analysis.

    • Tissues: Tissues are homogenized in an appropriate buffer and extracted with a solvent like acetonitrile.

    • Urine: Samples are often diluted and can be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.

Analytical Methodology: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of anthocyanins and their metabolites in biological matrices.[4][13]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Synergi RP-Max, 250 x 4.6 mm, 4 µm) is commonly used.[4][13]

    • Mobile Phase: A gradient elution is employed using two mobile phases:

      • Mobile Phase A: Water with 1% formic acid.[4][13]

      • Mobile Phase B: Acetonitrile.[4][13]

    • Gradient Program: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest.[4][13]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its potential metabolites are monitored.

Signaling Pathways

Delphinidin and its metabolites have been shown to modulate several key signaling pathways involved in cellular processes like apoptosis, proliferation, and inflammation.

HDAC Inhibition and p53 Activation

Delphinidin has been identified as an inhibitor of histone deacetylases (HDACs), particularly HDAC3.[3] Inhibition of HDACs leads to the hyperacetylation of histone and non-histone proteins, including the tumor suppressor p53.[3] Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of pro-apoptotic genes such as p21, Bax, and Noxa.[3] This mechanism is believed to contribute to the anti-cancer effects of delphinidin.

HDAC_p53_Pathway Delphinidin Delphinidin HDAC3 HDAC3 Delphinidin->HDAC3 Inhibits p53 p53 (acetylated) HDAC3->p53 Deacetylates Pro_apoptotic_genes Pro-apoptotic Genes (p21, Bax, Noxa) p53->Pro_apoptotic_genes Activates Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis Induces

Caption: Delphinidin-mediated inhibition of HDAC3 and activation of p53 signaling.

PI3K/AKT and MAPK Signaling Pathways

Both delphinidin and its metabolite, gallic acid, have been shown to modulate the PI3K/AKT and MAPK signaling pathways, which are crucial for cell survival and proliferation.[1][2][9][14][15] Delphinidin can inhibit the phosphorylation of key components of these pathways, such as AKT, ERK1/2, and p38, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[9][15] Similarly, gallic acid has been shown to suppress the PI3K/AKT/EGFR pathway while activating the MAPK pathway in certain cancer cell lines.[1]

PI3K_MAPK_Pathway cluster_0 PI3K/AKT Pathway cluster_1 MAPK Pathway PI3K PI3K AKT AKT PI3K->AKT Cell_Survival_Proliferation_PI3K Cell Survival & Proliferation AKT->Cell_Survival_Proliferation_PI3K ERK ERK1/2 Cell_Survival_Proliferation_MAPK Cell Survival & Proliferation ERK->Cell_Survival_Proliferation_MAPK Delphinidin Delphinidin / Gallic Acid Delphinidin->PI3K Inhibits Delphinidin->ERK Inhibits Experimental_Workflow start Animal Acclimatization (e.g., Wistar Rats) dosing Oral Administration of This compound start->dosing collection Time-course Sample Collection (Blood, Tissues, Urine, Feces) dosing->collection preparation Sample Preparation (Protein Precipitation / SPE) collection->preparation analysis HPLC-MS/MS Analysis preparation->analysis data Data Analysis (Pharmacokinetic Parameters) analysis->data

References

Delphinidin 3,5-diglucoside (CAS No. 17670-06-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Physicochemical Properties, Biological Activities, and Experimental Protocols for a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin (B77816) 3,5-diglucoside, a naturally occurring anthocyanin, is a water-soluble pigment responsible for the deep blue and purple hues in many fruits, flowers, and vegetables.[1] Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of Delphinidin 3,5-diglucoside, including its physicochemical properties, natural sources, and detailed experimental protocols for its extraction, analysis, and biological evaluation. Furthermore, this document elucidates the key signaling pathways modulated by this anthocyanin, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is an anthocyanin cation characterized by a delphinidin aglycone with two β-D-glucosyl residues attached to the 3- and 5-hydroxy groups.[2] Its chemical structure and properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 17670-06-3[3]
Molecular Formula C₂₇H₃₁O₁₇⁺[2]
Molecular Weight 627.5 g/mol (cation) / 662.98 g/mol (chloride salt)[2][3]
IUPAC Name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol[4]
Synonyms Delphin, Aurobanin A, Delphoside, Hyacin[3][4]
Appearance Solid[4]
Melting Point 202 - 203 °C[4]
Solubility Water-soluble[5]
Storage Store at < -15°C, keep dry[3]

Natural Sources and Extraction

This compound is abundant in a variety of pigmented plant materials. Notable dietary sources include pomegranates (Punica granatum), blueberries, blackcurrants, and the flowers of Delphinium species.[1][4][5] The concentration of this anthocyanin can vary depending on the plant species, cultivar, and growing conditions.

Experimental Protocol: Extraction and Purification from Punica granatum (Pomegranate) Peels

This protocol details a method for the extraction and purification of this compound from pomegranate peels, a rich source of this compound.

Workflow for Extraction and Purification

G start Pomegranate Peels homogenize Homogenization start->homogenize extraction Pressurized Liquid Extraction (Ethanol, 60°C, 40-80 bar, 10 min static, ~76 min dynamic) homogenize->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration spe Solid-Phase Extraction (C18 Cartridge) concentration->spe hplc Preparative HPLC spe->hplc lyophilization Lyophilization hplc->lyophilization end Purified this compound lyophilization->end

Caption: Workflow for the extraction and purification of this compound.

Materials and Reagents:

  • Fresh or dried pomegranate peels

  • Ethanol (B145695) (food grade)

  • Formic acid

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Pressurized Liquid Extraction (PLE) system

  • Rotary evaporator

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

Procedure:

  • Sample Preparation: Pomegranate peels are washed, dried, and ground into a fine powder.

  • Pressurized Liquid Extraction (PLE):

    • Pack the extraction cell of the PLE system with the powdered pomegranate peel.

    • Set the extraction parameters:

      • Solvent: Ethanol

      • Temperature: 60°C

      • Pressure: 40-80 bar

    • Perform a static extraction for 10 minutes, followed by a dynamic extraction for approximately 76 minutes at a flow rate of 1 mL/min.[6]

  • Filtration and Concentration:

    • Filter the resulting extract to remove solid particles.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by 3% formic acid in water.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with 3% formic acid to remove sugars and other polar impurities.

    • Elute the anthocyanins with methanol.[7]

  • Preparative HPLC Purification:

    • Further purify the anthocyanin fraction using a preparative HPLC system equipped with a C18 column.

    • Employ a gradient elution with a mobile phase consisting of (A) 1% formic acid in water and (B) methanol or acetonitrile. A typical gradient might be: 0-20 min, 15% B; 20-40 min, 15-35% B; 40-55 min, 35-90% B; 55-70 min, return to 15% B.[8]

    • Collect the fraction corresponding to the peak of this compound.

  • Lyophilization:

    • Freeze-dry the collected fraction to obtain the purified this compound as a powder.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is the method of choice for the identification and quantification of this compound.

Experimental Protocol: UPLC-QTOF-MS Analysis

Workflow for UPLC-QTOF-MS Analysis

G sample Extracted Sample/Standard filtration Filtration (0.22 µm syringe filter) sample->filtration uplc UPLC Separation (C18 column, gradient elution) filtration->uplc ms QTOF-MS Detection (Positive ion mode) uplc->ms data_analysis Data Analysis (Identification and Quantification) ms->data_analysis result Concentration of this compound data_analysis->result

Caption: Workflow for the analysis of this compound by UPLC-QTOF-MS.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient could be: 0-1 min, 10% B; 1-5 min, 10-50% B; 5.1-7 min, 10% B.[9]

  • Flow Rate: 0.35 mL/min.[9]

  • Column Temperature: 40°C.

  • Injection Volume: 1 µL.[9]

  • Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Data Acquisition: MS and MS/MS scans to identify the precursor ion (m/z 627.1561) and its characteristic fragment ions.[10]

Biological Activities and Signaling Pathways

While much of the research has focused on the aglycone, delphinidin, emerging evidence suggests that this compound possesses significant biological activities.

Antioxidant Activity

This compound is a potent antioxidant capable of neutralizing free radicals and reactive oxygen species.[3] This activity is attributed to the hydroxyl groups on its B-ring.

Materials and Reagents:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare DPPH Solution: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol or ethanol. Dilute the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.[11]

  • Prepare Sample Solutions: Prepare a series of concentrations of this compound in the same solvent.

  • Reaction: In a 96-well plate, add a specific volume of the sample solution (e.g., 100 µL) to a specific volume of the DPPH working solution (e.g., 100 µL).[7]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) can then be determined.

Materials and Reagents:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare ABTS Radical Cation (ABTS•⁺) Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[12]

  • Prepare ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare Sample Solutions: Prepare a series of concentrations of this compound.

  • Reaction: In a 96-well plate, add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 190 µL).[7]

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 6 minutes).[7]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•⁺ scavenging activity and the IC₅₀ value as described for the DPPH assay.

Anti-inflammatory Activity

Delphinidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway. Delphinidin-3-O-glucoside, a related compound, has been shown to suppress NF-κB activation.[13]

Proposed Anti-inflammatory Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Gene Induces Transcription Delphinidin This compound Delphinidin->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Anticancer Activity

The aglycone, delphinidin, has demonstrated potent anticancer effects in various cancer cell lines, including prostate and breast cancer.[14][15] It induces apoptosis (programmed cell death) and inhibits cell proliferation by modulating signaling pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK).

Proposed Apoptosis Induction Pathway in Cancer Cells

G Delphinidin This compound NFkB NF-κB Pathway Delphinidin->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Delphinidin->MAPK Modulates Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Inhibits Inhibition MAPK->Bcl2 Modulates Bax Bax (Pro-apoptotic) MAPK->Bax Modulates Caspases Caspase Cascade (Caspase-8, -9, -3) Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction in cancer cells.

Synthesis

The chemical synthesis of this compound is complex and not widely reported in the literature. Most studies rely on its isolation from natural sources. However, methods for the synthesis of related compounds, such as delphinidin-3-O-glucoside, have been developed, which typically involve the condensation of a protected chalcone (B49325) or ketone with a protected phloroglucinaldehyde derivative, followed by glycosylation and deprotection steps.[16] The development of an efficient and scalable synthesis for this compound remains a challenge for synthetic chemists.

Conclusion

This compound is a promising natural compound with a range of beneficial biological activities, underpinned by its strong antioxidant properties and its ability to modulate key cellular signaling pathways. This technical guide provides a foundation for researchers interested in exploring the therapeutic potential of this anthocyanin. The detailed experimental protocols for extraction, analysis, and biological evaluation are intended to facilitate further research and development in this exciting area. Future studies should focus on elucidating the precise molecular mechanisms of this compound, its bioavailability, and its efficacy in preclinical and clinical settings.

References

A Technical Guide to the Identification of Delphinidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical methodologies and spectral data required for the confident identification of Delphinidin (B77816) 3,5-diglucoside, a naturally occurring anthocyanin with significant antioxidant properties. This document outlines detailed experimental protocols and presents a comprehensive summary of its spectral characteristics.

Spectroscopic and Chromatographic Data

The identification of Delphinidin 3,5-diglucoside relies on a combination of chromatographic separation and spectroscopic techniques. The following tables summarize the key spectral data obtained from High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC-DAD and UV-Vis Spectral Data

This compound exhibits a characteristic UV-Vis absorption spectrum, which is useful for its preliminary identification and quantification in complex mixtures.

ParameterValueReference
λmax (Visible) 504.2–522.5 nm[1]
λmax (UV) ~280 nm[2]
Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and fragmentation pattern of this compound.

ParameterValueReference
Molecular Formula C₂₇H₃₁O₁₇⁺[1]
Monoisotopic Mass 627.15612 g/mol [3]
[M]⁺ (observed) 627.1549[1]
MS/MS Fragmentation Ions (m/z) 465 ([M]⁺-162), 303 ([M]⁺-324)[4]

Note: The fragmentation pattern shows the sequential loss of two hexose (B10828440) (glucose) moieties (162 Da) from the parent ion, yielding the delphinidin aglycone at m/z 303.

Nuclear Magnetic Resonance (NMR) Data

Table 1.3.1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
Predicted values not available in a tabular format in the search results.

Table 1.3.2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
Predicted values not available in a tabular format in the search results.

Note: The absence of readily available, experimentally verified NMR data highlights a research gap. Researchers are encouraged to acquire and publish this data to facilitate future identification efforts.

Experimental Protocols

The following section details the methodologies for the isolation, purification, and analysis of this compound.

Isolation and Purification from Plant Material

This compound can be isolated from various plant sources, such as pomegranate arils or eggplant peels.[5] A general protocol involves the following steps:

  • Extraction: The plant material is typically extracted with a mixture of an organic solvent (e.g., methanol (B129727) or ethanol) and water, often with the addition of a small amount of acid (e.g., formic acid or hydrochloric acid) to maintain the stability of the anthocyanin in its flavylium (B80283) cation form.

  • Preliminary Purification: The crude extract is filtered and concentrated under reduced pressure. The concentrate can then be subjected to solid-phase extraction (SPE) to remove sugars, organic acids, and other polar compounds.

  • Chromatographic Separation: The partially purified extract is further fractionated using column chromatography, such as Sephadex LH-20, to separate the anthocyanins from other polyphenols.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C18 column to isolate pure this compound.

HPLC-DAD-ESI-MS/MS Analysis

For the analytical identification and quantification of this compound, a standard HPLC-DAD-ESI-MS/MS method is employed.

  • HPLC System: A high-performance liquid chromatography system equipped with a diode array detector and coupled to a mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically performed with two solvents:

    • Solvent A: Water with a small percentage of formic acid (e.g., 0.1-5%).

    • Solvent B: Acetonitrile or methanol with a small percentage of formic acid (e.g., 0.1-5%).

  • Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more hydrophobic compounds.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • DAD Detection: The diode array detector is set to monitor a range of wavelengths, with a specific wavelength around 520 nm used for the detection of anthocyanins.[4]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used, as anthocyanins carry a positive charge.

    • Scan Range: A full scan is typically performed over a mass range of m/z 100-1500.

    • MS/MS Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) is performed on the precursor ion corresponding to this compound (m/z 627). Collision-induced dissociation (CID) is used to generate fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow for the identification of this compound and a relevant biological pathway in which delphinidin and its glycosides are implicated.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_identification Identification plant_material Plant Material (e.g., Pomegranate Arils) extraction Solvent Extraction ( acidified methanol/ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration spe Solid-Phase Extraction (SPE) concentration->spe hplc HPLC-DAD Analysis spe->hplc nmr NMR Spectroscopy (for structural elucidation) spe->nmr If isolating for NMR ms Mass Spectrometry (MS) hplc->ms data_analysis Data Analysis hplc->data_analysis msms Tandem MS (MS/MS) ms->msms ms->data_analysis msms->data_analysis nmr->data_analysis identification Compound Identification: - Retention Time - UV-Vis Spectrum - Molecular Ion - Fragmentation Pattern - NMR Spectra data_analysis->identification

Caption: Experimental workflow for the extraction, purification, and identification of this compound.

signaling_pathway cluster_cell Cellular Response to Oxidative Stress delphinidin This compound ros Reactive Oxygen Species (ROS) delphinidin->ros inhibits stat3 STAT3 delphinidin->stat3 inhibits phosphorylation mapk MAPK delphinidin->mapk inhibits phosphorylation nfkb NF-κB delphinidin->nfkb inhibits activation antioxidant_response Antioxidant Response & Anti-inflammatory Effects delphinidin->antioxidant_response ros->stat3 activates ros->mapk activates ros->nfkb activates stat3->antioxidant_response mapk->antioxidant_response nfkb->antioxidant_response

Caption: Postulated signaling pathway modulated by this compound in response to oxidative stress.

References

In Vitro Biological Activities of Delphinidin 3,5-diglucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) 3,5-diglucoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the deep red, purple, and blue colors of many fruits, flowers, and vegetables.[1][2][3] Found in sources such as pomegranates, blueberries, and blackcurrants, this molecule is of significant interest to the scientific community due to its potential health benefits, which are largely attributed to its potent antioxidant and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the in vitro biological activities of Delphinidin 3,5-diglucoside, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols and visual representations of the key signaling pathways involved are presented to support further research and drug development endeavors. While specific data for this compound is presented where available, data for its aglycone, Delphinidin, and other closely related glucosides are also included to provide a broader context for its potential biological activities.

Antioxidant Activity

This compound exhibits significant antioxidant activity, primarily through its ability to scavenge free radicals and reduce oxidative stress.[3] The antioxidant capacity of anthocyanins is influenced by their structure, including the number and position of hydroxyl groups. Delphinidin, with three hydroxyl groups on its B-ring, is known to have one of the strongest antioxidant effects among anthocyanidins.[4]

Quantitative Data for Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of this compound and related compounds.

CompoundAssayResult (IC50 or equivalent)Reference
Delphinidin-3-glucosideORAC4.05 ± 0.27 µmol TE/µmol[5]
Onion Peel Extract (containing this compound)DPPHIC50: 36 mg/L[6]
Onion Peel Extract (containing this compound)ABTSIC50: 3.6 mg/L[6]
Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound (this compound) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound solution to each well.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

This assay measures the antioxidant scavenging activity against peroxyl radicals.

Principle: The assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The decay of fluorescence is monitored over time.

Protocol:

  • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer.

  • Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).

  • In a 96-well black microplate, add the fluorescent probe solution to each well.

  • Add the test compound or Trolox standard to the respective wells.

  • Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[7]

  • Initiate the reaction by adding a peroxyl radical generator (e.g., AAPH).[7]

  • Immediately measure the fluorescence kinetically over a period of time (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[2]

  • Calculate the area under the curve (AUC) and determine the ORAC value in Trolox equivalents (TE).[2]

Anti-inflammatory Activity

This compound and its aglycone have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.[2][8]

Quantitative Data for Anti-inflammatory Activity

Data for the specific diglucoside is limited, but studies on delphinidin and its other glycosides show significant inhibition of inflammatory markers. For instance, Delphinidin-3-O-glucoside has been shown to suppress NF-κB and modulate the secretome of mesenchymal stem cells, leading to an anti-inflammatory response.[8] Delphinidin has been shown to inhibit IL-1β-induced COX-2 expression and PGE2 production in human chondrocytes.[9]

Experimental Protocols for Anti-inflammatory Assays

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Principle: The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

  • Seed macrophages in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubate for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate at room temperature.

  • Measure the absorbance at ~540 nm.

  • Determine the concentration of nitrite and calculate the percentage of inhibition.

This method is used to assess the inhibition of the NF-κB signaling pathway.

Principle: The activation of NF-κB involves the phosphorylation and degradation of its inhibitor, IκBα, leading to the translocation of the p65 subunit to the nucleus. Western blotting can detect the levels of phosphorylated IκBα and p65 in the cytoplasm and nucleus.

Protocol:

  • Culture cells (e.g., macrophages or other relevant cell types) and treat them with a pro-inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of this compound.

  • Lyse the cells and separate the cytoplasmic and nuclear fractions.

  • Determine the protein concentration of each fraction.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the compound on NF-κB activation.

Anticancer Activity

Delphinidin and its glycosides have shown promising anticancer activities in various cancer cell lines through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[10][11]

Quantitative Data for Anticancer Activity

The following table summarizes the IC50 values of delphinidin and its glucosides in different cancer cell lines.

CompoundCancer Cell LineIC50 Value (µM)Reference
DelphinidinPEO1 (Ovarian cancer)< 100[10]
DelphinidinSKOV3 (Ovarian cancer)< 100[10]
DelphinidinA549 (Lung cancer)55[10]
DelphinidinNCI-H441 (Lung cancer)58[10]
DelphinidinSK-MES-1 (Lung cancer)44[10]
DelphinidinHCT116 (Colon cancer)110[10]
DelphinidinLoVo (Colon cancer)38[10]
DelphinidinHT29 (Colon cancer)35[10]
Delphinidin-3-O-glucosideHCT-116 (Colorectal cancer)395.8 µg/mL[12]
Delphinidin-3-O-glucosideHT-29 (Colorectal cancer)329.1 µg/mL[12]
Experimental Protocols for Anticancer Assays

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

This technique is used to assess the inhibitory effect of a compound on the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.

Principle: Proteins are separated by electrophoresis on a polyacrylamide gel containing gelatin. After renaturation, active MMPs digest the gelatin, creating clear bands against a stained background.

Protocol:

  • Culture cancer cells and treat them with this compound.

  • Collect the conditioned media containing secreted MMPs.

  • Prepare a polyacrylamide gel copolymerized with gelatin.

  • Mix the conditioned media with a non-reducing sample buffer and load it onto the gel.

  • Perform electrophoresis under non-reducing conditions.

  • Wash the gel with a renaturation buffer (e.g., containing Triton X-100) to remove SDS and allow the enzymes to renature.

  • Incubate the gel in a developing buffer containing Ca2+ and Zn2+ at 37°C for an extended period (e.g., 18-24 hours) to allow for gelatin digestion.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Visualize the clear bands of gelatinolytic activity and quantify the band intensities to assess MMP inhibition.

Modulation of Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

Delphinidin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.[13][14] Inhibition of this pathway by delphinidin can lead to reduced cancer cell growth and induction of apoptosis.[13] For example, in non-small cell lung cancer cells, delphinidin inhibited the phosphorylation of PI3K, AKT, and mTOR.[14]

PI3K_Akt_mTOR_Pathway Stimulus Growth Factors/ Cytokines Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Delphinidin Delphinidin 3,5-diglucoside Delphinidin->PI3K Delphinidin->Akt Delphinidin->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of cell growth and differentiation. Delphinidin has been demonstrated to modulate this pathway, often leading to the inhibition of cancer cell proliferation and induction of apoptosis.[15] For example, delphinidin has been shown to inhibit the phosphorylation of ERK1/2 in ovarian cancer cells.[16]

MAPK_ERK_Pathway Stimulus Growth Factors/ Stress Ras Ras Stimulus->Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Regulates Delphinidin Delphinidin 3,5-diglucoside Delphinidin->Raf Delphinidin->MEK Delphinidin->ERK

Caption: Modulation of the MAPK/ERK signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Delphinidin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[4][15] This inhibition contributes to the anti-inflammatory and pro-apoptotic effects of delphinidin.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasomal Degradation IkBa->Proteasome Ubiquitination & NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB_IkBa->IKK Gene Pro-inflammatory Gene Transcription Nucleus->Gene Delphinidin Delphinidin 3,5-diglucoside Delphinidin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a major cellular defense mechanism against oxidative stress. Delphinidin has been found to activate this pathway, leading to the upregulation of antioxidant and detoxifying enzymes.[17][18] This activation is a key mechanism behind the antioxidant and chemopreventive effects of delphinidin. For instance, delphinidin treatment has been shown to increase the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[17]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates Nrf2_Keap1 Nrf2-Keap1 (Inactive Complex) Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Ubiquitination & ARE ARE Nucleus->ARE Gene Antioxidant & Detoxifying Gene Expression (e.g., HO-1) ARE->Gene Delphinidin Delphinidin 3,5-diglucoside Delphinidin->Keap1 Promotes Nrf2 dissociation

Caption: Activation of the Nrf2-ARE pathway by this compound.

Conclusion

This compound demonstrates a wide range of promising in vitro biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. These activities are mediated through the modulation of key cellular signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Nrf2-ARE. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound. While more research is needed to fully elucidate the specific mechanisms and quantitative effects of this compound, the existing evidence strongly suggests its promise as a lead compound for the development of novel therapeutic agents for a variety of diseases.

References

"Delphinidin 3,5-diglucoside solubility in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of delphinidin (B77816) 3,5-diglucoside in various solvents. This document consolidates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction to Delphinidin 3,5-diglucoside and its Solubility

This compound is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors in many fruits and flowers.[1][2] It is composed of a delphinidin aglycone with two glucose molecules attached at the 3 and 5 positions.[1][2] The solubility of this compound is a critical parameter for its extraction, purification, and application in research and development, including its potential as a therapeutic agent.

There are conflicting reports regarding the water solubility of this compound. Some sources describe it as "almost insoluble in water," attributing this to steric hindrance from the two glucose moieties, which may impede hydrogen bonding with water molecules.[3] Conversely, other sources classify it as a "water-soluble pigment," and computational predictions estimate its water solubility to be approximately 1.61 g/L.[2][4] This guide aims to present the available data to provide a clearer understanding of its solubility profile.

Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound and its closely related compounds, delphinidin (the aglycone) and delphinidin 3-glucoside. This comparative data is essential for researchers to infer the solubility behavior of this compound in the absence of extensive experimental values.

Table 1: Quantitative Solubility Data
CompoundSolventSolubilityTemperature (K)Notes
This compound Water1.61 g/LNot SpecifiedPredicted value
Delphinidin 3-glucoside (chloride) Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mLNot SpecifiedExperimental data
Dimethylformamide (DMF)~1.5 mg/mLNot SpecifiedExperimental data
Phosphate-buffered saline (PBS), pH 7.2~0.2 mg/mLNot SpecifiedExperimental data
Delphinidin Methanol58.61 - 168.64 (10⁻⁴ mole fraction)298.15 - 343.15Experimental data[5]
Water53.53 - 163.71 (10⁻⁴ mole fraction)298.15 - 343.15Experimental data[5]
Ethanol5.73 - 15.59 (10⁻⁴ mole fraction)298.15 - 343.15Experimental data[5]
Acetone0.0055 - 0.0157 (10⁻⁴ mole fraction)298.15 - 343.15Experimental data[5]
Table 2: Qualitative Solubility Data
CompoundSolventSolubility Description
This compound MethanolSoluble
Delphinidin MethanolHighly soluble[5]
WaterHighly soluble[5]

Experimental Protocol: Determination of Anthocyanin Solubility by the pH Differential Method

This protocol describes a common and effective method for quantifying the concentration of anthocyanins in a solution, which is a fundamental step in determining solubility. The method relies on the structural transformation of the anthocyanin chromophore with a change in pH, which results in a measurable change in absorbance.

Principle

The monomeric anthocyanin pigment undergoes a reversible structural transformation as a function of pH. In acidic conditions (pH 1.0), the colored flavylium (B80283) cation form predominates. As the pH increases to 4.5, the pigment is largely in the colorless carbinol pseudo-base form. The difference in absorbance at the wavelength of maximum absorption (λvis-max, typically around 520 nm) at these two pH values is proportional to the concentration of the monomeric anthocyanin.

Materials and Reagents
  • This compound (or other anthocyanin standard)

  • Potassium chloride (KCl)

  • Sodium acetate (B1210297) (CH₃COONa)

  • Hydrochloric acid (HCl)

  • Distilled or deionized water

  • Spectrophotometer capable of measuring absorbance in the visible range

  • pH meter

  • Volumetric flasks and pipettes

  • Cuvettes (1 cm path length)

Preparation of Buffers
  • pH 1.0 Buffer (0.025 M Potassium Chloride): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 (±0.05) with concentrated HCl. Transfer to a 1 L volumetric flask and bring to volume with distilled water.

  • pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of sodium acetate trihydrate in approximately 960 mL of distilled water. Adjust the pH to 4.5 (±0.05) with concentrated HCl. Transfer to a 1 L volumetric flask and bring to volume with distilled water.

Procedure
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

  • Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filtration method does not absorb the solute.

  • Dilution: Prepare two dilutions of the supernatant (the saturated solution).

    • Dilution A: Dilute a known volume of the supernatant with the pH 1.0 buffer.

    • Dilution B: Dilute the same known volume of the supernatant with the pH 4.5 buffer.

    • The dilution factor (DF) should be chosen so that the absorbance at λvis-max is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).

  • Spectrophotometric Measurement:

    • Allow the dilutions to equilibrate for at least 20 minutes.

    • Measure the absorbance of both dilutions at the λvis-max for this compound (around 520 nm) and at 700 nm (to correct for haze). Use the respective buffers as blanks.

  • Calculation of Anthocyanin Concentration:

    • Calculate the absorbance difference (A) using the following equation: A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5

    • Calculate the monomeric anthocyanin concentration (mg/L) using the Beer-Lambert law: Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l) Where:

      • MW = Molecular weight of the anthocyanin (for this compound, use 627.5 g/mol )

      • DF = Dilution factor

      • ε = Molar extinction coefficient of the anthocyanin (if unknown, the value for cyanidin-3-glucoside, 26,900 L·mol⁻¹·cm⁻¹, can be used as an approximation)

      • l = Path length of the cuvette (typically 1 cm)

      • 1000 = Factor to convert g to mg

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

experimental_workflow start Start prepare Prepare Saturated Solution (Excess Solute in Solvent) start->prepare equilibrate Equilibrate (Constant Temperature & Agitation) prepare->equilibrate separate Separate Solid & Liquid (Centrifugation/Filtration) equilibrate->separate dilute_ph1 Dilute Supernatant with pH 1.0 Buffer separate->dilute_ph1 dilute_ph45 Dilute Supernatant with pH 4.5 Buffer separate->dilute_ph45 measure_abs Measure Absorbance (λvis-max & 700 nm) dilute_ph1->measure_abs dilute_ph45->measure_abs calculate Calculate Concentration (Solubility) measure_abs->calculate end_node End calculate->end_node

Workflow for determining anthocyanin solubility.

Conclusion

The solubility of this compound is a key factor influencing its study and application. While there is a lack of extensive experimental data on its solubility in a wide range of solvents, this guide provides the most current available information, including a predicted aqueous solubility and data for structurally similar compounds. The provided experimental protocol offers a reliable method for researchers to determine the solubility of this compound in their specific solvent systems. Further experimental investigation is warranted to fully characterize the solubility profile of this important anthocyanin.

References

The Occurrence and Analysis of Delphinidin 3,5-diglucoside in Berries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delphinidin (B77816) 3,5-diglucoside, a prominent member of the anthocyanin family, is a water-soluble plant pigment responsible for the deep blue and purple hues observed in a variety of fruits and flowers.[1][2] Beyond its role as a natural colorant, this compound is gaining significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential anticancer properties.[2][3][4] This technical guide provides an in-depth overview of the natural occurrence of Delphinidin 3,5-diglucoside in berries, detailed experimental protocols for its analysis, and insights into its biological signaling pathways.

Quantitative Occurrence in Berries

This compound is found in a range of berries, with notable concentrations in species such as blueberries, blackcurrants, and maqui berries.[5][6] The concentration of this anthocyanin can vary significantly depending on the berry species, cultivar, ripeness, and environmental growing conditions.[7] The following table summarizes quantitative data on the presence of this compound and related delphinidin glycosides in various berries, compiled from multiple analytical studies.

Berry SpeciesCultivar/VarietyDelphinidin GlycosideConcentrationReference
Blueberry (Vaccinium corymbosum L.)'Toro'Delphinidin-3-O-galactosideMajor compound[8]
Blueberry (Vaccinium corymbosum L.)'Bluegold'Delphinidin-3-O-galactosideMinor compound[8]
Blueberry (Vaccinium sp.)'New Hanover'Delphinidin glycosidesPredominant[9][10]
Blackcurrant (Ribes nigrum L.)Not SpecifiedDelphinidin-3-O-glucoside839 nmol/g fresh weight[11]
Blackcurrant (Ribes nigrum L.)Not SpecifiedDelphinidin-3-O-rutinoside2233 nmol/g fresh weight[11]
Maqui Berry (Aristotelia chilensis)Not SpecifiedDelphinidin 3,5-O-diglucosideMajor anthocyanin[6]

Note: Direct comparative values for this compound are not always available, as many studies quantify total delphinidin glycosides or use different standards for measurement. The data presented should be interpreted with consideration of the varying analytical methods and reporting units.

Experimental Protocols for Analysis

The accurate quantification of this compound in berry matrices requires robust and validated analytical methodologies. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques.

Protocol 1: Extraction of Anthocyanins from Berries for HPLC/UPLC Analysis

This protocol outlines a general procedure for the extraction of anthocyanins from fresh or frozen berry samples.

Materials:

  • Berry sample (fresh or frozen)

  • Extraction Solvent: Methanol acidified with hydrochloric acid (e.g., 25% HCl) or 80/20 acetonitrile/0.3% phosphoric acid in water.[2][12]

  • Homogenizer

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC or UPLC system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.

Procedure:

  • Weigh a representative sample of the berries (e.g., 25 g).[12]

  • Add the extraction solvent to the berry sample in a suitable container.

  • Homogenize the mixture for a sufficient duration (e.g., 1.5 minutes) to ensure complete disruption of the berry tissue.[12]

  • Centrifuge the homogenate (e.g., at 2,500 rpm for 10 minutes) to separate the solid and liquid phases.[12]

  • Carefully collect the supernatant. For exhaustive extraction, the solid residue can be re-extracted two more times.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the chromatography system.

  • The extract is now ready for HPLC or UPLC analysis.

Protocol 2: HPTLC Method for Delphinidin Analysis

This protocol provides a method for the separation and quantification of delphinidin using HPTLC.

Materials:

  • Berry extract (prepared as in Protocol 1)

  • HPTLC silica (B1680970) gel 60F254 plates

  • Mobile Phase: Ethyl acetate, toluene, water, and formic acid in a ratio of 12:3:0.8:1.2 (v/v/v/v).[2]

  • Densitometer

Procedure:

  • Apply the berry extract as bands onto the HPTLC plate.

  • Develop the plate in a chromatographic tank containing the mobile phase for a migration distance of approximately 70 mm.[2]

  • After development, dry the plate.

  • Perform densitometric analysis under white light in transmission mode, with absorbance measured at 555 nm to quantify the delphinidin content.[2]

Visualizing Experimental and Biological Pathways

Experimental Workflow for Anthocyanin Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of anthocyanins from berries.

experimental_workflow start Berry Sample (Fresh/Frozen) homogenization Homogenization with Acidified Solvent start->homogenization centrifugation Centrifugation homogenization->centrifugation extraction Supernatant Collection (Anthocyanin Extract) centrifugation->extraction filtration Filtration (0.45 µm) extraction->filtration analysis Chromatographic Analysis (HPLC/UPLC/HPTLC) filtration->analysis quantification Quantification and Identification analysis->quantification

Caption: A generalized workflow for the analysis of this compound.

Signaling Pathway of Delphinidin in Cancer Cells

Delphinidin and its glycosides have been shown to exert anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. A significant target is the Nuclear Factor-kappa B (NF-κB) pathway, which is often dysregulated in cancer.

signaling_pathway cluster_apoptosis Apoptosis Regulation cluster_cell_cycle Cell Cycle Control delphinidin Delphinidin 3,5-diglucoside ikk IKK Complex delphinidin->ikk ikb IκBα delphinidin->ikb Prevents Degradation bcl2 Bcl-2 (Anti-apoptotic) delphinidin->bcl2 bax Bax (Pro-apoptotic) delphinidin->bax p21_p27 p21/p27 (CDK Inhibitors) delphinidin->p21_p27 cyclins_cdks Cyclins/CDKs delphinidin->cyclins_cdks ikk->ikb Phosphorylation (Inhibition) nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation caspases Caspase Activation bax->caspases apoptosis Apoptosis caspases->apoptosis p21_p27->cyclins_cdks cell_cycle_arrest Cell Cycle Arrest cyclins_cdks->cell_cycle_arrest

Caption: Delphinidin's inhibitory effects on NF-κB signaling and modulation of apoptosis.

Delphinidin has been observed to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the NF-κB inhibitory protein, IκBα.[3][13] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation. Furthermore, delphinidin can induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of caspases.[13] It can also promote cell cycle arrest by increasing the expression of cell cycle inhibitors like p21 and p27, which inactivate cyclin-dependent kinases (CDKs).[13]

Conclusion

This compound and related delphinidin glycosides are significant bioactive compounds naturally present in a variety of berries. Their analysis requires specific and sensitive chromatographic techniques, for which standardized protocols are essential. The growing body of evidence supporting the health-promoting effects of these anthocyanins, particularly their influence on critical cellular signaling pathways, underscores their potential in the development of novel therapeutic and nutraceutical applications. Further research is warranted to establish a more comprehensive quantitative database of this compound across a wider range of berry species and to fully elucidate its mechanisms of action in vivo.

References

The Role of Delphinidin 3,5-diglucoside in Plant Pigmentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin (B77816) 3,5-diglucoside, a prominent member of the anthocyanin family, is a water-soluble pigment responsible for a wide array of blue, purple, and red hues observed in the flowers, fruits, and leaves of many plant species. Its color expression is intricately linked to vacuolar pH, co-pigmentation with other flavonoids, and the presence of metal ions. This technical guide provides an in-depth exploration of the biosynthesis of delphinidin 3,5-diglucoside, its pivotal role in plant pigmentation, and the factors influencing its stability and color manifestation. Furthermore, this guide details established experimental protocols for the extraction, quantification, and identification of this significant anthocyanin, and presents quantitative data on its occurrence in various plant sources. The information is intended to serve as a comprehensive resource for researchers in plant biology, natural product chemistry, and drug development.

Introduction

Anthocyanins are a class of flavonoids that play a crucial role in plant physiology, acting as key pigments in reproductive tissues to attract pollinators and seed dispersers.[1] Among the six common anthocyanidins, delphinidin and its glycosides are responsible for the blue and purple colors in many flowers and fruits.[1][2] this compound is a diglycosylated form of delphinidin, where glucose molecules are attached at the 3 and 5 positions of the aglycone.[3] This glycosylation enhances its stability and water solubility.[2] The final perceived color is not solely dependent on the presence of this compound but is also influenced by a complex interplay of factors within the plant cell, including vacuolar pH, co-pigmentation, and metal ion chelation.[4][5] Understanding the biosynthesis and physicochemical properties of this compound is essential for fields ranging from plant breeding for novel flower colors to the development of natural colorants and potential pharmaceuticals.

Biosynthesis of this compound

The biosynthesis of this compound is a well-characterized branch of the flavonoid pathway, occurring in the cytoplasm of plant cells.[6] The pathway begins with the general phenylpropanoid pathway, leading to the formation of chalcone, which is then isomerized to naringenin (B18129). A series of enzymatic reactions, including hydroxylation, reduction, and glycosylation, ultimately yield this compound.

The key enzymatic steps are:

  • Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) : Initiate the flavonoid pathway.

  • Flavanone 3-hydroxylase (F3H) : Hydroxylates naringenin to dihydrokaempferol (B1209521).

  • Flavonoid 3',5'-hydroxylase (F3'5'H) : A critical enzyme that hydroxylates dihydrokaempferol to dihydromyricetin (B1665482), directing the pathway towards delphinidin synthesis. The presence and activity of F3'5'H are often the determining factors for the production of delphinidin-based pigments.[7]

  • Dihydroflavonol 4-reductase (DFR) : Reduces dihydromyricetin to leucodelphinidin.

  • Anthocyanidin Synthase (ANS) or Leucoanthocyanidin Dioxygenase (LDOX) : Oxidizes leucodelphinidin to the unstable delphinidin aglycone.[6]

  • UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) and Anthocyanidin 5,3-O-glucosyltransferase : These glucosyltransferases catalyze the addition of glucose moieties to the 3 and 5 positions of the delphinidin aglycone, forming the stable this compound.[6]

dot

Anthocyanin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_delphinidin Delphinidin Branch cluster_glycosylation Glycosylation Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic Acid->p-Coumaroyl-CoA Chalcone Chalcone p-Coumaroyl-CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS/LDOX Delphinidin 3-glucoside Delphinidin 3-glucoside Delphinidin->Delphinidin 3-glucoside UFGT (3GT) This compound This compound Delphinidin 3-glucoside->this compound 5GT Extraction_Workflow start Start: Plant Material (e.g., Flower Petals) freeze_dry Freeze-drying and Grinding start->freeze_dry extraction Extraction with Acidified Methanol freeze_dry->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Optional Purification) supernatant->spe evaporation Solvent Evaporation supernatant->evaporation Without SPE spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution end Analysis (HPLC/LC-MS) reconstitution->end HPLC_MS_Workflow cluster_hplc HPLC System cluster_ms Mass Spectrometry System Sample_Injection Sample Injection HPLC_Column Reversed-Phase C18 Column Sample_Injection->HPLC_Column DAD_Detector Diode-Array Detector (520 nm) HPLC_Column->DAD_Detector ESI_Source Electrospray Ionization (Positive Mode) HPLC_Column->ESI_Source Eluent Data_Acquisition_DAD Data_Acquisition_DAD DAD_Detector->Data_Acquisition_DAD UV-Vis Spectra Mass_Analyzer Mass Analyzer (e.g., Quadrupole, Ion Trap) ESI_Source->Mass_Analyzer MS_Detector Detector Mass_Analyzer->MS_Detector Data_Acquisition_MS Data_Acquisition_MS MS_Detector->Data_Acquisition_MS Mass Spectra

References

Methodological & Application

Application Note: Quantification of Delphinidin 3,5-diglucoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Delphinidin 3,5-diglucoside, a key anthocyanin found in various natural products. Anthocyanins are water-soluble pigments responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1] this compound, in particular, is noted for its potential health benefits, including antioxidant and anti-inflammatory properties, making its accurate quantification crucial for research, quality control in food and cosmetic industries, and for the development of health products.[2] The method described herein utilizes a reversed-phase C18 column with a gradient elution of formic acid in water and acetonitrile, ensuring optimal separation and quantification with UV-Vis detection at 520 nm. This document provides comprehensive experimental protocols, method validation data, and a clear workflow to facilitate its adoption in a laboratory setting.

Introduction

This compound is a prominent anthocyanin found in a variety of plant sources such as pomegranates, blueberries, and blackcurrants.[3][4] As with other anthocyanins, it is susceptible to degradation influenced by factors like pH, temperature, light, and oxygen.[5][6] Therefore, a reliable and validated analytical method is essential for its accurate quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the identification and quantification of anthocyanins due to its high resolution and sensitivity.[1] This application note presents a detailed HPLC protocol specifically tailored for the analysis of this compound, offering a valuable tool for researchers and professionals in food science, pharmacology, and drug development.

Experimental Protocols

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.

  • Mobile Phase A: 5% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 5% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: 520 nm.

  • Injection Volume: 10 - 50 µL, depending on sample concentration.[2]

Gradient Elution Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
15.07030
20.05050
25.0955
30.0955
Preparation of Standard Solutions

Stock Standard Solution (e.g., 1000 µg/mL):

  • Accurately weigh 10 mg of this compound chloride reference standard.

  • Dissolve the standard in 10 mL of methanol (B129727) containing 0.1% HCl in a volumetric flask. This acidic condition helps to maintain the stability of the anthocyanin.

  • Store the stock solution in an amber vial at -20°C to protect it from light and degradation.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:B).

  • A typical calibration curve can be constructed using concentrations ranging from 0.5 to 100 µg/mL.

  • Prepare fresh working standards daily.

Sample Preparation

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., fruit powder, plant extract). The protocol may need to be optimized based on the specific sample matrix.

  • Extraction:

    • Weigh approximately 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of acidified methanol (Methanol with 1% v/v HCl or Formic Acid). The acidic solvent is crucial for efficient extraction and stability of anthocyanins.[7]

    • Vortex the mixture for 1 minute.

    • Sonication for 15-20 minutes in a cold water bath can improve extraction efficiency.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the residue to ensure complete recovery of the analyte.

    • Combine the supernatants.

  • Filtration:

    • Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.[2] Cloudy samples should be filtered to prevent column clogging.[2]

Method Validation Data

The described HPLC method should be validated to ensure its suitability for the intended application. The following table summarizes typical performance characteristics for the quantification of this compound based on literature data.

ParameterTypical Value
Linearity (R²) > 0.99
Linear Range 0.5 - 100 µg/mL
Limit of Detection (LOD) 0.05 - 0.20 mg/kg
Limit of Quantification (LOQ) 0.15 - 0.60 mg/kg
Precision (RSD%) < 5%
Accuracy (Recovery %) 90 - 110%

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solid-Liquid Extraction (Acidified Methanol) Sample->Extraction 1. Extraction Centrifugation Centrifugation Extraction->Centrifugation 2. Separation Filtration Syringe Filtration (0.45 µm) Centrifugation->Filtration 3. Clarification HPLC HPLC System (C18 Column, Gradient Elution) Filtration->HPLC 4. Injection Standard Standard Preparation (Stock & Working Solutions) Standard->HPLC Calibration Detection UV-Vis Detection (520 nm) HPLC->Detection 5. Separation & Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram 6. Signal Output Integration Peak Integration & Identification Chromatogram->Integration 7. Data Processing Quantification Quantification (Calibration Curve) Integration->Quantification 8. Calculation Report Final Report Quantification->Report 9. Results Logical_Relationship cluster_input Input Parameters cluster_process Analytical Process cluster_output Outcome SamplePrep Optimized Sample Preparation Chromatography Chromatographic Separation SamplePrep->Chromatography Ensures Analyte Stability & Recovery StandardPrep Accurate Standard Preparation Data_Acquisition Data Acquisition StandardPrep->Data_Acquisition Provides Basis for Calibration HPLC_Conditions Defined HPLC Conditions HPLC_Conditions->Chromatography Determines Separation Efficiency Chromatography->Data_Acquisition Generates Analytical Signal Reliable_Quant Reliable & Accurate Quantification Data_Acquisition->Reliable_Quant Produces Quantitative Data

References

Application Note: LC-MS Analysis of Delphinidin 3,5-diglucoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delphinidin 3,5-diglucoside is a naturally occurring anthocyanin responsible for the vibrant blue and purple hues observed in many flowers, fruits, and vegetables.[1][2] Anthocyanins, a class of flavonoids, are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control in the food and beverage industries, standardization of herbal products, and for pharmacokinetic studies in drug development. This application note provides a detailed protocol for the extraction and subsequent analysis of this compound from plant materials using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Sample Preparation and Extraction

The extraction of anthocyanins from plant matrices is a critical step to ensure accurate quantification and avoid degradation.[3] The following protocol is a general guideline and may require optimization based on the specific plant material.

Materials:

  • Plant material (fresh, frozen, or freeze-dried)

  • Extraction Solvent: Methanol (B129727)/Water/Formic Acid (70:28:2, v/v/v)[4]

  • Mortar and pestle or homogenizer

  • Centrifuge

  • 0.22 µm syringe filters

  • Solid-Phase Extraction (SPE) C18 cartridges (optional, for sample cleanup)

Protocol:

  • Homogenization: Weigh approximately 1 gram of the plant material. If fresh, freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle. For dried material, a homogenizer can be used.

  • Extraction: Add 10 mL of the extraction solvent to the homogenized sample. Vortex thoroughly and sonicate for 30 minutes in a water bath at room temperature, protected from light.[5]

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.[5]

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the remaining pellet to ensure complete recovery of the analyte. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an amber vial for LC-MS analysis.[5]

  • (Optional) Solid-Phase Extraction (SPE) for Cleanup: For complex matrices, an SPE step can be employed to remove interfering compounds.[4]

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol.[4]

    • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for the analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation used.

ParameterRecommended Conditions
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5-40% B over 15 minutes, then a wash and re-equilibration step[6]
Flow Rate0.3 mL/min
Column Temperature30°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)627.15 [M+H]⁺[7][8]
Product Ions (m/z)465.1 (loss of one glucose), 303.0 (aglycone)[8]
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Gas Flow600 L/hr
Collision EnergyOptimized for the transition of m/z 627.15 → 465.1 and 627.15 → 303.0

Data Presentation

Quantitative data for this compound should be presented in a clear and organized manner. The following table is an example of how to summarize the results from the analysis of different plant extracts.

Plant ExtractThis compound Concentration (µg/g of dry weight)% RSD (n=3)
Blueberry Extract152.34.2
Blackcurrant Extract289.13.8
Eggplant Peel Extract75.65.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis plant_material Plant Material homogenization Homogenization plant_material->homogenization extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant filtration Filtration supernatant->filtration lc_separation LC Separation filtration->lc_separation Filtered Extract ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for LC-MS analysis of this compound.

fragmentation_pathway precursor This compound [M+H]⁺ m/z 627.15 fragment1 Fragment 1 [M+H - Glucose]⁺ m/z 465.1 precursor->fragment1 -162.05 Da (Glucose) fragment2 Delphinidin Aglycone [M+H - 2*Glucose]⁺ m/z 303.0 fragment1->fragment2 -162.05 Da (Glucose)

Caption: MS/MS fragmentation pathway of this compound.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Delphinidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient extraction of Delphinidin 3,5-diglucoside from plant sources using ultrasound-assisted extraction (UAE). This document is intended to guide researchers in optimizing their extraction processes and to provide a basis for the development of scalable methods for this potent antioxidant anthocyanin.

Introduction

This compound is a naturally occurring anthocyanin responsible for the deep blue and purple pigmentation in various fruits and flowers, such as pomegranates, blueberries, and eggplants.[1][2][3][4][5][6] This compound is of significant interest to the pharmaceutical and nutraceutical industries due to its strong antioxidant, anti-inflammatory, and potential anticancer properties.[7][8][9][10] Traditional solvent extraction methods for obtaining this compound are often time-consuming and can lead to thermal degradation of the target compound. Ultrasound-assisted extraction (UAE) offers a green and efficient alternative, utilizing acoustic cavitation to enhance mass transfer, reduce extraction time, and improve yields, often at lower temperatures.

Principle of Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation, growth, and implosion of microscopic bubbles generate intense localized pressures and temperatures, leading to several effects that enhance extraction efficiency:

  • Cell Wall Disruption: The mechanical shockwaves produced by cavitation disrupt the plant cell walls, facilitating the release of intracellular contents.

  • Increased Penetration: The solvent's ability to penetrate the plant matrix is enhanced.

  • Improved Mass Transfer: The agitation caused by the ultrasonic waves accelerates the diffusion of the target compound from the solid matrix into the solvent.

This process generally results in higher extraction yields in shorter times and with reduced solvent consumption compared to conventional methods like maceration.

Quantitative Data Summary

The following tables summarize the comparative efficiency of ultrasound-assisted extraction for total anthocyanins and phenolic compounds from sources known to contain this compound, such as pomegranate peel. While specific quantitative data for this compound is limited, the trend of increased yield with UAE is expected to be consistent for this specific anthocyanin.

Table 1: Comparison of UAE and Maceration for Total Anthocyanin and Phenolic Content in Pomegranate Peel

Extraction MethodTotal Anthocyanin Content (mg/100g DW)Total Phenolic Content (mg GAE/g DW)Extraction TimeReference
Ultrasound-Assisted Extraction (Optimized)~137~22120 - 60 min[2]
MacerationSignificantly LowerLower24 - 48 hours[2]

DW: Dry Weight, GAE: Gallic Acid Equivalents. Data is compiled and extrapolated from multiple sources focusing on pomegranate peel extraction.

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Anthocyanins from Pomegranate Peel

ParameterOptimized ValueReference
Solvent40-60% Ethanol (B145695) in Water (acidified)[11]
Temperature50 - 60 °C[3]
Extraction Time20 - 30 minutes[11]
Ultrasonic Power150 - 400 W[12]
Solid-to-Solvent Ratio1:12 to 1:16 (g/mL)[11]

Experimental Protocols

This section provides a detailed protocol for the ultrasound-assisted extraction of this compound from pomegranate peels, followed by a method for its quantification.

Protocol 1: Ultrasound-Assisted Extraction of this compound from Pomegranate Peel

1. Materials and Reagents:

  • Fresh or dried pomegranate peels

  • Ethanol (95%, analytical grade)

  • Hydrochloric acid (HCl) or Formic acid

  • Distilled water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Whatman No. 1 filter paper

  • Grinder or blender

2. Sample Preparation:

  • Wash fresh pomegranate peels thoroughly with distilled water to remove any surface impurities.

  • Dry the peels in a hot air oven at 50 ± 5°C for 24 hours or until a constant weight is achieved.[2]

  • Grind the dried peels into a fine powder (e.g., 40-60 mesh) using a grinder.

  • Store the powdered sample in an airtight container in a cool, dark place until extraction.

3. Extraction Procedure:

  • Weigh 10 g of the dried pomegranate peel powder and place it in a 250 mL Erlenmeyer flask.

  • Prepare the extraction solvent: a mixture of 60% ethanol in water, acidified with 0.1% HCl (v/v) to stabilize the anthocyanins.

  • Add 150 mL of the extraction solvent to the flask to achieve a solid-to-solvent ratio of 1:15 (g/mL).

  • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Set the ultrasonic frequency to 40 kHz and the power to 300 W.

  • Carry out the extraction at a constant temperature of 50°C for 30 minutes.

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and centrifuge at 5000 rpm for 15 minutes to remove any remaining solid particles.

  • Concentrate the supernatant under vacuum using a rotary evaporator at 40°C to remove the ethanol.

  • The resulting aqueous extract, rich in this compound, can be used for further analysis or purification.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm)

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 5% Formic acid in deionized water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 5-15% B

    • 10-25 min: 15-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-5% B (return to initial conditions)

    • 35-40 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detector: Diode Array Detector (DAD) or UV-Vis detector set at 520 nm.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound standard (1 mg/mL) in acidified methanol (0.1% HCl). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dilute the concentrated extract obtained from Protocol 1 with mobile phase A to a suitable concentration that falls within the range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the concentration of this compound in the sample by using the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_uae Ultrasound-Assisted Extraction cluster_analysis Analysis & Quantification PomegranatePeel Pomegranate Peels Drying Drying (50°C) PomegranatePeel->Drying Grinding Grinding Drying->Grinding Powder Peel Powder Grinding->Powder Solvent Solvent Addition (60% EtOH, 0.1% HCl) Powder->Solvent Sonication Ultrasonication (40 kHz, 300 W, 50°C, 30 min) Solvent->Sonication Filtration Filtration Sonication->Filtration Centrifugation Centrifugation Filtration->Centrifugation Concentration Concentration (Rotary Evaporation) Centrifugation->Concentration HPLC HPLC Analysis (C18, 520 nm) Concentration->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for the ultrasound-assisted extraction and quantification of this compound.

Mechanism of Action Overview

mechanism_of_action cluster_effects Biological Effects D35dG This compound Antioxidant Antioxidant Activity (Free Radical Scavenging) D35dG->Antioxidant Directly scavenges AntiInflammatory Anti-inflammatory Action (Inhibition of pro-inflammatory mediators) D35dG->AntiInflammatory Modulates pathways Anticancer Anticancer Effects (Induction of Apoptosis) D35dG->Anticancer Influences cell cycle

Caption: High-level overview of the biological activities of this compound.

Conclusion

Ultrasound-assisted extraction is a highly effective and efficient method for obtaining this compound from plant sources. The protocols provided herein offer a robust starting point for laboratory-scale extraction and analysis. Further optimization may be required depending on the specific plant matrix and desired scale of production. The potent biological activities of this compound make it a valuable compound for further research and development in the pharmaceutical and nutraceutical fields.

References

Application Note: Protocol for the Isolation of Delphinidin 3,5-diglucoside from Fruit

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the extraction, purification, and analysis of Delphinidin (B77816) 3,5-diglucoside, a key anthocyanin, from fruit sources. The methodology is based on established solvent extraction techniques followed by solid-phase extraction (SPE) for purification.

Introduction

Delphinidin 3,5-diglucoside is a water-soluble anthocyanin responsible for the blue and purple pigmentation in many fruits and flowers, such as certain grape varieties, blueberries, and eggplants.[1][2] Anthocyanins, including this compound, are of significant interest to researchers due to their potent antioxidant properties and potential health benefits, which include anti-inflammatory and chemoprotective effects.[3][4] The isolation of this specific glycoside in a pure form is crucial for pharmacological studies, use as an analytical standard, and for the development of functional foods and natural colorants.[2][5]

This protocol outlines a robust method for isolating this compound, beginning with an efficient extraction from the fruit matrix using an acidified solvent system, which is crucial for stabilizing the anthocyanin flavylium (B80283) cation.[3][6] This is followed by a purification step using solid-phase extraction (SPE) to separate the target compound from other phytochemicals.[7] The final analysis and quantification are performed using High-Performance Liquid Chromatography (HPLC).[8][9]

Materials and Reagents

  • Fruit Source: Fresh or freeze-dried fruits known to be rich in delphinidin glycosides (e.g., blueberries, blackcurrants, certain grape varieties).

  • Solvents:

    • Methanol (B129727) (HPLC grade)[4]

    • Ethanol (HPLC grade)[10]

    • Acetonitrile (HPLC grade)[11]

    • Hydrochloric Acid (HCl), concentrated[1]

    • Formic Acid (reagent grade)[11]

    • Trifluoroacetic Acid (TFA)[12]

    • Deionized Water

  • Reagents:

    • This compound chloride analytical standard (for HPLC calibration)[5]

    • Nitrogen gas for drying

  • Equipment:

    • Homogenizer/Blender

    • Centrifuge

    • Rotary evaporator

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Discovery DPA-6S or similar polymeric reversed-phase cartridges)[7]

    • pH meter

    • Vortex mixer

    • Analytical balance

    • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector and a C18 column[13][14]

    • Syringe filters (0.2 or 0.45 µm)[1]

Experimental Protocols

Sample Preparation
  • Fresh Fruit: Weigh approximately 10-20 g of fresh fruit. Homogenize the sample in a blender with an equal volume of liquid nitrogen to create a fine powder. This prevents enzymatic degradation.

  • Freeze-Dried Fruit: Weigh approximately 1-5 g of freeze-dried fruit powder.

  • Record the starting weight of the material for final yield calculations.

Extraction of Crude Anthocyanins

The most common and effective method for anthocyanin extraction is solid-liquid extraction using polar solvents acidified with a small amount of acid.[10]

  • Solvent Preparation: Prepare the extraction solvent by mixing methanol with 0.1% - 2.0% HCl (v/v). A common preparation is methanol containing 2.0% HCl.[1] The acid helps to maintain the anthocyanins in their stable, colored flavylium cation form.[6]

  • Extraction:

    • Add the prepared fruit powder to a flask.

    • Add the acidified methanol solvent at a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v) (e.g., 10 g of fruit powder in 100-200 mL of solvent).[10]

    • Agitate the mixture on a shaker at room temperature for 1-2 hours, protecting the flask from light by wrapping it in aluminum foil (anthocyanins are light-sensitive).[3]

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.[10]

    • Decant the supernatant, which contains the crude anthocyanin extract.

    • Repeat the extraction process on the remaining pellet one more time to ensure complete recovery.

  • Concentration:

    • Combine the supernatants from all extractions.

    • Concentrate the crude extract using a rotary evaporator at a temperature below 40°C to remove the methanol. This leaves a concentrated aqueous extract.

Purification by Solid-Phase Extraction (SPE)

SPE is used to separate this compound from other compounds like sugars, acids, and other flavonoids.[7]

  • Cartridge Conditioning:

    • Condition a DPA-6S SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through it.

  • Sample Loading:

    • Dilute the concentrated aqueous extract with deionized water.

    • Load the diluted extract onto the conditioned SPE cartridge. The anthocyanins will adsorb to the stationary phase.

  • Washing:

    • Wash the cartridge with 10 mL of deionized water to remove highly polar impurities such as sugars and organic acids.

    • Wash the cartridge with 10 mL of 20% aqueous methanol to elute less polar impurities. Discard the flow-through from both washing steps.

  • Elution:

    • Elute the this compound fraction from the cartridge using 10 mL of 60% aqueous methanol.[15]

    • Collect this fraction in a clean vial.

  • Final Preparation:

    • Dry the collected fraction under a stream of nitrogen gas or using a rotary evaporator.

    • Reconstitute the purified sample in a small, known volume of mobile phase (e.g., 1 mL) for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter before injection.[1]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is used for the identification and quantification of this compound.[14]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase A: 1% Formic Acid in water.[11]

    • Mobile Phase B: 100% Acetonitrile.[11]

    • Gradient: A typical gradient starts with a low percentage of solvent B (e.g., 5-10%), increasing linearly to a higher percentage over 30-50 minutes to elute the compounds.

    • Flow Rate: 0.8 - 1.0 mL/min.[13]

    • Column Temperature: 35-40°C.[9][13]

    • Detection Wavelength: 520 nm (the absorbance maximum for anthocyanins).[12][13]

    • Injection Volume: 10-20 µL.[12][13]

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a pure analytical standard.

  • Quantification: Create a calibration curve using the analytical standard at several concentrations. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

Data Presentation

The following table summarizes key quantitative parameters from various published protocols for the isolation and analysis of anthocyanins, including this compound.

ParameterValue / RangeSource(s)
Extraction
Solvent CompositionMethanol or Ethanol with 0.1% - 2.0% Acid (HCl or Formic)[1][6][16]
Solid-to-Liquid Ratio1:2.5 to 1:20 (w/v)[10][16]
Extraction TemperatureRoom Temperature to 80°C[17]
Extraction Time20 minutes to 2 hours[3][10]
Purification (SPE)
Wash Solvent 1Deionized Water[15]
Wash Solvent 220% Methanol in Water[15]
Elution Solvent60% Methanol in Water[15]
Purity AchievedUp to 97.0% for diglucosides[7]
HPLC Analysis
Column TypeC18 Reversed-Phase[13][14]
Mobile PhaseAcetonitrile and Acidified Water (Formic Acid or TFA)[11][12]
Flow Rate0.5 - 1.0 mL/min[13]
Detection Wavelength520 nm[12][13]

Visualization

Experimental Workflow Diagram

Isolation_Protocol Start Fruit Sample (e.g., Blueberries) Homogenize Sample Preparation (Homogenization/Freeze-drying) Start->Homogenize Extract Solid-Liquid Extraction (Acidified Methanol) Homogenize->Extract Centrifuge Centrifugation & Supernatant Collection Extract->Centrifuge Concentrate Concentration (Rotary Evaporation) Centrifuge->Concentrate SPE_Load Sample Loading Concentrate->SPE_Load Crude Extract SPE_Condition SPE Cartridge Conditioning (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Washing Step (Water & 20% Methanol) Remove Impurities SPE_Load->SPE_Wash SPE_Elute Elution (60% Methanol) SPE_Wash->SPE_Elute Dry Drying & Reconstitution SPE_Elute->Dry Purified Fraction Analyze HPLC Analysis (C18 Column, 520 nm) Dry->Analyze End Pure this compound (Identified & Quantified) Analyze->End

Caption: Workflow for the isolation and analysis of this compound.

References

Application Notes and Protocols: Delphinidin 3,5-diglucoside as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3,5-diglucoside is a water-soluble anthocyanin, a natural pigment responsible for the deep blue and purple hues in various plants, including dark-colored fruits and flowers like blueberries, blackcurrants, and pomegranates.[1][2][3][4] Its vibrant coloration and strong antioxidant properties make it a promising candidate for use as a natural food colorant, offering a healthier alternative to synthetic dyes.[1][2] Beyond its coloring capabilities, it possesses various biological activities, including anti-inflammatory and potential anticancer properties, which can enhance the nutritional value of food products.[1]

The stability of this compound, like other anthocyanins, is influenced by several factors, including pH, temperature, light, and the presence of oxygen.[5][6][7] Understanding these characteristics is crucial for its effective application in food systems. These notes provide an overview of its properties, stability, and detailed protocols for its extraction, quantification, and application.

Physicochemical Properties and Data

This compound's utility as a food colorant is dictated by its chemical structure and behavior under various conditions.

Table 1: General and Physicochemical Properties of this compound

Property Value Source
Chemical Formula C₂₇H₃₁O₁₇⁺ [1][3]
Molar Mass 627.5 g/mol [3]
Appearance Solid PubChem
Solubility Water-soluble [1]

| Natural Sources | Pomegranates, Blackcurrants, Blueberries, Eggplant Skin |[1][4][8][9] |

Table 2: Stability Profile of this compound

Factor Effect on Stability and Color Source
pH Highly stable in acidic conditions (red color). Unstable in neutral and alkaline conditions, where it appears purple to blue but degrades more rapidly. Natural pH indicator. [6][10]
Temperature Stability decreases as temperature increases. Thermal degradation can lead to the opening of the B ring and subsequent decomposition. [5][6]
Light Exposure to light can accelerate degradation, leading to color loss. [5][6]
Oxygen The presence of oxygen can promote oxidative degradation. [5][6]

| Co-pigmentation | Interaction with other compounds (e.g., flavones) can enhance color and stability through co-pigmentation effects. |[6] |

Table 3: Concentration of this compound in Select Food Sources

Food Source Mean Content (mg/100 mL or mg/100 g) Source
Pomegranate, pure juice 1.56 mg/100 mL [9]

| Pomegranate, juice from concentrate | 2.11 mg/100 mL |[9] |

Application Notes

This compound can be utilized as a natural colorant in a variety of food products, particularly those with acidic to neutral pH.

  • Beverages: Ideal for acidic beverages like fruit juices, soft drinks, and sports drinks where it can impart a stable red to purple hue.

  • Jellies and Candies: Its gelling and setting properties in combination with its color make it suitable for confectioneries.[1]

  • Dairy Products: Application in dairy may be challenging due to the near-neutral pH, which can lead to color instability and a shift towards blue-violet hues. Encapsulation techniques may improve stability in such matrices.[6]

  • Nutraceuticals: Due to its antioxidant properties, it can be incorporated into health-focused products and dietary supplements, providing both color and health benefits.[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, quantification, and stability assessment of this compound.

Protocol 1: Extraction and Purification from Natural Sources (e.g., Blackcurrants)

This protocol outlines a method for extracting and purifying this compound for use as a food-grade colorant.[8]

1. Sample Preparation:

  • Homogenize 100g of fresh or frozen blackcurrants into a fine pulp.

2. Solvent Extraction:

  • Macerate the pulp in 1000 mL of acidified methanol (B129727) (Methanol with 0.1% HCl or Formic Acid) for 24 hours at 4°C in the dark. Acidification is crucial to stabilize the anthocyanin in its colored flavylium (B80283) cation form.[8]
  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid debris.
  • Concentrate the filtrate under vacuum using a rotary evaporator at a temperature below 40°C to remove the methanol.

3. Solid-Phase Extraction (SPE) Purification:

  • Condition a C18 SPE cartridge by washing with methanol followed by acidified water (pH ~2).
  • Load the concentrated aqueous extract onto the cartridge.
  • Wash the cartridge with acidified water to remove sugars and other polar impurities.
  • Elute the anthocyanin fraction with acidified methanol.
  • Collect the colored eluate.

4. Final Preparation:

  • Evaporate the solvent from the eluate under vacuum.
  • Lyophilize (freeze-dry) the resulting aqueous solution to obtain a purified this compound powder.
  • Store the powder at -20°C in the dark.[11]

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography (u-HPLC)

This protocol describes a method for the quantitative analysis of this compound in extracts or food products.[12][13]

1. Sample Preparation:

  • Dissolve the purified extract or food sample in a suitable solvent (e.g., 10% phosphoric acid).[12]
  • Filter the solution through a 0.2 µm or 0.45 µm syringe filter before injection.[12]

2. u-HPLC System and Conditions:

  • Column: Reversed-phase C18 column (e.g., particle size 2 µm, i.d. 2 mm, length 100 mm).[12][13]
  • Mobile Phase A: 1.5% Formic acid in water.[14]
  • Mobile Phase B: Acetonitrile.[14]
  • Gradient Elution:
  • 0-4 min: 5-20% B
  • 4-18 min: 20-25% B
  • 18-21 min: 25-35% B
  • (Adjust gradient as needed based on system and separation)
  • Flow Rate: ~0.2 - 0.4 mL/min.
  • Detection: Photodiode Array (PDA) detector at 520 nm.[14]
  • Column Temperature: 30°C.[14]

3. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.
  • Calculate the concentration in the sample by comparing its peak area to the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) for similar anthocyanins typically range from 0.07 to 0.22 mg/kg and 0.20 to 0.65 mg/kg, respectively.[12]

Protocol 3: Color Stability Assessment

This protocol is designed to evaluate the stability of the colorant under various environmental conditions relevant to food processing and storage.

1. Preparation of Solutions:

  • Prepare a stock solution of the purified this compound in a suitable solvent.
  • Create a series of buffered solutions at different pH values (e.g., pH 3, 5, 7) using citrate-phosphate buffers.
  • Add a known concentration of the colorant to each buffer.

2. Stress Conditions:

  • pH Stability: Incubate the buffered solutions at room temperature and measure color at regular intervals (e.g., 0, 1, 3, 7, 14 days).
  • Thermal Stability: Expose aliquots of the solutions (at a stable pH, e.g., pH 3) to different temperatures (e.g., 4°C, 25°C, 60°C, 90°C) for a set period. Measure color before and after treatment.
  • Light Stability: Expose aliquots to continuous light (e.g., UV-A or fluorescent) and compare with a control sample stored in the dark. Measure color at regular intervals.

3. Color Measurement:

  • Use a colorimeter or a spectrophotometer to measure the CIELAB color space values (L, a, b*).
  • L * represents lightness (0=black, 100=white).
  • a * represents the red/green axis (+a=red, -a=green).
  • b * represents the yellow/blue axis (+b=yellow, -b=blue).
  • Calculate the total color difference (ΔE) to quantify the overall color change over time: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].

4. Degradation Analysis:

  • Quantify the remaining this compound concentration in each sample at each time point using the u-HPLC protocol (Protocol 2) to determine the degradation kinetics.

Visualizations: Workflows and Relationships

experimental_workflow cluster_extraction Extraction & Purification cluster_stability Stability Testing Source Natural Source (e.g., Blackcurrants) Extraction Solvent Extraction (Acidified Methanol) Source->Extraction Purification Solid-Phase Extraction (C18 Cartridge) Extraction->Purification Powder Purified Powder (Lyophilized) Purification->Powder Quant Quantification (u-HPLC) Powder->Quant App Application in Food Matrix Powder->App Stab Stability Assessment (pH, Temp, Light) App->Stab Color Color Measurement (CIELAB) Stab->Color Deg Degradation Analysis (u-HPLC) Stab->Deg

Caption: Experimental workflow for the extraction, analysis, and application of this compound.

stability_factors cluster_factors Environmental Factors cluster_outcomes Observed Effects center_node This compound Color & Stability Color_Shift Color Shift (Red <-> Purple <-> Blue) center_node->Color_Shift Degradation Degradation / Fading center_node->Degradation pH pH pH->center_node influences Temp Temperature Temp->center_node influences Light Light / UV Light->center_node influences Oxygen Oxygen Oxygen->center_node influences

Caption: Factors influencing the color stability of this compound in food systems.

signaling_pathway D35D Delphinidin 3,5-diglucoside OATP SLCO/OATP1B3 Expression D35D->OATP Reduces Outcome Altered Cellular Transport OATP->Outcome Leads to

Caption: Postulated interaction of this compound with the OATP1B3 transporter.[15]

References

Application Notes: Quantification of Delphinidin 3,5-diglucoside in Pomegranate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Delphinidin 3,5-diglucoside is a prominent anthocyanin responsible for the deep red-purple coloration of pomegranate (Punica granatum L.) juice and peels.[1][2] As a water-soluble pigment, it belongs to the flavonoid class of polyphenols and is noted for its significant antioxidant properties.[3][4] Accurate quantification of this compound is crucial for quality control in the food and beverage industry, for the standardization of nutraceuticals and dietary supplements, and for research into the health benefits of pomegranate consumption.[3][5] This document provides detailed protocols for the extraction, cleanup, and quantification of this compound in pomegranate samples using High-Performance Liquid Chromatography (HPLC).

Key Analytical Considerations

  • Chemical Stability: Delphinidin, like other anthocyanins, is highly sensitive to pH. It is most stable in acidic conditions (pH 1-3), appearing red, but degrades rapidly in neutral or alkaline environments where it becomes colorless or blue.[6][7] Therefore, all extraction solvents and sample diluents must be acidified to prevent degradation.

  • Thermal Stability: The compound is also susceptible to thermal degradation.[6][8] High temperatures during extraction and processing should be avoided. If concentration is necessary, use methods like rotary evaporation under reduced pressure at low temperatures (e.g., <40°C).[4]

  • Sample Matrix: Pomegranate juice and extracts contain a complex mixture of sugars, organic acids, and other polyphenols (like ellagitannins) that can interfere with chromatographic analysis.[9][10] A sample cleanup step, such as Solid-Phase Extraction (SPE), is highly recommended to remove these interferences, leading to a cleaner baseline and more accurate quantification.[11]

  • Choice of Analytical Method: HPLC with Diode-Array Detection (DAD) is a robust and widely used method for the routine quantification of known anthocyanins.[3] Detection is typically performed at a wavelength of 520 nm, the absorbance maximum for anthocyanins.[1][10][12] For identification, structural confirmation, or higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[3][9][12]

Experimental Workflow and Method Selection

The overall process for quantifying this compound involves sample preparation followed by instrumental analysis. The choice between standard HPLC and more advanced LC-MS techniques depends on the specific analytical goals.

Workflow Figure 1: General Experimental Workflow A Pomegranate Sample (Juice, Peel, or Arils) B Protocol 1: Sample Extraction (Acidified Solvent) A->B C Centrifugation & Filtration (Remove Particulates) B->C D Protocol 2: Solid-Phase Extraction (SPE) (Cleanup on C18 Cartridge) C->D E Solvent Evaporation & Reconstitution (in Mobile Phase) D->E F Protocol 3: HPLC-DAD Analysis E->F G Quantification (Against External Standard Curve) F->G

Figure 1. General Experimental Workflow.

MethodSelection Figure 2: Logic for Analytical Method Selection cluster_hplc Routine Analysis cluster_lcms Advanced Analysis Goal Primary Analytical Goal HPLC HPLC-DAD Goal->HPLC Quantification LCMS UPLC-MS/MS Goal->LCMS Identification & Trace-Level Analysis Adv_HPLC Attributes: - Robust & Cost-Effective - Ideal for Quality Control - Quantifies known compounds Adv_LCMS Attributes: - High Sensitivity & Selectivity - Confirms Molecular Structure - Identifies unknown compounds

Figure 2. Logic for Analytical Method Selection.

Detailed Experimental Protocols

Protocol 1: Sample Extraction

This protocol is designed to efficiently extract anthocyanins from pomegranate material while preserving their stability.

  • Sample Homogenization:

    • For Juice: Centrifuge the juice at 5000 rpm for 10 minutes to pellet solids.[5] Use the supernatant for the next step.

    • For Peels/Arils: Freeze-dry the material to remove water, then grind into a fine powder.

  • Extraction:

    • Weigh approximately 5 g of powdered peel or 50 g of arils.

    • Add 50 mL of an acidified extraction solvent (e.g., 50% ethanol (B145695) in water with 0.1% HCl, or a mixture of hydrochloric acid-water-methanol (1:4:5 v/v/v)).[4][11]

    • Macerate or sonicate the mixture for 24 hours at 4°C in the dark to maximize extraction and minimize degradation.[4]

  • Clarification:

    • Filter the mixture through Whatman No. 41 filter paper or a similar grade to remove large particles.[4]

    • Centrifuge the filtrate at 5000 rpm for 15 minutes.

    • Filter the resulting supernatant through a 0.45 µm membrane filter prior to SPE or direct HPLC injection.[13]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This step is crucial for removing interfering substances from the crude extract.[11]

  • Cartridge Activation: Use a 1 g Sep-Pak C18 cartridge. Activate it by passing 5 mL of methanol (B129727), followed by 5 mL of 3% formic acid in water.[11] Do not let the cartridge run dry.

  • Sample Loading: Load 1-2 mL of the clarified, filtered extract (from Protocol 1) onto the cartridge.

  • Washing: Wash the cartridge with 6 mL of 3% formic acid in water to elute sugars and other highly polar, non-phenolic compounds.[11]

  • Elution: Elute the retained anthocyanins, including this compound, with 5 mL of pure methanol.[11]

  • Final Preparation: Evaporate the methanol eluate to dryness under a stream of nitrogen or using a rotary evaporator at <40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase A (see Protocol 3) and vortex thoroughly. The sample is now ready for HPLC analysis.

Protocol 3: Quantification by HPLC-DAD

This protocol provides a validated method for the separation and quantification of this compound.

  • Instrumentation & Conditions:

    • System: HPLC with a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 2.2 µm particle size).[5]

    • Detection Wavelength: 520 nm.[10][12]

    • Column Temperature: 25°C.[12]

    • Injection Volume: 2.5 - 15 µL.[12][13]

    • Flow Rate: 0.8 mL/min.[12]

  • Mobile Phase:

    • Mobile Phase A: 10% Formic Acid in Water.[5]

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
2.08515
4.07030
5.05050
6.0955
8.0955

*This gradient is an example and should be optimized for the specific column and system used.

  • Standard Preparation & Quantification:

    • Prepare a stock solution of this compound chloride standard at 1.0 mg/mL in acidified methanol.[5]

    • From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with mobile phase A.

    • Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Inject the prepared pomegranate sample (from Protocol 2).

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration should be expressed in mg/L or mg/100g of the original sample material.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the pomegranate cultivar, maturity, and the part of the fruit being analyzed. The following table summarizes representative values found in the literature.

Pomegranate MaterialAnalytical MethodThis compound ConcentrationReference
Raw JuiceHPLC8.32 ± 0.45 mg/100g[14]
Microcapsules from JuiceHPLC27.00 ± 0.74 mg/100g[14]
Juice ('Taishanhong' cultivar)HPLC364.0 mg/100 g (Total Anthocyanins) *[2]
Peel ('Moshiliu' cultivar)HPLC344.0 mg/100 g (Total Anthocyanins) *[2]

*Note: These values represent the total anthocyanin content, of which this compound is a major, but not sole, component.

References

Supercritical Fluid Extraction of Delphinidin 3,5-diglucoside: An Advanced Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the application of Supercritical Fluid Extraction (SFE) in the selective isolation of Delphinidin 3,5-diglucoside, a potent antioxidant anthocyanin. SFE offers a green and efficient alternative to conventional solvent extraction methods, yielding high-purity extracts suitable for pharmaceutical and nutraceutical applications.

Introduction

This compound is a naturally occurring anthocyanin found in various pigmented plants, including species of Punica granatum (pomegranate) and Crocus sieberi.[1] It exhibits significant antioxidant and anti-inflammatory properties, making it a compound of interest for drug development and functional food formulation. Supercritical fluid extraction (SFE) utilizing carbon dioxide (CO₂) is an advanced separation technique that offers numerous advantages for the extraction of bioactive compounds. By manipulating temperature and pressure, the solvating power of supercritical CO₂ can be finely tuned to selectively extract target molecules. For polar compounds like anthocyanins, the addition of a co-solvent such as ethanol (B145695) is essential to enhance extraction efficiency.[2][3][4]

Principle of Supercritical Fluid Extraction

Supercritical fluid extraction employs a fluid at a temperature and pressure above its critical point, where distinct liquid and gas phases do not exist. In this state, the fluid possesses liquid-like density and gas-like viscosity and diffusivity. Carbon dioxide is the most commonly used supercritical fluid due to its moderate critical point (31.1 °C, 73.8 bar), non-toxicity, non-flammability, and low cost. The solvating power of supercritical CO₂ is primarily suited for non-polar compounds. To efficiently extract polar molecules like this compound, a polar co-solvent, such as ethanol, is added to the supercritical CO₂ stream. This modifier increases the polarity of the fluid, thereby enhancing the solubility of the target anthocyanin.[3][5]

Advantages of SFE for Anthocyanin Extraction

  • Selectivity: By optimizing parameters like pressure, temperature, and co-solvent concentration, SFE allows for the selective extraction of specific compounds.

  • Solvent-Free Product: After extraction, the CO₂ can be easily removed by depressurization, leaving a solvent-free extract.

  • Mild Operating Conditions: SFE can be performed at relatively low temperatures, which is crucial for preventing the degradation of thermally sensitive compounds like anthocyanins.[6]

  • Environmentally Friendly: The use of non-toxic, recyclable CO₂ makes SFE a green technology.

Experimental Data Summary

The following tables summarize the optimal conditions for the supercritical fluid extraction of anthocyanins from various plant sources, providing a basis for developing a protocol for this compound.

Table 1: Optimal SFE Parameters for Anthocyanin Extraction from Various Sources

Plant SourcePressure (bar)Temperature (°C)Co-solvent (Ethanol %)Co-solvent Flow Rate ( g/min )Reference
Syzygium cumini16250Not specified, but used2.0[2]
Haskap Berry45065Water used as co-solventNot specified[7]
Black Rosehip2806025Not specified[8]
Roselle89709.49Not specified[3]
Mango Peels2506015Not specified[3]

Table 2: Comparison of SFE with Conventional Extraction for Anthocyanins

Plant SourceExtraction MethodAnthocyanin Yield/EfficiencyAntioxidant ActivityReference
Haskap BerrySFE with CO₂ and water52.7%89.8%[7]
Haskap BerryConventional Solvent Extraction38.3%72.2%[7]

Experimental Protocol: SFE of this compound

This protocol is a generalized procedure based on established methods for anthocyanin extraction. Optimization will be required depending on the specific plant matrix.

1. Sample Preparation

1.1. Obtain the plant material rich in this compound (e.g., pomegranate peels, specific flower petals).

1.2. Lyophilize (freeze-dry) the plant material to remove moisture, which can negatively impact extraction efficiency.

1.3. Grind the dried material into a fine powder (particle size of approximately 0.5 mm is often a good starting point) to increase the surface area for extraction.

1.4. Mix the powdered sample with an inert material like glass wool or sand to prevent clumping and ensure even flow of the supercritical fluid through the extraction vessel.[2]

2. Supercritical Fluid Extraction Procedure

2.1. Load the prepared sample into the extractor vessel of the SFE system. A common sample size for laboratory-scale systems is 10-20 grams.[2]

2.2. Seal the extractor vessel and bring the system to the desired operating pressure and temperature. Based on literature for similar compounds, suggested starting parameters are:

  • Pressure: 250 bar
  • Temperature: 50 °C

2.3. Introduce the co-solvent (99.9% ethanol) into the supercritical CO₂ stream at a concentration of 15-25% (v/v).

2.4. Set the CO₂ flow rate. A typical flow rate for laboratory systems is in the range of 2-5 g/min .[2]

2.5. Perform the extraction in two stages:

  • Static Extraction: Allow the pressurized CO₂ and co-solvent mixture to remain in contact with the sample for a period (e.g., 15-30 minutes) to allow for solubilization of the target compound.
  • Dynamic Extraction: Open the outlet valve and continuously flow the supercritical fluid through the sample bed for a defined period (e.g., 60-120 minutes) to collect the extract.

2.6. The extract is collected in a separation vessel where the pressure is reduced, causing the CO₂ to return to its gaseous state and separate from the non-volatile extract.

2.7. The collected extract, rich in this compound, should be stored at -20°C in the dark to prevent degradation.[9]

3. Post-Extraction Analysis

3.1. Quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) is the standard method for the identification and quantification of specific anthocyanins.[2]
  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
  • Detection: A UV-Vis or Diode Array Detector (DAD) set to the visible maximum absorption wavelength of this compound (around 530 nm).[2]

3.2. Total Anthocyanin Content:

  • The pH differential method can be used for a rapid estimation of the total monomeric anthocyanin content.

3.3. Antioxidant Activity Assays:

  • Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) can be used to evaluate the antioxidant capacity of the extract.

Visualization of the SFE Workflow

SFE_Workflow SamplePrep Sample Preparation (Lyophilization, Grinding) Loading Loading into Extractor SamplePrep->Loading Pressurization Pressurization & Heating Loading->Pressurization CoSolvent Co-solvent Introduction (Ethanol) Pressurization->CoSolvent Static Static Extraction CoSolvent->Static Dynamic Dynamic Extraction Static->Dynamic Separation Depressurization & Separation Dynamic->Separation Analysis Analysis (HPLC, Antioxidant Assays) Separation->Analysis Extract This compound Extract Separation->Extract PlantMaterial Plant Material PlantMaterial->SamplePrep CO2 CO2 Cylinder CO2->Pressurization Ethanol Ethanol Reservoir Ethanol->CoSolvent Extract->Analysis

Caption: Workflow for Supercritical Fluid Extraction of this compound.

Logical Relationship of SFE Parameters

SFE_Parameters Yield Extraction Yield & Selectivity Pressure Pressure Pressure->Yield Increases density & solvating power Temperature Temperature Temperature->Yield Affects vapor pressure & solvating power CoSolvent Co-solvent % CoSolvent->Yield Increases polarity FlowRate Flow Rate FlowRate->Yield Affects kinetics

Caption: Interacting parameters influencing SFE efficiency and selectivity.

Conclusion

Supercritical fluid extraction is a highly promising technology for the isolation of this compound from natural sources. Its ability to provide high-purity, solvent-free extracts under mild operating conditions makes it particularly suitable for applications in the pharmaceutical and nutraceutical industries. The protocol provided herein serves as a robust starting point for researchers, with the understanding that optimization of key parameters is essential to maximize yield and purity from a specific plant matrix. The inherent selectivity and efficiency of SFE position it as a superior alternative to conventional extraction methods for obtaining high-value, sensitive bioactive compounds.

References

Delphinidin 3,5-diglucoside: Application Notes for Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) 3,5-diglucoside is an anthocyanin, a natural water-soluble pigment found in a variety of dark-colored fruits and flowers, including pomegranates, blueberries, and blackcurrants.[1][2] Anthocyanins are well-regarded for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. Delphinidin, the aglycone of delphinidin 3,5-diglucoside, is particularly noted for its potent antioxidant and anti-inflammatory effects.[3][4] The glycosylation pattern of anthocyanins can influence their stability, bioavailability, and antioxidant activity. This document provides detailed application notes and protocols for the assessment of the antioxidant capacity of this compound using common in vitro assays.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₂₇H₃₁O₁₇⁺[1][5]
Molecular Weight 627.5 g/mol [5]
Appearance Solid[5]
Solubility Water-soluble[1]
Natural Sources Pomegranates, Crocus sieberi[5]

Antioxidant Capacity Data

Direct quantitative antioxidant capacity data for pure this compound is limited in publicly available literature. However, data for the aglycone, delphinidin, and its other glycosides provide a valuable reference for its potential activity. The antioxidant capacity of anthocyanins is influenced by the number and position of hydroxyl groups and the extent of glycosylation. Generally, a higher number of hydroxyl groups on the B-ring, as seen in delphinidin, correlates with higher antioxidant activity.[6] Some studies suggest that glycosylation, particularly diglycosylation at the 3 and 5 positions, may slightly decrease the antioxidant activity compared to the aglycone.[7]

The following tables summarize the antioxidant capacity of delphinidin and related compounds from various assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

CompoundIC50 / EC50 (µM)CommentsSource
Delphinidin3.74[7]
Delphinidin 3-O-glucosideLower activity than delphinidin[7]
Ascorbic Acid (Reference)7.28[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of a compound is compared to that of Trolox, a water-soluble vitamin E analog.

CompoundAntioxidant ActivityCommentsSource
DelphinidinHigher than petunidin (B3231668)[8]
Delphinidin 3-glucosideLower than cyanidin (B77932) 3-glucosideReactivity sequence: cyanidin-3-glucoside ≈ cyanidin-3,5-diglucoside > delphinidin-3-glucoside[7]
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The results are typically expressed as micromoles of Trolox Equivalents (TE) per micromole or milligram of the compound.

No direct ORAC values for this compound were found in the searched literature. Data for related compounds is presented for comparison.

Potential Signaling Pathways

The antioxidant effects of delphinidin and its glycosides are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control endogenous antioxidant defenses.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[9][10][11] Upon activation by antioxidants like delphinidin, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes.[9][11] This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD).[10] Studies on delphinidin have shown that it can activate the Nrf2/ARE pathway, suggesting a similar mechanism for its glycosides.[9][10][11]

Nrf2_Pathway Delphinidin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Delphinidin->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD) ARE->Antioxidant_Genes activates transcription Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE binds to

Caption: Proposed Nrf2/ARE signaling pathway activation by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[3] Oxidative stress can activate certain MAPK pathways, leading to cellular damage. Delphinidin has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases like ERK, JNK, and p38, thereby mitigating oxidative stress-induced cellular damage.[3][12] This suggests that this compound may also exert its antioxidant effects in part through the regulation of the MAPK pathway.[13]

MAPK_Pathway cluster_mapk MAPK Cascade Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 Raf Raf Oxidative_Stress->Raf Delphinidin This compound JNK JNK Delphinidin->JNK p38 p38 Delphinidin->p38 ERK1_2 ERK1/2 Delphinidin->ERK1_2 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7->JNK Cellular_Damage Cellular Damage (Apoptosis, Inflammation) JNK->Cellular_Damage MKK3_6->p38 p38->Cellular_Damage MEK1_2 MEK1/2 Raf->MEK1_2 MEK1_2->ERK1_2 ERK1_2->Cellular_Damage

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for common antioxidant capacity assays that can be adapted for testing this compound. It is recommended to perform a pilot study to determine the optimal concentration range for the test compound.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at approximately 517 nm.[14]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to protect it from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or a buffer).

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.

    • Prepare a series of dilutions of the positive control (ascorbic acid or Trolox).

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the sample solvent and 100 µL of methanol/ethanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where:

    • A_blank is the absorbance of the blank.

    • A_sample is the absorbance of the sample.

    The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_sample Prepare Sample and Standard Dilutions add_sample Add 100 µL Sample/Standard to 96-well plate prep_sample->add_sample add_sample->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate Calculate % Scavenging read_abs->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization that is measured spectrophotometrically at approximately 734 nm.[15]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate (B84403) buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

  • Trolox (as a positive control)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound.

    • Prepare a series of dilutions of the stock solution.

    • Prepare a series of dilutions of the Trolox standard.

  • Assay:

    • To each well of a 96-well microplate, add 20 µL of the sample or standard solution.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

    A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts_stock Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K₂S₂O₈) prep_abts_working Prepare Working ABTS•+ Solution (Absorbance ~0.7 at 734 nm) prep_abts_stock->prep_abts_working add_abts Add 180 µL Working ABTS•+ Solution prep_abts_working->add_abts prep_sample Prepare Sample and Trolox Standard Dilutions add_sample Add 20 µL Sample/Standard to 96-well plate prep_sample->add_sample add_sample->add_abts incubate Incubate 6 min at room temperature add_abts->incubate read_abs Read Absorbance at 734 nm incubate->read_abs calculate Calculate % Inhibition read_abs->calculate determine_teac Determine TEAC Value calculate->determine_teac

Caption: Workflow for the ABTS radical cation decolorization assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

  • Trolox (as a positive control)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

    • Prepare a stock solution of Trolox in phosphate buffer.

  • Preparation of Sample and Standard Solutions:

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • Prepare a series of dilutions of the Trolox standard in phosphate buffer.

  • Assay:

    • Set the fluorescence microplate reader to an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, and pre-heat to 37°C.

    • To each well of a black 96-well microplate, add 150 µL of the fluorescein working solution.

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the appropriate wells.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Create a standard curve by plotting the net AUC against the Trolox concentration.

    • The ORAC value of the sample is calculated from the standard curve and expressed as Trolox Equivalents (TE).

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Fluorescein, AAPH, and Trolox Solutions add_fluorescein Add 150 µL Fluorescein to black 96-well plate prep_reagents->add_fluorescein add_aaph Add 25 µL AAPH Solution prep_reagents->add_aaph prep_sample Prepare Sample and Trolox Standard Dilutions add_sample Add 25 µL Sample/Standard prep_sample->add_sample add_fluorescein->add_sample incubate Incubate at 37°C add_sample->incubate incubate->add_aaph read_fluorescence Read Fluorescence Kinetically add_aaph->read_fluorescence calculate_auc Calculate Area Under the Curve (AUC) read_fluorescence->calculate_auc determine_orac Determine ORAC Value (Trolox Equivalents) calculate_auc->determine_orac

Caption: Workflow for the ORAC assay.

Conclusion

This compound is a promising natural compound with significant antioxidant potential. While direct quantitative data for this specific molecule is still emerging, the information available for its aglycone and other glycosides provides a strong foundation for its evaluation. The protocols and pathway information provided in these application notes offer a comprehensive guide for researchers to assess the antioxidant capacity of this compound and to explore its mechanisms of action. Further research is warranted to establish a more complete antioxidant profile for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Delphinidin 3,5-diglucoside Degradation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Delphinidin (B77816) 3,5-diglucoside. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures related to its degradation kinetics.

Frequently Asked Questions (FAQs)

Q1: My Delphinidin 3,5-diglucoside solution is rapidly losing its color. What are the primary factors influencing its stability?

A1: The stability of this compound is significantly affected by several environmental and chemical factors:

  • pH: Anthocyanins like this compound are most stable in acidic conditions (pH < 3), where they exist as the red flavylium (B80283) cation. As the pH increases (pH 4-6), they can convert to a colorless carbinol pseudo-base and a blue quinoidal base. Above pH 7, degradation is accelerated.[1][2]

  • Temperature: Elevated temperatures are a key factor in accelerating the degradation of anthocyanins.[1][3][4] For long-term stability, it is highly recommended to store solutions at low temperatures.[1] Thermal degradation typically follows first-order kinetics.[2][3]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[1] It is crucial to protect solutions from light during both storage and experimentation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially at higher temperatures.[1]

  • Enzymes: In crude extracts, enzymes such as polyphenol oxidases and peroxidases can degrade anthocyanins.[1]

  • Metal Ions: Certain metal ions can form complexes with this compound, altering its color and stability.[1]

Q2: What are the expected degradation products of this compound?

A2: The degradation of the delphinidin aglycone, the core structure of this compound, can occur through the opening of the B ring to form an intermediate chalcone (B49325). This chalcone can further decompose to produce gallic acid and phloroglucinaldehyde.[2][3] The initial step in a complex matrix might also involve the hydrolysis of the glycosidic bonds.

Q3: Which analytical method is best for studying the degradation kinetics of this compound?

A3: While the pH-differential method can be used, High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately studying the degradation kinetics of specific anthocyanins like this compound.[5][6] The pH-differential method measures total anthocyanin content and can overestimate the stability of a specific compound if it degrades into other anthocyanin intermediates.[5][6] HPLC allows for the separation and quantification of the individual anthocyanin, providing more accurate kinetic data.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid color loss (fading to colorless) High pH (> 4), Exposure to high temperature, Presence of oxygen.[1]Adjust the pH to < 3 using a suitable acid (e.g., citric acid, HCl). Work on ice or in a temperature-controlled environment. De-gas solutions and consider storing under an inert atmosphere (e.g., nitrogen, argon).[1]
Color change to blue or purple Increase in pH to the neutral or slightly acidic range (pH 5-7).[1]Lower the pH of the solution to the acidic range (< 3).[1]
Formation of brown pigments Prolonged exposure to high temperatures and oxygen, Enzymatic degradation.[1]Minimize heating time and de-aerate solutions. If working with crude extracts, consider enzyme inactivation steps (e.g., blanching).[1]
Precipitation in the solution Complexation with metal ions, Saturation of the solution.[1]Use deionized water and avoid metal containers. A chelating agent (e.g., EDTA) may be added if metal contamination is suspected. Ensure the concentration is within its solubility limit under the experimental conditions.[1]
Inconsistent kinetic data Inaccurate measurement method, Fluctuation in experimental conditions (temperature, pH, light exposure).Use HPLC for accurate quantification of this compound.[5][6] Maintain strict control over temperature, pH, and light exposure throughout the experiment.

Data Presentation: Degradation Kinetics of Delphinidin Derivatives

The degradation of anthocyanins, including this compound, generally follows pseudo first-order kinetics .[7] The following tables summarize kinetic data for delphinidin glucosides from various studies.

Table 1: Thermal Degradation of Delphinidin-3-O-glucoside in Jaboticaba Juice [8]

Temperature (°C)Rate Constant (k) (days⁻¹)Half-life (t½) (days)
8013.30 (JAJ) / 11.18 (JWJ)0.05 (JAJ) / 0.06 (JWJ)
450.75 (JAJ) / 0.47 (JWJ)0.93 (JAJ) / 1.47 (JWJ)
250.12 (JAJ) / 0.08 (JWJ)5.85 (JAJ) / 8.99 (JWJ)
JAJ: Jaboticaba-Apple Juice; JWJ: Jaboticaba-Water Juice

Table 2: Thermal Degradation of Anthocyanins in Pomegranate Juice [9]

TreatmentDelphinidin-3,5-diglucoside Degradation (%)
80°C for 10 min~20%
Storage at 18°C for 3 months~40%
Storage at 18°C for 5 months~55%

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC) for Kinetic Analysis

This method is adapted from procedures used for the analysis of anthocyanins in fruit juices.[6]

  • Sample Preparation:

    • Prepare solutions of this compound in appropriate buffers at the desired pH values (e.g., pH 2.0, 3.0, 4.0, 5.0).

    • Transfer aliquots of the solutions into vials, ensuring they are protected from light.

  • Incubation:

    • Place the vials in a temperature-controlled environment (e.g., water bath or incubator) at the desired temperatures for the kinetic study.

    • At predetermined time intervals, remove a vial and immediately cool it in an ice bath to stop the degradation reaction.

  • HPLC Analysis:

    • Filter the samples through a 0.45 µm syringe filter before injection.

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution is commonly employed, for example:

      • Solvent A: Water/Formic Acid/Acetonitrile (e.g., 87:10:3 v/v/v)

      • Solvent B: Water/Formic Acid/Acetonitrile (e.g., 40:10:50 v/v/v)

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: A UV-Vis or Diode Array Detector (DAD) set at the maximum absorbance wavelength for this compound (around 520-530 nm).

    • Quantification: Calculate the concentration of this compound based on the peak area from the chromatogram, using a calibration curve of a known standard.

  • Kinetic Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • For a first-order reaction, this plot will be linear. The negative slope of this line represents the degradation rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = ln(2)/k.

Method 2: pH-Differential Method for Total Anthocyanin Content

This spectrophotometric method is useful for estimating total anthocyanin content but may not be accurate for determining the degradation kinetics of a specific anthocyanin.[5][6]

  • Sample Preparation:

    • Prepare two dilutions of the sample: one with potassium chloride buffer (pH 1.0) and another with sodium acetate (B1210297) buffer (pH 4.5).

  • Spectrophotometric Measurement:

    • Allow the dilutions to equilibrate.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λvis-max) and at 700 nm (to correct for haze).

  • Calculation:

    • Calculate the absorbance (A) of the sample as: A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5.

    • The total anthocyanin concentration (mg/L) can be calculated using the formula: (A x MW x DF x 1000) / (ε x L), where MW is the molecular weight of the anthocyanin, DF is the dilution factor, ε is the molar absorptivity, and L is the path length (1 cm).

  • Kinetic Analysis:

    • To study degradation, this measurement is repeated over time for samples stored under specific conditions (e.g., elevated temperature). The kinetic parameters are then calculated as described for the HPLC method.

Visualizations

degradation_pathway D35D This compound (Flavylium Cation, Red) CP Carbinol Pseudobase (Colorless) D35D->CP +H₂O (pH 4-6) QB Quinoidal Base (Blue) D35D->QB -H⁺ (pH > 7) CP->D35D +H⁺ (pH < 3) Chalcone Chalcone (Colorless/Yellowish) CP->Chalcone Isomerization QB->D35D +H⁺ Degradation Degradation Products (Gallic Acid, Phloroglucinaldehyde) Chalcone->Degradation Cleavage (Heat, Oxygen) experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep Prepare D3,5-D solution in buffered pH Vials Aliquot into vials (protect from light) Prep->Vials Incubate Incubate at controlled temperature (T) Vials->Incubate Sampling Sample at time intervals (t) Incubate->Sampling Quench Quench reaction (ice bath) Sampling->Quench HPLC HPLC-DAD Analysis (Quantify Peak Area) Quench->HPLC Plot Plot ln(C) vs. time HPLC->Plot Kinetics Calculate k and t½ Plot->Kinetics

References

Technical Support Center: Troubleshooting Peak Tailing in Delphinidin 3,5-diglucoside HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Delphinidin 3,5-diglucoside.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy of this compound.

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: The primary causes of peak tailing for polar and ionizable compounds like this compound in reversed-phase HPLC include:

  • Secondary Interactions: Interaction of the analyte with active sites on the stationary phase, particularly residual silanol (B1196071) groups on C18 columns.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase, leading to peak shape issues. For anthocyanins, a low pH is crucial for stability and good peak shape.[1][2]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and peak tailing.

  • Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume, can contribute to peak broadening and tailing.

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: this compound, like other anthocyanins, is most stable in its flavylium (B80283) cation form, which is favored at low pH (typically below 2.0).[1] At higher pH values, it can undergo structural changes, leading to multiple forms in solution, which can cause peak broadening and tailing. Furthermore, a low pH mobile phase suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that are a major cause of peak tailing.[1]

Q4: Can the choice of organic modifier in the mobile phase influence peak tailing?

A4: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can affect peak shape. While both are common in reversed-phase HPLC, they can provide different selectivities and peak shapes for anthocyanins. Acetonitrile often provides better peak shapes and resolution for these compounds.[3] A study on blueberry anthocyanins showed that a mobile phase containing a mixture of methanol (B129727) and acetonitrile resulted in better peak shape and symmetry.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Problem: My this compound peak is tailing.

Step 1: Evaluate the Mobile Phase

  • Question: Is the pH of your mobile phase sufficiently low?

  • Action: Anthocyanins are most stable at a low pH.[1][2] Ensure your mobile phase is acidified, typically with formic acid, trifluoroacetic acid (TFA), or phosphoric acid, to a pH below 3.0, and ideally around 2.0.[1][3][5][6]

  • Question: Is your mobile phase freshly prepared?

  • Action: Mobile phase composition can change over time. Prepare fresh mobile phase and ensure it is properly degassed.

Step 2: Check for Column Issues

  • Question: Are you using a suitable column?

  • Action: A high-quality, end-capped C18 column is generally recommended for anthocyanin analysis. If you suspect secondary interactions with silanol groups, consider using a column with a different stationary phase or one that is specifically designed for polar analytes.

  • Question: Could the column be overloaded?

  • Action: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, column overload was likely the issue.

  • Question: Is the column old or contaminated?

  • Action: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.

Step 3: Assess Instrumental Factors

  • Question: Could there be extra-column band broadening?

  • Action: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected and there are no leaks.

Step 4: Review Sample Preparation

  • Question: Is the sample dissolved in a solvent compatible with the mobile phase?

  • Action: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is used, it can cause peak distortion.

Data Presentation

The following table summarizes the expected qualitative and representative quantitative effects of key chromatographic parameters on the peak shape of this compound. Disclaimer: The numerical values for the Asymmetry Factor are representative and intended to illustrate the expected trend based on chromatographic principles. Actual values will vary depending on the specific experimental conditions.

ParameterCondition AAsymmetry Factor (As) - ACondition BAsymmetry Factor (As) - BRationale
Mobile Phase pH pH 4.5> 1.5pH 2.01.0 - 1.2Low pH maintains the stable flavylium cation form of this compound and suppresses silanol interactions.[1]
Organic Modifier Methanol~ 1.4Acetonitrile~ 1.2Acetonitrile often provides better peak shape and efficiency for anthocyanins.[3]
Column Temperature 25 °C~ 1.340 °C~ 1.1Higher temperatures can improve peak efficiency and reduce tailing, but may affect analyte stability.[7]
Sample Load High Concentration> 1.6Low Concentration1.0 - 1.2High sample concentration can lead to column overload and peak tailing.

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of this compound

This protocol is based on a method developed for the analysis of anthocyanins in grape skins.[8]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.05% TFA in water.[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5-20% B

    • 20-30 min: 20-30% B

    • 30-35 min: 30-50% B

    • 35-40 min: 50-5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 520 nm.[1]

  • Injection Volume: 10 µL.

Protocol 2: UPLC-MS Analysis of this compound

This protocol is adapted from a method for the analysis of anthocyanins in jussara extracts.[3]

  • Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF).

  • Column: Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).[3]

  • Mobile Phase A: Water with 2% formic acid.[3]

  • Mobile Phase B: Methanol with 2% formic acid.[3]

  • Gradient Program:

    • 0-3 min: 10% B

    • 3-4.5 min: 60% B

    • 4.5-5.5 min: 60% B

    • 5.5-6.5 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.[3]

  • MS Detection: Positive electrospray ionization (ESI+) mode.

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_mp Step 1: Check Mobile Phase start->check_mp mp_ph Is pH < 3.0? check_mp->mp_ph adjust_ph Adjust pH with Formic Acid/TFA mp_ph->adjust_ph No check_column Step 2: Evaluate Column mp_ph->check_column Yes adjust_ph->check_column overload Column Overload? check_column->overload dilute Dilute Sample / Reduce Injection Volume overload->dilute Yes degradation Column Degradation? overload->degradation No resolved Peak Shape Improved dilute->resolved flush_replace Flush or Replace Column degradation->flush_replace Yes check_instrument Step 3: Assess Instrument degradation->check_instrument No flush_replace->resolved extra_column Extra-column Volume? check_instrument->extra_column optimize_tubing Optimize Tubing and Connections extra_column->optimize_tubing Yes extra_column->resolved No optimize_tubing->resolved

Caption: Troubleshooting workflow for peak tailing.

SecondaryInteractions cluster_column C18 Stationary Phase cluster_analyte This compound silanol Residual Silanol (Si-OH) peak_tailing Peak Tailing c18 C18 Chains delphinidin Delphinidin Core (Polar Groups) interaction Secondary Interaction (H-bonding) delphinidin->interaction interaction->silanol interaction->peak_tailing

Caption: Cause of peak tailing by secondary interactions.

References

Technical Support Center: Optimizing Mobile Phase for Delphinidin 3,5-diglucoside Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of Delphinidin (B77816) 3,5-diglucoside.

Troubleshooting Guides

This section addresses common issues encountered during the separation of Delphinidin 3,5-diglucoside, offering potential causes and actionable solutions.

Problem: Poor Peak Shape (Tailing or Fronting)

Description: Peaks for this compound are not symmetrical, exhibiting tailing (a gradual return to baseline after the peak maximum) or fronting (a steep return to baseline preceded by a gradual rise).

Potential CauseSuggested Solution
Secondary Interactions with Column Silanols Anthocyanins can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[1] Lowering the mobile phase pH (e.g., with formic acid, acetic acid, or phosphoric acid) can suppress the ionization of silanol groups, minimizing these interactions.[1]
Column Overload Injecting too much sample can saturate the stationary phase, causing peak distortion.[1] Dilute the sample and reinject. If peak shape improves, column overload was the likely issue.
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state of this compound. If the pH is too close to the pKa of the analyte, both ionized and unionized forms may exist, leading to peak splitting or tailing.[2] Adjust the pH to be at least 1-2 units away from the analyte's pKa. For anthocyanins, a lower pH (typically 2-4) is generally preferred for better stability and peak shape.[2][3]
Contamination or Column Degradation A buildup of sample matrix components on the column frit or degradation of the stationary phase can cause peak tailing for all analytes.[4] If using a guard column, replace it first.[5] If the problem persists, try flushing the analytical column according to the manufacturer's instructions or replace the column if necessary.[6]
Dead Volume Excessive dead volume in the HPLC system (e.g., from poorly fitted connections) can lead to peak broadening and tailing. Ensure all fittings are secure and appropriate for the tubing and column being used.
Problem: Shifting Retention Times

Description: The retention time for this compound is inconsistent between injections or runs.

Potential CauseSuggested Solution
Inconsistent Mobile Phase Preparation Minor variations in mobile phase composition, especially pH, can lead to significant shifts in retention time for ionizable compounds.[4] Prepare fresh mobile phase daily and ensure accurate pH measurement and consistent solvent ratios.[5]
Fluctuating Column Temperature Changes in column temperature affect mobile phase viscosity and analyte retention.[7] Use a column oven to maintain a stable temperature throughout the analysis.
Column Equilibration Insufficient column equilibration time before starting a run can lead to drifting retention times, especially with gradient elution. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Pump Performance Issues Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates and, consequently, shifting retention times.[6] Check for leaks and perform routine pump maintenance.
Problem: Poor Resolution or Co-elution

Description: this compound is not well-separated from other components in the sample, resulting in overlapping peaks.

Potential CauseSuggested Solution
Suboptimal Mobile Phase Composition The type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol) and the acid additive can significantly impact selectivity.[2] Experiment with different organic solvents or acid additives (e.g., formic acid vs. phosphoric acid) to alter the selectivity of the separation.[8] A shallow gradient can also improve the resolution of closely eluting peaks.
Inappropriate Column Chemistry The stationary phase may not be suitable for resolving the target analyte from matrix components. Consider a different column chemistry, such as a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms, which can be beneficial for separating anthocyanin diglucosides.[9]
Gradient Profile Not Optimized The gradient slope may be too steep, causing peaks to elute too close together.[8] Optimize the gradient profile by adjusting the slope, duration, and initial/final mobile phase compositions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for the mobile phase when separating this compound?

A1: A low pH, typically in the range of 2-4, is generally recommended. Anthocyanins like this compound are more stable in acidic conditions, and a low pH suppresses the ionization of silanol groups on the column, leading to better peak shape.[2][3]

Q2: Which organic solvent is better for separating this compound: acetonitrile or methanol (B129727)?

A2: Both acetonitrile and methanol are commonly used. Acetonitrile often provides better resolution and lower backpressure. However, the choice can affect selectivity, so it is worth experimenting with both to determine the optimal solvent for your specific sample matrix.

Q3: What type of acid should I add to the mobile phase?

A3: Formic acid, acetic acid, and phosphoric acid are common choices. Formic acid and acetic acid are volatile and compatible with mass spectrometry (MS) detectors. Phosphoric acid can provide excellent buffering capacity and peak shape but is not suitable for MS analysis. The choice of acid can influence the selectivity of the separation.[8]

Q4: My this compound peak is very broad. What could be the cause?

A4: Broad peaks can be caused by several factors, including column overload, excessive dead volume in the system, a contaminated or old column, or a slow gradient.[7] Refer to the troubleshooting guide for specific solutions.

Q5: How can I improve the separation of this compound from its 3-glucoside counterpart?

A5: Separating diglucosides from monoglucosides can be challenging. A mixed-mode HPLC column that combines reversed-phase and ion-exchange mechanisms can significantly improve the separation of these compounds.[9] Optimizing the gradient to be shallower during the elution of these compounds can also enhance resolution.

Experimental Protocols

General HPLC Method for this compound Separation

This protocol provides a starting point for method development. Optimization will likely be required based on the specific sample matrix and instrumentation.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% to 5% formic acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% to 5% formic acid.[10]

  • Gradient Program:

    • 0-1 min: 100% A

    • 1-11 min: Linear gradient to 25% B

    • 11-12 min: Hold at 25% B

    • 12-14 min: Return to 100% A

    • 14-18 min: Re-equilibration at 100% A

  • Flow Rate: 0.2 mL/min.[10]

  • Column Temperature: 40 °C.[10]

  • Detection: Diode Array Detector (DAD) or UV-Vis at 520-530 nm.

  • Injection Volume: 5-20 µL.

Data Presentation

Table 1: Comparison of Mobile Phase Compositions for Anthocyanin Separation
Mobile Phase AMobile Phase BColumn TypeTarget AnalytesReference
5% Formic acid in water5% Formic acid in acetonitrileu-HPLC C18Anthocyanin glucosides and delphinidin aglycone[10]
Water with 0.2% sulfuric acidAcetonitrilePrimesep 100 (mixed-mode)Keracyanin, Delphinidin, Petunidin, Malvidin[11]
5% Phosphoric acid in water4% Phosphoric acid in acetonitrileSolid-core C18Anthocyanins from black grapes[8]
Ethyl acetate:toluene:water:formic acid (12:3:0.8:1.2 v/v/v/v)- (Isocratic)HPTLC Silica gelDelphinidin 3-glucoside[12]

Visualizations

TroubleshootingWorkflow start Problem Observed: Poor Peak Shape, Shifting RT, or Poor Resolution check_mobile_phase 1. Check Mobile Phase - Freshly prepared? - Correct pH and composition? start->check_mobile_phase check_column 2. Inspect Column - Guard column installed? - Column age and history? check_mobile_phase->check_column If problem persists sol_mp Remake Mobile Phase check_mobile_phase->sol_mp If issue found check_system 3. Evaluate System Hardware - Leaks? - Temperature stable? - Pump pressure stable? check_column->check_system If problem persists sol_col Replace Guard/Analytical Column check_column->sol_col If issue found optimize_method 4. Optimize Method Parameters - Adjust gradient? - Change organic solvent or acid? - Reduce injection volume? check_system->optimize_method If hardware is OK sol_sys Perform System Maintenance check_system->sol_sys If issue found sol_meth Refine Method optimize_method->sol_meth end Problem Resolved sol_mp->end sol_col->end sol_sys->end sol_meth->end

Caption: Troubleshooting workflow for HPLC separation issues.

MobilePhaseParameters cluster_params Mobile Phase Parameters cluster_results Chromatographic Results param_ph pH - Affects analyte ionization - Influences silanol interactions result_retention Retention Time Controlled by solvent strength and pH param_ph->result_retention result_peakshape Peak Shape Primarily affected by pH and column interactions param_ph->result_peakshape param_solvent Organic Solvent Type (ACN, MeOH) Ratio (%B) param_solvent->result_retention result_selectivity Selectivity Influenced by solvent type and additives param_solvent->result_selectivity param_additive Acid Additive Type (Formic, Acetic) Concentration param_additive->result_selectivity param_additive->result_peakshape

Caption: Relationship between mobile phase parameters and chromatographic results.

References

"challenges in quantifying Delphinidin 3,5-diglucoside in complex matrices"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of Delphinidin (B77816) 3,5-diglucoside

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Delphinidin 3,5-diglucoside. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to address the challenges of quantifying this anthocyanin in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly found? A1: this compound is a water-soluble anthocyanin, a type of flavonoid pigment responsible for the deep red, purple, and blue colors in many plants.[1][2] It is commonly found in dark-colored fruits and flowers like maqui berries, blueberries, blackcurrants, pomegranates, and eggplant skin.[3][4] Its chemical structure consists of a delphinidin aglycone with glucose molecules attached at the 3 and 5 positions.[3]

Q2: What are the main challenges in quantifying this compound? A2: The primary challenges include:

  • Instability: Anthocyanins are highly sensitive to pH, temperature, light, and oxygen.[1][5] Delphinidin, in particular, can degrade during sample extraction and storage, leading to inaccurate quantification. In acidic conditions (pH 1-3), it exists in its most stable form, the red flavylium (B80283) cation.[1]

  • Matrix Effects: Complex matrices, such as food products or biological fluids, contain numerous interfering compounds.[6] These interferences can suppress or enhance the analyte signal in mass spectrometry, a phenomenon known as the matrix effect, leading to erroneous results.[6]

  • Structural Similarity: Samples often contain a mixture of structurally similar anthocyanins (e.g., other delphinidin glycosides or different anthocyanidin diglucosides), which can be difficult to separate chromatographically.[2][7]

  • Commercial Availability of Standards: Accurate quantification requires certified reference standards. While standards for this compound are available, ensuring their purity and proper handling is critical.[8]

Q3: What are the most common analytical techniques for quantifying this compound? A3: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

  • HPLC with UV-Vis or Diode Array Detection (DAD): This is a common method where anthocyanins are detected at their maximum absorbance wavelength, typically around 520 nm.[2] DAD provides spectral data that can help in peak identification.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques offer higher sensitivity and selectivity, which is crucial for complex matrices.[3][7] LC-MS/MS can confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern, helping to distinguish it from other co-eluting compounds.[9][10]

Troubleshooting Guide

Problem: Low or inconsistent recovery during sample extraction.

Possible CausesRecommended Solutions
Analyte Degradation Anthocyanins are unstable in neutral or basic pH and degrade with heat and light.[1] Ensure the extraction solvent is acidified (e.g., with 0.1-2% formic or acetic acid) to a pH below 3.[1][7] Perform extractions at low temperatures and protect samples from light by using amber vials.
Inefficient Extraction The polarity of the solvent may not be optimal. A mixture of methanol (B129727) or ethanol (B145695) with water is often effective.[11] Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency compared to conventional methods.[11][12]
Irreversible Adsorption The analyte may be strongly binding to the sample matrix or extraction materials. For solid-phase extraction (SPE), ensure the cartridge type (e.g., C18, DPA-6S) is appropriate and the elution solvent is strong enough to desorb the analyte.[13]

Problem: Poor chromatographic peak shape (e.g., tailing, broadening).

Possible CausesRecommended Solutions
Secondary Interactions Residual silanols on the HPLC column can interact with the hydroxyl groups of the analyte. Use a high-purity, end-capped C18 column. Adding a small amount of acid (e.g., 0.1-1% formic acid) to the mobile phase can suppress these interactions.
Column Overload Injecting too high a concentration of the analyte or matrix components can lead to peak distortion. Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase The pH or composition of the mobile phase can affect peak shape. Ensure the mobile phase is sufficiently acidified and that the organic solvent is compatible with the analyte and column.

Problem: Signal suppression or enhancement in LC-MS analysis.

Possible CausesRecommended Solutions
Matrix Effects Co-eluting compounds from the matrix can interfere with the ionization of this compound in the MS source.[6]
Solutions 1. Improve Sample Cleanup: Implement a more rigorous solid-phase extraction (SPE) or other cleanup steps to remove interfering substances.[6][13] 2. Optimize Chromatography: Adjust the HPLC gradient to better separate the analyte from matrix components.[6][14] 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte. 4. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the samples.[6]

Experimental Protocols & Data

Protocol: Extraction and Quantification via LC-MS/MS

This protocol provides a general workflow for the quantification of this compound from a fruit matrix (e.g., berries).

1. Sample Preparation and Extraction:

  • Homogenize 1-5 g of the sample material after freezing it with liquid nitrogen.[7]

  • Extract the homogenized powder with 10-20 mL of an acidified methanol solution (e.g., methanol with 2% formic acid) in an ultrasonic bath for 15-30 minutes at room temperature, protected from light.[7]

  • Centrifuge the mixture (e.g., 8000 x g for 10 min) and collect the supernatant. Repeat the extraction on the pellet twice more.[7]

  • Combine the supernatants and evaporate to dryness under a vacuum at a low temperature (<35°C).[7]

  • Reconstitute the residue in a known volume (e.g., 5 mL) of the initial mobile phase for LC-MS analysis.[7]

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Condition a C18 SPE cartridge with methanol followed by acidified water (e.g., water with 0.1% formic acid).

  • Load the reconstituted sample onto the cartridge.

  • Wash the cartridge with acidified water to remove sugars and other polar interferences.

  • Elute the anthocyanins with acidified methanol.

  • Evaporate the eluate and reconstitute in the initial mobile phase for analysis.

3. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient might start at 5% B, increase to 30% B over 15 minutes, then ramp up to 95% B to wash the column, and re-equilibrate at 5% B.[15]

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[7]

  • MS Parameters: Use Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound (C₂₇H₃₁O₁₇⁺, exact mass 627.16) must be optimized. A common precursor ion would be [M]⁺ at m/z 627. The product ions would result from the loss of the two glucose moieties.

Quantitative Data Summary

The following table summarizes reported performance data for the analysis of delphinidin glycosides in various matrices.

AnalyteMatrixAnalytical MethodLODLOQReference
Delphinidin-3-O-glucosideRat PlasmaHPLC-UV47 ng/mL213 ng/mL[16]
Delphinidin-3,5-O-diglucosideGrapesu-HPLC-PDA0.07-0.22 mg/kg0.20-0.65 mg/kg[17]
Delphinidin-3-O-glucosideJussara ExtractUPLC-MS5.60 µg/L18.50 µg/L[18]
Anthocyanins (general)Human PlasmaLC-MS/MS-1.0 ng/mL[10]

LOD: Limit of Detection; LOQ: Limit of Quantification; u-HPLC-PDA: Ultra-High-Performance Liquid Chromatography with Photodiode Array Detector.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes and troubleshooting logic for the analysis of this compound.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization (e.g., Fruit Matrix) Extraction Acidified Solvent Extraction (e.g., Ultrasound-Assisted) Homogenization->Extraction Transfer Cleanup Solid-Phase Extraction (SPE) (Optional Cleanup) Extraction->Cleanup Purify LC UHPLC/HPLC Separation (Reversed-Phase C18) Cleanup->LC Inject MS MS/MS Detection (ESI+, MRM Mode) LC->MS Ionize Integration Peak Integration MS->Integration Acquire Data Quantification Quantification (Calibration Curve) Integration->Quantification Calculate

Caption: General experimental workflow from sample preparation to final quantification.

G Troubleshooting: Low Analyte Signal in LC-MS Start Problem: Low or No Signal CheckStandard Is the reference standard signal strong? Start->CheckStandard CheckExtraction Was recovery low? CheckStandard->CheckExtraction Yes Sol_Instrument Solution: Check MS parameters, infuse standard directly. CheckStandard->Sol_Instrument No CheckMS Is signal suppressed in matrix? CheckExtraction->CheckMS No CheckDegradation Was sample handling controlled for stability? CheckExtraction->CheckDegradation Yes Sol_MatrixEffect Solution: Improve cleanup, use matrix-matched standards or an internal standard. CheckMS->Sol_MatrixEffect Yes Sol_Degradation Solution: Use acidified solvents, protect from light/heat. Sol_Extraction Solution: Optimize extraction solvent and method (e.g., UAE). CheckDegradation->Sol_Degradation No CheckDegradation->Sol_Extraction Yes

Caption: Decision tree for troubleshooting low analyte signal in LC-MS analysis.

G Key Factors Affecting this compound Stability cluster_factors Degradation Factors Analyte This compound (Stable Form: Flavylium Cation) Degradation Degradation Products (Chalcone, Carbinol Pseudobase) Analyte->Degradation Degrades to pH High pH (>4) pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation

Caption: Factors influencing the chemical stability of this compound.

References

"preventing degradation of Delphinidin 3,5-diglucoside during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Delphinidin 3,5-diglucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent the degradation of this valuable anthocyanin during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: this compound, like other anthocyanins, is highly susceptible to degradation. The primary factors influencing its stability during extraction include:

  • pH: Anthocyanins are most stable in acidic conditions (pH 1-3), where they exist as the red flavylium (B80283) cation.[1][2][3] As the pH increases towards neutral and alkaline levels, they undergo structural transformations to colorless or blue forms that are prone to degradation.[1][2]

  • Temperature: Elevated temperatures significantly accelerate the degradation of this compound.[4][5][6] Thermal processing can lead to the loss of glycosyl moieties and opening of the flavonoid rings.[5]

  • Light: Exposure to light, particularly UV light, can cause the degradation of anthocyanins.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[5][7]

  • Enzymes: Plant enzymes such as polyphenol oxidase and peroxidase, if not inactivated, can accelerate the degradation of anthocyanins.[2]

  • Metal Ions: The presence of metal ions can form complexes with anthocyanins, leading to their degradation.[4]

Q2: My this compound extract is rapidly losing its color. What is the likely cause and how can I fix it?

A2: Rapid color loss is a common issue and is typically due to one or more of the following factors:

  • High pH: If the pH of your extraction solvent or the resulting extract is above 4, the anthocyanin structure will change to a less stable, colorless form.[4]

    • Solution: Acidify your extraction solvent (e.g., with 0.1% to 1.5% formic, citric, or hydrochloric acid) to maintain a pH below 3.[8][9]

  • Elevated Temperature: High temperatures during extraction or concentration steps will accelerate degradation.[4]

    • Solution: Perform extraction at low temperatures (e.g., 4°C) and use a rotary evaporator at a temperature below 40°C for solvent removal.[8]

  • Presence of Oxygen: Oxygen can lead to the oxidation and subsequent fading of the anthocyanin.

    • Solution: De-gas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[4]

Q3: Can I use water as a solvent for extracting this compound?

A3: While this compound is water-soluble, using pure water is not recommended for extraction. Acidified aqueous-organic solvent mixtures are generally more effective and provide greater stability. For instance, 70% ethanol (B145695) has been shown to be more efficient than water for extracting phenolic compounds, including anthocyanins.[5] The addition of a small amount of acid is crucial to maintain a low pH and stabilize the anthocyanin in its colored flavylium cation form.[8]

Q4: How should I store my this compound extracts to ensure long-term stability?

A4: For long-term stability, it is highly recommended to store this compound solutions and extracts at low temperatures, ideally below -5°C.[4] Storage should also be in the dark to prevent light-induced degradation.[8] Storing under an inert atmosphere can also help to minimize oxidative degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Extract color changes from red/purple to blue or colorless. pH of the solution has increased to neutral or slightly acidic levels (pH 5-7).Lower the pH of the solution to the acidic range (< 3) by adding a suitable acid (e.g., citric acid, HCl).[4]
Formation of brown pigments in the extract. Prolonged exposure to high temperatures and oxygen, or enzymatic degradation.Minimize heating time during the process.[4] De-aerate solutions. If working with crude extracts, consider a blanching step to inactivate enzymes.[4]
Precipitation in the extract. Complexation with metal ions or saturation of the solution.Use deionized water and avoid using metal containers. A chelating agent like EDTA can be added if metal contamination is suspected.[4] Ensure the concentration of the extract is within its solubility limit.
Low yield of this compound. Inefficient extraction solvent or method.Use an acidified polar solvent such as methanol (B129727) or ethanol.[8] Consider using extraction-enhancing techniques like ultrasound-assisted extraction (UAE).[8]

Quantitative Data Summary

Table 1: Thermal Degradation of Delphinidin Glycosides in Pomegranate Juice

AnthocyaninDegradation after Thermal Treatment (80°C for 10 min)
Delphinidin-3,5-O-di-glucoside~30%
Cyanidin-3,5-O-di-glucoside~30%
Delphinidin-3-O-glucoside~30%
Cyanidin-3-O-glucoside~30%

Data from a study on pomegranate juice.[5]

Table 2: Stability of Delphinidin 3-O-sambubioside in Hibiscus sabdariffa Extract at Different Temperatures over 60 Days

Storage TemperaturePercentage Loss
4°C11%
37°C99%

Degradation of anthocyanins followed first-order kinetics.[10]

Experimental Protocols

Protocol 1: Extraction of this compound from Blackcurrants

This protocol outlines a standard method for the extraction and purification of this compound from blackcurrants.[8]

1. Sample Preparation:

  • Homogenize fresh or frozen blackcurrants to a fine pulp.

2. Solvent Extraction:

  • Macerate the homogenized pulp in an acidified methanol solution (e.g., methanol with 0.1% to 1.5% formic or hydrochloric acid).
  • Use a solid-to-solvent ratio of approximately 1:10 (w/v).
  • Stir or agitate the mixture for 1 to 24 hours at a controlled temperature of 4°C in the dark.

3. Filtration and Concentration:

  • Filter the extract to remove solid residues.
  • Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the methanol.

4. Purification (Solid-Phase Extraction - SPE):

  • Load the concentrated aqueous extract onto a C18 SPE cartridge.
  • Wash the cartridge with acidified water to remove sugars and other polar compounds.
  • Elute the anthocyanins with acidified methanol.

5. Further Purification (Preparative HPLC):

  • For higher purity, the semi-purified anthocyanin fraction can be further purified by preparative HPLC using a C18 column with a gradient of acidified water and acetonitrile/methanol.[8]
  • Collect the fractions containing this compound and lyophilize them.

Protocol 2: Evaluation of Thermal Stability of this compound

This protocol provides a method to determine the degradation kinetics of this compound at different temperatures.[4]

1. Materials:

  • This compound solution of known concentration.
  • pH buffer (e.g., citrate (B86180) buffer, pH 3.0).
  • Spectrophotometer or HPLC-DAD system.
  • Water baths or incubators set at desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
  • Amber vials.

2. Methodology:

  • Prepare a stock solution of this compound in the desired pH buffer.
  • Aliquot the solution into several amber vials.
  • Place the vials in the pre-heated water baths or incubators.
  • At regular time intervals, remove a vial from each temperature setting and immediately cool it in an ice bath to halt the degradation reaction.
  • Measure the absorbance of the solution at the maximum wavelength for this compound (around 520-530 nm) using a spectrophotometer, or quantify the concentration using a validated HPLC method.
  • Plot the natural logarithm of the concentration (or absorbance) versus time to determine the degradation rate constant (k) and the half-life (t½) at each temperature. The degradation of anthocyanins typically follows first-order kinetics.[4]

Visual Guides

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_concentration Concentration cluster_purification Purification PlantMaterial Plant Material (e.g., Blackcurrants) Homogenization Homogenization PlantMaterial->Homogenization Maceration Maceration (4°C, in dark) Homogenization->Maceration Solvent Acidified Solvent (e.g., Methanol + 0.1% HCl) Solvent->Maceration Filtration Filtration Maceration->Filtration Rotovap Rotary Evaporation (<40°C) Filtration->Rotovap SPE Solid-Phase Extraction (SPE) Rotovap->SPE HPLC Preparative HPLC SPE->HPLC Lyophilization Lyophilization HPLC->Lyophilization FinalProduct Pure Delphinidin 3,5-diglucoside Lyophilization->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

DegradationPathway cluster_factors Degradation Factors D35dG This compound (Stable, Red/Purple) DegradationProducts Degradation Products (Colorless/Brown) D35dG->DegradationProducts Degradation Temp High Temperature Temp->DegradationProducts HighpH High pH (>4) HighpH->DegradationProducts Light Light Exposure Light->DegradationProducts Oxygen Oxygen Oxygen->DegradationProducts Enzymes Enzymes Enzymes->DegradationProducts

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: LC-MS Analysis of Delphinidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Delphinidin 3,5-diglucoside.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Issue: Poor sensitivity or no peak detected for this compound.

  • Question: I am not seeing a peak for my this compound standard or sample. What should I check?

    • Answer:

      • Confirm Instrument Performance: Start by running a system suitability test with a known compound, such as reserpine, to ensure the LC-MS system is functioning correctly. If this test fails, the issue is likely with the instrument itself and not your specific method.

      • Check MS Parameters: Ensure the mass spectrometer is set to the correct ionization mode (positive ion mode for anthocyanins) and that the precursor and product ions for this compound are correctly entered in your acquisition method. The molecular ion [M]+ for this compound is m/z 627.2.[1]

      • Evaluate Sample Preparation: Anthocyanins can be unstable and prone to degradation. Ensure your sample preparation, especially any solvent evaporation steps, is optimized to minimize degradation.[2]

      • Consider Matrix Effects: Significant ion suppression from co-eluting matrix components can prevent the detection of your analyte. Consider diluting your sample or improving your sample clean-up procedure.

Issue: High variability in peak area and poor reproducibility.

  • Question: My peak areas for this compound are inconsistent between injections of the same sample. What could be the cause?

    • Answer:

      • Assess Chromatographic Peak Shape: Poor peak shape, such as fronting or tailing, can lead to inconsistent integration and variable peak areas. Investigate potential causes like column degradation, improper mobile phase pH, or sample overload.

      • Investigate Matrix Effects: Matrix effects are a primary cause of poor reproducibility in LC-MS analysis. Co-eluting compounds can inconsistently suppress or enhance the ionization of this compound.

      • Implement an Internal Standard: The use of a suitable internal standard (ideally a stable isotope-labeled version of the analyte) can help to correct for variability introduced by matrix effects and sample preparation.

      • Optimize Sample Clean-up: A more rigorous sample clean-up, such as solid-phase extraction (SPE), can remove interfering matrix components and improve reproducibility.

Issue: Inaccurate quantification and poor recovery.

  • Question: My calculated concentrations of this compound are inaccurate, and my recovery is low. How can I troubleshoot this?

    • Answer:

      • Evaluate Matrix Effects Quantitatively: It is crucial to determine the extent of matrix effects in your specific sample type. This can be done by comparing the signal of the analyte in a post-extraction spiked sample to that in a neat solution. A significant difference indicates the presence of matrix effects that are impacting quantification.

      • Use Matrix-Matched Calibrants: To compensate for matrix effects, prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to ensure that the calibration curve accurately reflects the analytical conditions of your samples.

      • Review Sample Extraction Efficiency: Low recovery may be due to an inefficient extraction procedure. Optimize your extraction solvent, technique (e.g., sonication, vortexing), and number of extraction steps to ensure complete recovery of this compound from the sample matrix.

      • Assess Analyte Stability: this compound can degrade during sample processing. Ensure that your sample handling and storage conditions are appropriate to maintain the stability of the analyte.

Frequently Asked Questions (FAQs)

What are matrix effects and how do they affect the analysis of this compound?

Matrix effects in LC-MS are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound. These effects can compromise the accuracy, precision, and sensitivity of the analysis. For instance, in the analysis of anthocyanins in human plasma, matrix effects have been reported to be as high as 70-90%.[4]

How can I identify if matrix effects are present in my analysis?

A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte after extraction, to the peak area of a standard solution of the same concentration prepared in a clean solvent. A significant difference in peak areas indicates the presence of matrix effects.

What are the most effective ways to minimize matrix effects for this compound?

  • Sample Preparation: The most effective strategy is to remove interfering matrix components before LC-MS analysis. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are commonly used.[3]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components can significantly reduce ion suppression.

  • Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract helps to compensate for signal suppression or enhancement.[3]

  • Internal Standards: The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it behaves similarly to the analyte during ionization.

Quantitative Data on Matrix Effects

The following table summarizes reported matrix effects for anthocyanins in different matrices. Note that the extent of matrix effects can vary significantly depending on the specific matrix, sample preparation method, and LC-MS conditions.

AnalyteMatrixSample PreparationMatrix Effect (%)Reference
Delphinidin-3-glucoside and other anthocyaninsHuman PlasmaSolid-Phase Extraction (SPE)70-90% (Ion Suppression)[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Berries

This protocol is adapted from a method for extracting anthocyanins from muscadine grapes.[5]

  • Sample Homogenization: Freeze-dry berry samples and grind them into a fine powder.

  • Extraction:

    • Weigh 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

    • Add 1.0 mL of extraction buffer (0.5% HCl in 50:50 methanol (B129727):water, v/v).

    • Vortex vigorously for 45 seconds.

    • Sonicate for 10 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Collection: Transfer the supernatant to a clean tube for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Delphinidin Glucosides

This protocol is based on a validated method for the analysis of delphinidin-3-glucoside in human plasma and urine.[6]

  • Sample Preparation (Plasma):

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge.

    • Conditioning: Condition the cartridge with methanol followed by water.

    • Loading: Load the plasma sample onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

    • Elution: Elute the anthocyanins with an acidified organic solvent (e.g., methanol with formic acid).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Liquid Chromatography:

    • Column: RP-C18 column (e.g., 250 x 4.6 mm, 4 µm).[2]

    • Mobile Phase A: Water with 1% formic acid.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: A linear gradient from low to high organic content.

    • Flow Rate: 0.60 mL/min.[2]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (for this compound): m/z 627.2

    • Product Ion (example for Delphinidin aglycone): m/z 303.2[1]

Visualizations

MatrixEffectWorkflow cluster_start Start: LC-MS Analysis cluster_problem Problem Identification cluster_investigation Investigation of Matrix Effects cluster_mitigation Mitigation Strategies cluster_revalidation Re-evaluation Start Perform LC-MS analysis of This compound Problem Inconsistent results, poor sensitivity, or inaccurate quantification? Start->Problem Problem->Start No, check instrument performance AssessME Assess Matrix Effects (Post-extraction spike) Problem->AssessME Yes ME_Present Matrix Effects Present? AssessME->ME_Present OptimizeSP Optimize Sample Prep (e.g., SPE, LLE) ME_Present->OptimizeSP Yes UseMMS Use Matrix-Matched Standards ME_Present->UseMMS Yes UseIS Use Internal Standard (e.g., SIL-analyte) ME_Present->UseIS Yes Revalidate Re-validate Method ME_Present->Revalidate No OptimizeSP->Revalidate UseMMS->Revalidate UseIS->Revalidate IonSuppression cluster_source ESI Source cluster_process Ionization Process cluster_result Result ESI_Needle Droplet_Formation Droplet Formation ESI_Needle->Droplet_Formation Spray Competition Competition for Surface/Charge Droplet_Formation->Competition Analyte This compound Analyte->Droplet_Formation Matrix Matrix Component Matrix->Droplet_Formation Reduced_Ionization Reduced Ionization of Analyte Competition->Reduced_Ionization MS_Signal Mass Spectrometer Signal Reduced_Ionization->MS_Signal Suppressed_Signal Suppressed Signal MS_Signal->Suppressed_Signal

References

Technical Support Center: Delphinidin 3,5-diglucoside Stability and Color

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on the stability and color of Delphinidin (B77816) 3,5-diglucoside. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and experimental design.

Frequently Asked Questions (FAQs)

Q1: Why does the color of my Delphinidin 3,5-diglucoside solution change so dramatically with pH?

A1: The color of this compound, like other anthocyanins, is directly linked to its molecular structure, which undergoes reversible changes with varying pH levels. At different pH values, the molecule exists in several equilibrium forms, each with a distinct color. The predominant form in the solution dictates the observed color.[1]

Q2: What are the specific structural forms of this compound at different pH ranges and their corresponding colors?

A2: this compound transitions through four main forms depending on the pH:

  • Flavylium (B80283) Cation (pH < 3): In strongly acidic conditions, this is the most stable form, appearing as a vibrant red to magenta color.[1][2]

  • Carbinol Pseudobase (pH 4-6): In weakly acidic to near-neutral conditions, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase.[1][2]

  • Quinonoidal Base (pH 7-8): In neutral to slightly alkaline solutions, deprotonation of the flavylium cation results in the formation of a blue or violet quinonoidal base.[1][2]

  • Chalcone (B49325) (pH > 7): At higher pH, the carbinol pseudobase can undergo ring-opening to form the colorless or yellowish chalcone. Further degradation is more likely to occur at pH levels greater than 7.[1][2]

Q3: My this compound solution has turned colorless. What does this indicate?

A3: A colorless solution typically indicates a pH range of 4 to 6, where the dominant species is the carbinol pseudobase.[1][2] It could also be due to the presence of the chalcone form at a higher pH.[1][2] It is crucial to consider potential degradation of the pigment, especially at neutral to alkaline pH, which also leads to a loss of color.[3]

Q4: How stable is this compound in solution?

A4: this compound is most stable in acidic conditions (pH < 3).[3] As the pH increases into the neutral and alkaline ranges, its stability significantly decreases, making it more susceptible to degradation.[3] For optimal storage, it is recommended to keep solutions in an acidic buffer and protected from light and high temperatures.[3]

Q5: What are the primary degradation products of this compound?

A5: Under degradative conditions such as neutral to alkaline pH and elevated temperatures, this compound can break down. The degradation often proceeds through the formation of an unstable chalcone intermediate, which then cleaves to form smaller phenolic compounds. The most commonly reported degradation byproducts of the delphinidin aglycone are gallic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid Color Loss (Fading to Colorless) - High pH (> 4) - Exposure to high temperature - Presence of oxygen- Adjust pH to < 3 with a suitable acid (e.g., citric acid, HCl). - Conduct experiments on ice or in a temperature-controlled environment. - De-gas solutions and consider working under an inert atmosphere (e.g., nitrogen, argon).[3]
Color Change to Blue or Purple - Increase in pH to the neutral or slightly acidic range (pH 5-7).- Lower the pH of the solution to the acidic range (< 3) to revert to the more stable red flavylium cation.[3]
Formation of Brown Pigments - Prolonged exposure to high temperatures and oxygen. - Enzymatic degradation (in crude extracts).- Minimize heating time and de-aerate solutions. - If using crude extracts, consider enzyme inactivation steps like blanching.[3]
Precipitation in the Solution - Complexation with metal ions. - Exceeding the solubility limit.- Use deionized water and avoid metal containers. A chelating agent (e.g., EDTA) can be added if metal contamination is suspected. - Ensure the concentration of this compound is within its solubility limit for the given conditions.[3]
Unexpected Color - Incorrect pH of the buffer solution. - Degradation of the compound. - Presence of interfering substances.- Verify the pH of your buffer with a calibrated pH meter and prepare fresh buffers if needed. - Prepare fresh this compound solutions and avoid prolonged exposure to high temperatures, light, and neutral/alkaline pH. - Use high-purity solvents and reagents and ensure all glassware is clean.[4]
Inconsistent Spectrophotometer Readings - Fluctuation in pH during measurement. - Instrument drift.- Ensure your buffer has sufficient capacity to maintain a stable pH. - Allow the spectrophotometer to warm up properly and perform a baseline correction before measurements.

Quantitative Data

Colorimetric Analysis of Delphinidin Forms at Different pH Values
pH Range Predominant Form Observed Color Approximate λmax (nm)
< 3Flavylium CationRed / Magenta~530-540
4 - 6Carbinol PseudobaseColorlessN/A
7 - 8Quinonoidal BaseBlue / Violet~570-620
> 8Chalcone / DegradationColorless / YellowishN/A
pH-Dependent Stability of Delphinidin Glycosides

The stability of this compound is highly dependent on pH. The degradation often follows first-order kinetics. Note: The following table is a qualitative and estimated representation based on general knowledge of anthocyanin stability, as precise kinetic data for pure this compound across a wide pH range is limited.

pH Range Relative Stability Estimated Half-life (t½) at Room Temperature
1.0 - 3.0HighDays to Weeks
4.0 - 6.0LowHours to Days
7.0 - 8.0Very LowMinutes to Hours
> 8.0Extremely LowMinutes

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of Color Change with pH

Objective: To determine the visible absorption spectra and maximum absorbance wavelength (λmax) of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate-phosphate for pH 2-8, borate (B1201080) for pH 9-10)

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Buffer Preparation: Prepare a range of buffer solutions with known pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, and 10).[4]

  • Stock Solution: Prepare a concentrated stock solution of this compound in an acidic solvent (e.g., methanol (B129727) with 0.1% HCl) to ensure initial stability.

  • Sample Preparation: For each pH value, add a small, precise aliquot of the stock solution to a volumetric flask and dilute with the corresponding buffer to a final concentration that gives an absorbance reading in the range of 0.5-1.5 at the expected λmax.

  • Spectrophotometric Measurement: a. Set the spectrophotometer to scan a wavelength range from 380 nm to 700 nm. b. Use the respective buffer solution as a blank to zero the instrument. c. Record the full absorbance spectrum of the this compound solution at each pH. d. Identify the λmax for each spectrum. A haze correction can be performed by subtracting the absorbance at 700 nm from the absorbance at λmax.[4]

Protocol 2: Kinetic Analysis of this compound Degradation

Objective: To determine the degradation kinetics (rate constant and half-life) of this compound at a specific pH and temperature.

Materials:

  • This compound

  • Buffer solution at the desired pH for the study

  • Temperature-controlled water bath or incubator

  • UV-Vis Spectrophotometer or HPLC-DAD system

  • Amber vials

  • Ice bath

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the chosen buffer to an initial absorbance of approximately 1.0-1.5 at its λmax for that pH.

  • Incubation: Aliquot the solution into several amber vials and place them in a temperature-controlled environment (e.g., a water bath at 40°C).

  • Data Collection (Spectrophotometric): a. At regular time intervals, remove a vial from the incubator and immediately cool it in an ice bath to stop the degradation. b. Measure the absorbance of the solution at the λmax.

  • Data Collection (HPLC): a. At regular time intervals, take an aliquot and stop the reaction (e.g., by rapid cooling or acidification). b. Analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: a. The degradation of anthocyanins typically follows first-order kinetics.[2] b. Plot the natural logarithm of the absorbance (ln(A)) or concentration (ln(C)) versus time. c. The slope of the resulting linear regression will be the negative of the rate constant (-k). d. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[2]

Visualizations

pH_Effects_on_Delphinidin cluster_acidic Acidic (pH < 3) cluster_weakly_acidic Weakly Acidic (pH 4-6) cluster_neutral_alkaline Neutral/Alkaline (pH 7-8) cluster_alkaline_degradation Alkaline (pH > 7) flavylium Flavylium Cation carbinol Carbinol Pseudobase (Colorless) flavylium->carbinol H₂O quinonoidal Quinonoidal Base flavylium->quinonoidal -H⁺ carbinol->flavylium H⁺ chalcone Chalcone (Colorless/Yellowish) carbinol->chalcone Ring Opening quinonoidal->flavylium H⁺ degradation Degradation Products chalcone->degradation Cleavage

Caption: pH-dependent equilibrium of this compound.

Experimental_Workflow cluster_analysis Analysis cluster_color Color Analysis cluster_stability Stability Analysis start Start: Prepare Delphinidin 3,5-diglucoside Stock Solution prep_buffers Prepare Buffer Solutions (Various pH values) start->prep_buffers prep_samples Prepare Samples in Buffers start->prep_samples prep_buffers->prep_samples color_measurement Spectrophotometric Measurement (380-700 nm) prep_samples->color_measurement incubation Incubate at Controlled Temperature prep_samples->incubation cielab_analysis CIELAB Color Analysis (Optional) color_measurement->cielab_analysis data_analysis Data Analysis: - Determine λmax - Calculate Degradation Kinetics (k, t½) cielab_analysis->data_analysis time_points Collect Samples at Time Intervals incubation->time_points stability_measurement Measure Absorbance or Concentration (HPLC) time_points->stability_measurement stability_measurement->data_analysis end End: Report Results data_analysis->end

Caption: Experimental workflow for color and stability analysis.

References

Technical Support Center: Optimizing Delphinidin 3,5-diglucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Delphinidin (B77816) 3,5-diglucoside.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for extracting Delphinidin 3,5-diglucoside?

A1: The optimal temperature for this compound extraction represents a balance between maximizing solubility and minimizing thermal degradation. While higher temperatures can increase extraction efficiency, this compound, like other anthocyanins, is susceptible to heat-induced degradation. For conventional solvent extraction, a controlled temperature of around 4°C is often recommended to preserve the integrity of the molecule. However, for methods like pressurized liquid extraction, higher temperatures (e.g., up to 100°C) may be employed for a short duration to enhance yield, though this risks some degradation.

Q2: How does pH influence the extraction and stability of this compound?

A2: pH is a critical factor. This compound is most stable in acidic conditions (typically pH 1-3). In this pH range, it exists predominantly in its colored flavylium (B80283) cation form. As the pH increases, it can undergo structural transformations to colorless or less stable forms, leading to degradation. Therefore, it is crucial to use an acidified solvent for extraction to maintain both stability and extraction efficiency.

Q3: What are the best solvents for this compound extraction?

A3: Polar solvents are effective for extracting anthocyanins like this compound. The most commonly used solvents are acidified methanol (B129727) or ethanol (B145695). For instance, a mixture of 70% ethanol with a small amount of acid (e.g., 1% citric or acetic acid) is a common choice. The addition of acid is crucial for maintaining the stability of the anthocyanin.

Q4: My this compound extract is changing color. What does this indicate?

A4: A color change in your extract is a primary indicator of a change in pH or degradation. A shift from a red/purple hue towards blue or colorless suggests an increase in pH. The formation of a brownish color often indicates degradation due to factors like prolonged exposure to high temperatures, oxygen, or light.

Q5: How can I prevent the degradation of this compound during extraction and storage?

A5: To minimize degradation, it is recommended to:

  • Work at low temperatures (e.g., 4°C) when possible.

  • Protect the extract from light by using amber glassware or covering containers with aluminum foil.

  • Work quickly to minimize exposure to oxygen.

  • Maintain an acidic pH (1-3) throughout the extraction and storage process.

  • Store the final extract at low temperatures, preferably at -20°C or below for long-term storage.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Temperature: Extraction temperature is too low for efficient extraction or too high, causing degradation.2. Incorrect Solvent/pH: The solvent is not acidic enough, leading to poor stability and extraction.3. Incomplete Extraction: Insufficient extraction time or inadequate solvent-to-sample ratio.1. Optimize Temperature: If using low temperatures, consider slightly increasing it while monitoring for degradation. For high-temperature methods, shorten the exposure time.2. Adjust Solvent: Ensure the solvent is acidified to a pH between 1 and 3 using an appropriate acid (e.g., citric, acetic, or hydrochloric acid).3. Modify Protocol: Increase the extraction time or the volume of solvent used. Ensure thorough mixing or agitation.
Degradation of Extract (Color Change) 1. High Temperature: Prolonged exposure to elevated temperatures.2. pH Shift: The pH of the extract has increased above the optimal stability range.3. Oxidation/Photodegradation: Exposure to oxygen and/or light.1. Control Temperature: Maintain a low temperature (e.g., 4°C) during extraction and processing. Use a rotary evaporator at a temperature below 40°C for solvent removal.2. Maintain Acidity: Re-acidify the extract if necessary. Store in an acidic buffer.3. Protective Measures: Work in a low-light environment and consider purging containers with nitrogen or argon to displace oxygen.
Inconsistent Results Between Batches 1. Variability in Starting Material: Differences in the source, ripeness, or storage conditions of the plant material.2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent preparation between experiments.1. Standardize Material: Use plant material from the same source and at a consistent stage of maturity. Standardize storage conditions.2. Strict Protocol Adherence: Carefully control and document all extraction parameters for each batch to ensure reproducibility.
Co-extraction of Impurities 1. Solvent Polarity: The solvent system is extracting a wide range of compounds.2. Complex Plant Matrix: The starting material contains numerous other soluble compounds.1. Optimize Solvent: Experiment with different solvent-to-water ratios to target this compound more specifically.2. Purification Steps: Incorporate a purification step, such as solid-phase extraction (SPE) with a C18 cartridge, to isolate the anthocyanin fraction.

Data Presentation

The thermal stability of delphinidin glycosides is a critical factor in determining the optimal extraction temperature. The following table summarizes the degradation kinetics of delphinidin derivatives at various temperatures.

CompoundTemperature (°C)Half-life (t1/2) in minutesDegradation Rate Constant (k) (min-1)Source
Delphinidin Glycosides (in Bilberry Extract)80--[1]
Delphinidin Glycosides (in Bilberry Extract)100--[1]
Delphinidin Glycosides (in Bilberry Extract)125< 8-[1]
Delphinidin-3,5-O-di-glucoside (in Pomegranate Juice)80--[2]

Note: The degradation of anthocyanins, including delphinidin derivatives, was found to follow first-order reaction kinetics. The degradation rate constants increased significantly with an increase in temperature.[1] In a study on pomegranate juice, the degradation of delphinidin-3,5-O-di-glucoside was observed at 80°C.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Pomegranate Peel

This protocol provides a method for the solvent extraction of this compound from pomegranate peels, a known source of this compound.

Materials:

  • Fresh or frozen pomegranate peels

  • 70% Ethanol (v/v)

  • Citric acid or Acetic acid

  • Homogenizer or blender

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges

  • 0.1% Formic acid in water

  • Methanol

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Amber glass collection vials

Methodology:

  • Sample Preparation:

    • Wash fresh pomegranate peels and cut them into small pieces. If using frozen peels, allow them to thaw partially before cutting.

    • Homogenize the peel material to a fine pulp using a blender.

  • Extraction:

    • Prepare the extraction solvent: 70% ethanol acidified with 1% citric acid or acetic acid (to achieve a pH between 1 and 3).

    • Add the acidified ethanol to the pomegranate peel pulp at a solid-to-solvent ratio of 1:10 (w/v).

    • Macerate the mixture by stirring or agitating for 12-24 hours at a controlled temperature of 4°C in the dark.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to remove solid residues.

    • Concentrate the resulting filtrate using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing methanol followed by acidified water (0.1% formic acid) through it.

    • Load the concentrated aqueous extract onto the conditioned SPE cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanin fraction, including this compound, with acidified methanol.

  • Final Steps:

    • Collect the eluate in an amber glass vial.

    • The solvent can be evaporated under a stream of nitrogen if a dry sample is required.

    • Store the purified extract at -20°C or below until further analysis.

Protocol 2: Evaluation of Thermal Stability of this compound Extract

This protocol outlines a method to determine the degradation kinetics of a this compound extract at different temperatures.

Materials:

  • Purified this compound extract

  • Acidic buffer (e.g., citrate (B86180) buffer, pH 3.0)

  • Spectrophotometer or HPLC-DAD system

  • Water baths or incubators set at desired temperatures (e.g., 40°C, 60°C, 80°C)

  • Amber vials

  • Ice bath

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound extract in the acidic buffer.

    • Aliquot the solution into several amber vials.

  • Thermal Treatment:

    • Place the vials in the pre-heated water baths or incubators at the different experimental temperatures.

  • Sampling:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove a vial from each temperature setting.

    • Immediately cool the removed vial in an ice bath to stop the degradation reaction.

  • Quantification:

    • Measure the absorbance of the solution at the maximum wavelength for this compound (around 530 nm) using a spectrophotometer, or quantify the concentration using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each temperature.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t1/2) at each temperature.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage start Pomegranate Peels homogenize Homogenization start->homogenize maceration Maceration (Acidified Ethanol, 4°C, Dark) homogenize->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator < 40°C) filtration->concentration spe Solid-Phase Extraction (SPE) concentration->spe final_product Purified Delphinidin 3,5-diglucoside spe->final_product storage Storage (-20°C or below) final_product->storage

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_temp Temperature Check cluster_ph pH & Solvent Check cluster_light_o2 Exposure Check start Low Yield or Degradation Observed is_temp_high Is temperature > 40°C for prolonged periods? start->is_temp_high reduce_temp Action: Reduce temperature and/or exposure time. is_temp_high->reduce_temp Yes is_ph_acidic Is solvent pH between 1 and 3? is_temp_high->is_ph_acidic No reduce_temp->is_ph_acidic acidify_solvent Action: Acidify solvent with citric or acetic acid. is_ph_acidic->acidify_solvent No is_protected Is extract protected from light and oxygen? is_ph_acidic->is_protected Yes acidify_solvent->is_protected protect_extract Action: Use amber vials, work in low light, consider inert gas. is_protected->protect_extract No end_node Re-evaluate Yield/ Stability is_protected->end_node Yes protect_extract->end_node

Caption: Troubleshooting logic for low yield or degradation of this compound.

References

Technical Support Center: Spectroscopic Measurement of Delphinidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic measurement of Delphinidin (B77816) 3,5-diglucoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common factors that interfere with the spectroscopic measurement of Delphinidin 3,5-diglucoside?

A1: Several factors can interfere with the accurate spectroscopic measurement of this compound. The most critical are pH, temperature, solvent composition, presence of co-pigments, and degradation of the analyte.[1][2] Anthocyanins like this compound are highly sensitive to their chemical environment, which can alter their molecular structure and, consequently, their spectral properties.

Q2: How does pH affect the UV-Vis spectrum of this compound?

A2: The pH of the solution has a profound effect on the structure and color of this compound, leading to significant shifts in its UV-Vis absorption spectrum.[2][3] At low pH (1-2), it exists predominantly as the red-colored flavylium (B80283) cation. As the pH increases to 4-6, it can convert to a colorless carbinol pseudobase and chalcone (B49325) forms.[2] In alkaline conditions (pH 8-10), it forms a blue quinonoidal base.[2] These structural changes result in different absorption maxima, making consistent pH control crucial for reproducible measurements.

Q3: What is co-pigmentation and how does it interfere with measurements?

A3: Co-pigmentation is a phenomenon where other non-covalently bound molecules, known as co-pigments, interact with anthocyanins.[4][5] Common co-pigments include flavonoids, phenolic acids, and tannins.[2][4] This interaction can lead to a hyperchromic effect (increased absorbance) and a bathochromic shift (shift to a longer wavelength, e.g., from red to purple), which can artificially inflate the quantification of this compound if not accounted for.[2][4][5] The glucose moiety at the C5 position in this compound can enhance this co-pigmentation effect.[6]

Q4: Which solvents are recommended for the extraction and analysis of this compound?

A4: Acidified polar solvents are generally preferred for extracting and analyzing anthocyanins. Methanol (B129727) and ethanol, often acidified with a small amount of acid (e.g., HCl or formic acid), are commonly used.[7][8] The choice of solvent can significantly impact extraction efficiency and the stability of the anthocyanin.[8] For HPLC analysis, mobile phases typically consist of acidified aqueous solutions and an organic modifier like acetonitrile (B52724) or methanol.[9][10] It is crucial to ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.[11]

Troubleshooting Guides

UV-Vis Spectrophotometry

Problem: Inconsistent or drifting absorbance readings.

  • Possible Cause 1: Fluctuating pH. The absorbance of this compound is highly pH-dependent.[2][3] Small shifts in pH can cause significant changes in absorbance.

    • Solution: Use a reliable buffer system to maintain a constant pH throughout the experiment. The pH differential method, which utilizes buffers at pH 1.0 and 4.5, is a standard approach to account for pH effects and quantify monomeric anthocyanins.[12][13][14]

  • Possible Cause 2: Temperature fluctuations. Temperature can affect the equilibrium between different forms of the anthocyanin and can also lead to its degradation over time.[1][15]

    • Solution: Use a temperature-controlled cuvette holder to ensure a constant temperature during measurements. Analyze samples promptly after preparation to minimize thermal degradation.

  • Possible Cause 3: Degradation of the analyte. this compound can degrade due to factors like temperature, light exposure, and oxygen.[1][2]

    • Solution: Prepare fresh solutions and protect them from light by using amber vials or covering them with aluminum foil. Store stock solutions at low temperatures (e.g., 4°C) in the dark.

Problem: Unusually high absorbance or a shift in the maximum absorption wavelength (λmax).

  • Possible Cause: Co-pigmentation. The presence of other phenolic compounds in the sample extract can lead to co-pigmentation, causing a bathochromic and hyperchromic shift.[2][4][5]

    • Solution: If possible, purify the this compound from the matrix using techniques like solid-phase extraction (SPE) or preparative HPLC. Alternatively, the pH differential method can help to correct for some interferences, as co-pigmentation effects are often pH-dependent.

HPLC Analysis

Problem: Peak tailing for the this compound peak.

  • Possible Cause 1: Secondary interactions with the column. Residual silanol (B1196071) groups on the stationary phase can interact with the hydroxyl groups of the analyte, causing tailing.

    • Solution: Lower the pH of the mobile phase to suppress the ionization of silanol groups. Adding a competitive base to the mobile phase can also help. Consider using a column with end-capping or a different stationary phase chemistry.

  • Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to peak fronting or tailing.[11][16]

    • Solution: Dilute the sample and re-inject. Ensure the injection volume and concentration are within the linear range of the column and detector.[16]

  • Possible Cause 3: Mismatch between sample solvent and mobile phase. If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.[11]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[11][16]

Problem: Variable or drifting retention times.

  • Possible Cause 1: Inconsistent mobile phase composition. Improper mixing of mobile phase components or evaporation of the more volatile solvent can lead to changes in retention time.[17]

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Prepare fresh mobile phase daily. If using a gradient, ensure the pump is functioning correctly.[17]

  • Possible Cause 2: Fluctuations in column temperature. Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and uniform temperature.[16]

  • Possible Cause 3: Column equilibration. Insufficient equilibration time when changing mobile phases can cause retention time drift.[18]

    • Solution: Allow adequate time for the column to equilibrate with the new mobile phase before starting a sequence of injections. Flush with 10-20 column volumes of the new mobile phase.[18]

Problem: High backpressure.

  • Possible Cause 1: Clogged frit or column. Particulate matter from the sample or precipitation of buffer salts can block the column inlet frit.[16][18]

    • Solution: Filter all samples and mobile phases before use. Use a guard column to protect the analytical column.[19] If a clog is suspected, try back-flushing the column (disconnected from the detector).[16]

  • Possible Cause 2: High viscosity of the mobile phase. Certain solvent compositions or low temperatures can increase the viscosity and thus the backpressure.

    • Solution: Check the viscosity of your mobile phase. Increasing the column temperature can reduce viscosity.

Data Presentation

Table 1: Effect of pH on the Spectral Properties of Delphinidin Derivatives.

pH RangePredominant FormColorTypical λmax Shift
1.0 - 2.0Flavylium CationRed~530-540 nm
4.0 - 6.0Carbinol Pseudobase/ChalconeColorlessSignificant decrease in absorbance
8.0 - 10.0Quinonoidal BaseBlueShift to >600 nm

Data synthesized from multiple sources indicating general trends for delphinidin and its glycosides.[2][3]

Table 2: Common Solvents for Anthocyanin Extraction and Analysis.

Solvent SystemApplicationRationale
Acidified Methanol/EthanolExtractionHigh polarity enhances the extraction of polar anthocyanins. Acidification helps to maintain the stable flavylium cation form.
Methanol:WaterExtractionGood for extracting a range of anthocyanins and can be a good solvent for initial sample preparation.[8]
Acetonitrile/Methanol with acidified waterHPLC Mobile PhaseProvides good separation of different anthocyanin species on reversed-phase columns.[9][10]

Experimental Protocols

Protocol 1: Quantification of Total Monomeric Anthocyanins using the pH Differential Method

This method is based on the reversible structural transformation of anthocyanins with a change in pH.

  • Reagent Preparation:

    • pH 1.0 Buffer (Potassium Chloride): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 with concentrated HCl. Bring the final volume to 1 L with distilled water.[14]

    • pH 4.5 Buffer (Sodium Acetate): Dissolve 54.43 g of sodium acetate (B1210297) trihydrate in approximately 960 mL of distilled water. Adjust the pH to 4.5 with glacial acetic acid. Bring the final volume to 1 L with distilled water.

  • Sample Preparation:

    • Extract the anthocyanins from the sample using an appropriate acidified solvent (e.g., methanol with 0.1% HCl).

    • Dilute the extract with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at the λmax (around 530 nm).

  • Measurement:

    • Take two aliquots of the diluted sample.

    • To the first aliquot, add the appropriate volume of pH 1.0 buffer.

    • To the second aliquot, add the same volume of pH 4.5 buffer.

    • Allow the solutions to equilibrate for at least 15 minutes.

    • Measure the absorbance of each solution at the λmax of the flavylium cation (determined by scanning the pH 1.0 solution from 400-700 nm) and at 700 nm (to correct for haze).[12][13]

  • Calculation:

    • Calculate the absorbance difference (A) using the formula: A = (Aλmax - A700nm)pH 1.0 - (Aλmax - A700nm)pH 4.5.

    • Calculate the total monomeric anthocyanin concentration (mg/L) as: (A x MW x DF x 1000) / (ε x L), where MW is the molecular weight of this compound (627.5 g/mol ), DF is the dilution factor, ε is the molar absorptivity of this compound, and L is the pathlength in cm.

Visualizations

experimental_workflow_ph_differential cluster_prep Sample & Reagent Preparation cluster_measurement Measurement Protocol cluster_analysis Data Analysis extract Extract Anthocyanins dilute Dilute Extract extract->dilute prep_ph1 Prepare pH 1.0 Buffer add_ph1 Add pH 1.0 Buffer prep_ph1->add_ph1 prep_ph45 Prepare pH 4.5 Buffer add_ph45 Add pH 4.5 Buffer prep_ph45->add_ph45 split Split into two Aliquots dilute->split split->add_ph1 split->add_ph45 measure Measure Absorbance (λmax and 700 nm) add_ph1->measure add_ph45->measure calculate Calculate Absorbance Difference measure->calculate quantify Quantify Total Anthocyanins calculate->quantify

Caption: Workflow for the pH differential method.

troubleshooting_hplc_retention_time cluster_causes Potential Causes cluster_solutions Solutions start Problem: Variable Retention Times cause1 Inconsistent Mobile Phase start->cause1 cause2 Temperature Fluctuations start->cause2 cause3 Poor Column Equilibration start->cause3 sol1 Prepare fresh, degassed mobile phase daily. Check pump mixing. cause1->sol1 sol2 Use a column oven for constant temperature. cause2->sol2 sol3 Allow sufficient time (10-20 column volumes) for equilibration. cause3->sol3

Caption: Troubleshooting logic for HPLC retention time issues.

interference_pathways cluster_interferences Potential Interferences measurement Accurate Spectroscopic Measurement of This compound ph pH Variation ph->measurement Alters structure & λmax temp Temperature temp->measurement Affects equilibrium & stability solvent Solvent Effects solvent->measurement Impacts stability & spectrum copigment Co-pigmentation copigment->measurement Shifts λmax & increases absorbance degradation Analyte Degradation degradation->measurement Reduces analyte concentration

Caption: Common interference pathways in spectroscopic analysis.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Delphinidin 3,5-diglucoside and Cyanidin 3-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the antioxidant performance of two common anthocyanins, Delphinidin (B77816) 3,5-diglucoside and Cyanidin (B77932) 3-glucoside. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Introduction to the Compounds

Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[1][2] Their antioxidant properties are a key area of health research.[1] This guide focuses on two prominent anthocyanins:

  • Cyanidin 3-glucoside (C3G): One of the most widely distributed anthocyanins in nature, accounting for approximately 50% of known anthocyanidins (in its aglycone form, cyanidin).[1][3] It is commonly found in berries, red cabbage, and black rice.[3]

  • Delphinidin 3,5-diglucoside: A derivative of the delphinidin aglycone, which is characterized by three hydroxyl groups on its B-ring. It is a water-soluble pigment found in dark-colored fruits and flowers like blackcurrants and eggplant skin.[4]

Structure-Activity Relationship

The antioxidant and antiradical activity of anthocyanins is intrinsically linked to their chemical structure.[5] Key factors include the number and position of hydroxyl (-OH) groups on the B-ring and the pattern of glycosylation (sugar attachments).[5][6]

  • Hydroxyl Groups on the B-Ring: The antioxidant capacity of anthocyanins generally increases with the number of hydroxyl groups on the B-ring.[6][7] The delphinidin aglycone possesses three -OH groups on its B-ring, whereas the cyanidin aglycone has two.[6][7] This structural difference suggests that delphinidin has a higher intrinsic potential to scavenge free radicals compared to cyanidin.[6]

  • Glycosylation: The attachment of sugar moieties affects the antioxidant activity. While some studies suggest that glycosylation at the C3 position can enhance activity compared to the aglycone, diglycosylation at both the C3 and C5 positions has been reported to lower antioxidant activity.[5] This is potentially due to steric hindrance from the bulky sugar groups, which can reduce the coplanarity of the B-ring with the rest of the molecule and decrease the stability of the resulting antioxidant radical.[3][5]

Therefore, a comparison between this compound and Cyanidin 3-glucoside is complex. While the delphinidin core is more potent, its 3,5-diglucoside structure may be less active than the 3-glucoside structure of cyanidin. The net effect depends on the specific antioxidant mechanism and assay conditions.

G cluster_c3g Cyanidin 3-glucoside (C3G) cluster_d35dg This compound c3g_structure c3g_structure d35dg_structure d35dg_structure

Caption: Chemical structures of the compared anthocyanins.

Quantitative Antioxidant Activity Data

Direct comparative studies measuring the antioxidant activity of pure this compound and Cyanidin 3-glucoside under identical conditions are limited. The table below presents data for Cyanidin 3-glucoside from various studies to provide a quantitative benchmark. Data for this compound is primarily inferred from structure-activity relationships.

CompoundAssayResult (IC50)Source
Cyanidin 3-glucoside (C3G) DPPH0.014 mg/mL[8]
Cyanidin 3-glucoside (C3G) Liposomes DPPH0.011 mg/mL[8]
Vitamin C (Reference) DPPH0.016 mg/mL[8]

IC50: The concentration of the antioxidant required to scavenge 50% of the initial free radicals.

The data indicates that Cyanidin 3-glucoside exhibits potent radical scavenging activity, comparable to that of Vitamin C.[8] Based on the structure-activity principles discussed, this compound's activity would be a balance between its highly active delphinidin core and the potentially inhibitory effect of its diglycoside structure.

Antioxidant Mechanisms and Signaling Pathways

Anthocyanins exert their antioxidant effects through two primary chemical mechanisms: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET).[2][5]

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, neutralizing it and forming a more stable antioxidant radical.[2]

  • Single-Electron Transfer (SET): The antioxidant donates an electron to a free radical, also resulting in its neutralization and the formation of an antioxidant radical.[2]

G cluster_mechanisms General Antioxidant Mechanisms cluster_hat HAT Mechanism cluster_set SET Mechanism A Anthocyanin (AH) R Free Radical (R•) A_hat Anthocyanin (AH) R_hat Free Radical (R•) A_hat->R_hat H• Transfer A_rad Antioxidant Radical (A•) A_hat->A_rad RH Neutralized Molecule (RH) R_hat->RH A_set Anthocyanin (AH) R_set Free Radical (R•) A_set->R_set e- Transfer A_rad_cat Antioxidant Radical Cation (AH•+) A_set->A_rad_cat R_anion Radical Anion (R:-) R_set->R_anion

Caption: General antioxidant mechanisms of anthocyanins.

Beyond direct radical scavenging, anthocyanins like C3G can modulate cellular antioxidant defenses. One key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective enzymes, such as heme-oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[9]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm C3G Cyanidin 3-glucoside Keap1 Keap1 C3G->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, SOD) ARE->Genes activates transcription Defense Enhanced Cellular Antioxidant Defense Genes->Defense

Caption: Activation of the Nrf2 antioxidant pathway by C3G.

Experimental Protocols

The following are generalized protocols for common in vitro antioxidant capacity assays. Researchers should consult specific literature for precise concentrations and incubation times.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[10]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).[11] The working solution should have an absorbance of approximately 1.0 at its characteristic wavelength (~517 nm).[11]

  • Sample Preparation: Prepare serial dilutions of the test compounds (this compound, Cyanidin 3-glucoside) and a reference standard (e.g., Trolox, Vitamin C).

  • Reaction: Add a small volume of the sample or standard solution to a fixed volume of the DPPH working solution.[10]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[10][11]

  • Measurement: Measure the absorbance of the solution at ~517 nm using a spectrophotometer.[10] A solvent blank is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10] The IC50 value is then determined by plotting the inhibition percentage against the sample concentration.

G start Start prep_dpph Prepare DPPH Working Solution (Purple) start->prep_dpph prep_sample Prepare Serial Dilutions of Anthocyanin Sample start->prep_sample mix Mix Sample with DPPH Solution prep_dpph->mix prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is decolorized in the presence of an antioxidant.[12]

Methodology:

  • Radical Generation: Prepare the ABTS•+ solution by reacting a 7 mM ABTS stock solution with an oxidizing agent like potassium persulfate (2.45 mM final concentration).[13][14] The mixture is allowed to stand in the dark for 12-16 hours.[13]

  • Reagent Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate (B84403) buffer pH 7.4) to an absorbance of 0.70 (±0.02) at 734 nm.[12][15]

  • Sample Preparation: Prepare serial dilutions of the test compounds and a reference standard.

  • Reaction: Add a small aliquot of the sample or standard to the diluted ABTS•+ solution.[12]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at a controlled temperature.[14]

  • Measurement: Read the absorbance at 734 nm.[12]

  • Calculation: Calculate the percentage of inhibition similar to the DPPH assay and determine the antioxidant capacity, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

The comparison of antioxidant activity between this compound and Cyanidin 3-glucoside highlights the nuanced relationship between chemical structure and biological function.

  • Based on the aglycone core: Delphinidin, with three hydroxyl groups on its B-ring, is structurally poised to be a more potent antioxidant than cyanidin, which has two.

  • Based on glycosylation: The 3-monoglucoside form (C3G) is generally considered more active than the 3,5-diglucoside form (as in this compound), where the additional sugar moiety can introduce steric hindrance.

Ultimately, the relative antioxidant potency of these two molecules is not absolute and can vary depending on the specific assay and the environment. However, the strong, well-documented activity of Cyanidin 3-glucoside and the established structure-activity principles suggest it is a highly effective antioxidant. The activity of this compound is likely significant due to its delphinidin core but may be attenuated by its diglycoside structure. Further direct comparative studies are necessary to provide a definitive quantitative ranking.

References

A Comparative Analysis of Delphinidin and Its Glycosides in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delphinidin (B77816), a prominent member of the anthocyanidin class of flavonoids, and its glycosidic derivatives have garnered significant attention in oncology for their potent anti-cancer properties. These naturally occurring compounds, abundant in pigmented fruits and vegetables, exhibit a range of biological activities, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis across various cancer types. This guide provides a comparative overview of the in vitro efficacy of delphinidin and its common glycosides, supported by quantitative data and detailed experimental methodologies, to aid researchers in navigating their potential therapeutic applications.

Quantitative Efficacy: A Comparative Summary

The anti-proliferative capacity of delphinidin and its glycosides is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the IC50 values for delphinidin and its derivatives in several cancer cell lines, compiled from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.

CompoundCancer Cell LineIC50 Value (µM)Reference
Delphinidin HL-60 (Human leukemia)1.9[1]
PEO1 (Ovarian cancer)< 100[1][2]
SKOV3 (Ovarian cancer)< 100[1][2]
LoVo (Colon cancer, adriamycin-resistant)16 ± 2[1]
LoVo (Colon cancer, parent cell line)38 ± 3[1]
A549 (Lung cancer)55[2][3]
NCI-H441 (Lung cancer)58[2][3]
SK-MES-1 (Lung cancer)44[2][3]
HCT116 (Colorectal cancer)110[2]
HT29 (Colon cancer)35[2]
MDA-MB-453 (Breast cancer)41.42[4]
BT-474 (Breast cancer)60.92[4]
Delphinidin-3-O-glucoside HCT-116 (Colorectal cancer)396 ± 23 (µg/mL)[1][5]
HT-29 (Colorectal cancer)329 ± 17 (µg/mL)[1][5]
Delphinidin-3-O-rutinoside NCI-N87 (Gastric cancer)24.9[1]
Caco-2 (Intestinal cancer)102.5[1]
Delphinidin-3-O-sambubioside (Against Xanthine Oxidase)17.1[6]

Mechanisms of Action: Modulation of Key Signaling Pathways

Delphinidin and its glycosides exert their anticancer effects by modulating a complex network of intracellular signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[3][7] The primary mechanisms include the induction of apoptosis (programmed cell death) and autophagy, suppression of cell migration, and anti-proliferative and anti-angiogenic effects.[7]

One of the central signaling cascades targeted by these compounds is the MAPK (Mitogen-Activated Protein Kinase) pathway, including the ERK, p38, and JNK subfamilies.[7][8] Delphinidin has been shown to downregulate the phosphorylation of ERK1/2 and p38, thereby inhibiting downstream signaling that promotes cell growth and survival.[7][9] Furthermore, delphinidin can suppress the PI3K/Akt/mTOR pathway, another critical regulator of cell proliferation and apoptosis.[3][7][9]

The NF-κB signaling pathway, which plays a pivotal role in inflammation and cancer, is also inhibited by delphinidin.[7][10] This inhibition leads to a reduction in the expression of pro-survival and anti-apoptotic genes.[10] In some cancer cell lines, delphinidin treatment leads to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[7]

While the aglycone delphinidin is often more potent in in vitro studies, its glycosides, such as delphinidin-3-O-glucoside and delphinidin-3-O-rutinoside, also demonstrate significant pro-apoptotic effects.[7][11] The glycosylation can improve the stability and bioavailability of delphinidin.[7] For instance, delphinidin-3-O-rutinoside and delphinidin-3-O-glucoside have been shown to induce a pro-apoptotic response in Jurkat human leukemia cells.[7][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IKK IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n p38 p38 p38->Apoptosis JNK JNK JNK->Apoptosis NFkB_n->Proliferation Delphinidin Delphinidin & Glycosides Delphinidin->PI3K Delphinidin->Akt Delphinidin->ERK Delphinidin->NFkB Delphinidin->p38 G cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with Delphinidin Glycosides start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis western Protein Expression (Western Blot) treatment->western

References

A Comparative Guide to the Cross-Reactivity of Delphinidin 3,5-diglucoside in Phenolic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antioxidant potential of phytochemicals is paramount. Delphinidin (B77816) 3,5-diglucoside, an anthocyanin found in various pigmented plants, is of significant interest for its potential health benefits.[1][2] This guide provides a comparative analysis of the cross-reactivity of Delphinidin 3,5-diglucoside in common phenolic assays, comparing its performance with established antioxidant compounds: gallic acid, quercetin, and catechin.

Quantitative Comparison of Antioxidant Activity

Table 1: Folin-Ciocalteu Assay — Total Phenolic Content

CompoundGallic Acid Equivalents (GAE) (mg GAE/g)
This compound Data not available; expected to be lower than Delphinidin
Gallic Acid1.0 (by definition)
Quercetin~0.6 - 0.8
Catechin~0.5 - 0.7

Note: The Folin-Ciocalteu assay measures the total reducing capacity of a sample. While specific GAE values for this compound are not available, anthocyanins do react with the Folin-Ciocalteu reagent.[3] It is generally observed that glycosylation can decrease the antioxidant activity of anthocyanidins.

Table 2: DPPH Radical Scavenging Assay

CompoundIC50 (µM)
This compound Data not available; expected to be higher than Delphinidin
Gallic Acid~5 - 10
Quercetin~10 - 20
Catechin~20 - 40

Note: A lower IC50 value indicates higher antioxidant activity. While specific IC50 values for this compound are scarce, studies on other delphinidin glycosides suggest its activity is potent. The addition of two glucose moieties may slightly decrease its radical scavenging ability compared to its aglycone, delphinidin.

Table 3: ABTS Radical Scavenging Assay

CompoundTrolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mM compound)
This compound Data not available; expected to be lower than Delphinidin
Gallic Acid~1.5 - 2.5
Quercetin~2.0 - 3.0
Catechin~1.0 - 2.0

Note: A higher TEAC value signifies greater antioxidant capacity. The antioxidant activity of anthocyanins in the ABTS assay is well-documented. The diglucoside form of delphinidin is expected to show strong, but potentially slightly lower, TEAC values compared to delphinidin itself.

Table 4: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundFRAP Value (µmol Fe(II)/µmol compound)
This compound Data not available; expected to be comparable to Delphinidin
Gallic Acid~2.0 - 3.0
Quercetin~3.0 - 4.0
Catechin~1.5 - 2.5

Note: A higher FRAP value indicates a greater reducing power. A study comparing delphinidin (the aglycone of this compound) with gallic acid found that delphinidin exhibited a slightly, but significantly, higher antioxidant potential in the FRAP assay.[4] It is plausible that this compound would exhibit a comparable, potent reducing activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Folin-Ciocalteu Assay for Total Phenolic Content

This assay measures the total reducing capacity of a sample. Phenolic compounds react with the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) under alkaline conditions to produce a blue-colored complex, the absorbance of which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

  • In a test tube, add 0.5 mL of the diluted sample or standard (Gallic Acid).

  • Add 2.5 mL of 0.2 N Folin-Ciocalteu reagent and mix thoroughly.

  • After 5 minutes, add 2.0 mL of 7.5% (w/v) sodium carbonate solution.

  • Incubate the mixture in the dark at room temperature for 2 hours.

  • Measure the absorbance at 760 nm using a spectrophotometer.

  • A standard curve is generated using known concentrations of gallic acid. The total phenolic content of the sample is expressed as mg of Gallic Acid Equivalents (GAE) per gram of the compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the ability of a compound to act as a free radical scavenger. The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant.

Protocol:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound in methanol.

  • In a 96-well plate or cuvette, add 100 µL of the sample or standard solution.

  • Add 100 µL of the DPPH solution to each well/cuvette.

  • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Similar to the DPPH assay, the ABTS assay measures the radical scavenging activity of a compound. The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS and has a blue-green color, which is decolorized in the presence of an antioxidant.

Protocol:

  • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.

  • Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation stock solution.

  • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound or standard (Trolox) to 1 mL of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a standard curve prepared with Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is accompanied by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Add 10 µL of the test compound or standard (FeSO₄·7H₂O) to 300 µL of the FRAP reagent.

  • Incubate the mixture at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The FRAP value of the sample is expressed as µmol of Fe(II) equivalents per µmol of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental chemical reactions and workflows of the described phenolic assays.

Folin_Ciocalteu_Assay cluster_workflow Folin-Ciocalteu Assay Workflow cluster_reaction Chemical Reaction Sample Phenolic Compound (e.g., this compound) Incubation Incubation (2 hours, dark) Sample->Incubation FC_Reagent Folin-Ciocalteu Reagent (Phosphomolybdate-Phosphotungstate) FC_Reagent->Incubation Alkaline Alkaline Condition (Na2CO3) Alkaline->Incubation Measurement Spectrophotometric Measurement (760 nm) Incubation->Measurement Phenol Phenolate Ion (Ar-O⁻) MoW_yellow Mo(VI) / W(VI) (Yellow) MoW_blue Mo(V) / W(V) (Blue) Phenol->MoW_blue Reduction MoW_yellow->MoW_blue e⁻

Caption: Workflow and reaction of the Folin-Ciocalteu assay.

DPPH_Assay cluster_workflow DPPH Assay Workflow cluster_reaction Chemical Reaction (Radical Scavenging) Antioxidant Antioxidant (AH) (e.g., this compound) Incubation Incubation (30 min, dark) Antioxidant->Incubation DPPH_Radical DPPH• Radical (Violet) DPPH_Radical->Incubation Measurement Spectrophotometric Measurement (517 nm) Incubation->Measurement DPPH_rad DPPH• AH Antioxidant (AH) DPPH_H DPPH-H (Yellow) DPPH_rad->DPPH_H H• donation A_rad Antioxidant Radical (A•) AH->A_rad

Caption: Workflow and reaction of the DPPH assay.

ABTS_Assay cluster_workflow ABTS Assay Workflow cluster_reaction Chemical Reaction (Radical Scavenging) Antioxidant Antioxidant (e.g., this compound) Incubation Incubation (6 min) Antioxidant->Incubation ABTS_Radical ABTS•+ Radical (Blue-Green) ABTS_Radical->Incubation Measurement Spectrophotometric Measurement (734 nm) Incubation->Measurement ABTS_rad ABTS•+ Antioxidant_mol Antioxidant ABTS_neutral ABTS (Colorless) ABTS_rad->ABTS_neutral e⁻ transfer Antioxidant_oxidized Oxidized Antioxidant Antioxidant_mol->Antioxidant_oxidized

Caption: Workflow and reaction of the ABTS assay.

FRAP_Assay cluster_workflow FRAP Assay Workflow cluster_reaction Chemical Reaction (Reduction) Antioxidant Antioxidant (e.g., this compound) Incubation Incubation (4 min, 37°C) Antioxidant->Incubation FRAP_Reagent FRAP Reagent (Fe³⁺-TPTZ) FRAP_Reagent->Incubation Measurement Spectrophotometric Measurement (593 nm) Incubation->Measurement Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Antioxidant_mol Antioxidant Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ e⁻ transfer Antioxidant_oxidized Oxidized Antioxidant Antioxidant_mol->Antioxidant_oxidized

Caption: Workflow and reaction of the FRAP assay.

References

"comparing extraction efficiency of methods for Delphinidin 3,5-diglucoside"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for Delphinidin 3,5-diglucoside, a key anthocyanin with significant therapeutic potential. The following sections detail the efficiency of different techniques, supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for your research or drug development pipeline.

Comparative Analysis of Extraction Efficiency

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. This section presents a summary of quantitative data from various studies, comparing the efficiency of conventional and modern "green" extraction techniques.

Extraction MethodMatrixKey ParametersYield/EfficiencyTotal Anthocyanin Content (TAC)PurityReference
High Hydrostatic Pressure-Assisted Extraction (HHPAE) Red Onion PeelNot specified81.84%248.49 mg/LNot specified[1]
Supercritical Fluid Extraction (SFE) Red Onion PeelNot specifiedNot specified244.98 mg/LNot specified[1]
Ultrasound-Assisted Enzymatic Extraction (UAEE) Grape Skins50°C, 400W, 0.16% pectinase (B1165727), 28 min3.01 ± 0.04 mg/gNot specified91.35% (for Delphinidin-3,5-O-diglucoside)[2]
Ultrasound-Assisted Extraction (UAE) - Bath Red Onion PeelNot specified33.12% higher than CEStatistically significantNot specified[3]
Microwave-Assisted Extraction (MAE) Jabuticaba Peels81°C, 38% MeOH, pH 6, 4.7 mg/mL sample-solvent ratio, 10 min9.70 ± 0.28 mg/g (total anthocyanins)Not specifiedNot specified[4]
Conventional Solvent Extraction (CE) Red Onion PeelNot specifiedBaseline for comparisonNot specifiedNot specified[3]
Solid-Phase Extraction (SPE) - DPA-6S cartridge Commelinin HydrolysateNot specified79.5% (for malonylawobanin)Not specified85.7% (for malonylawobanin)[5]
Solid-Phase Extraction (SPE) - DSC-SCX cartridge Commelinin HydrolysateNot specified62.5% (for malonylawobanin)Not specified90.8% (for malonylawobanin)[5]

Note: The data presented is sourced from different studies and matrices, which may influence direct comparability. The efficiency of each method can vary significantly based on the plant material, solvent system, and specific operating conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of extraction results. This section outlines the protocols for some of the key extraction techniques discussed.

Ultrasound-Assisted Enzymatic Extraction (UAEE) of this compound from Grape Skins[2]
  • Sample Preparation: Grape skins are collected, dried, and powdered.

  • Enzymatic Treatment: The powdered grape skins are suspended in a suitable buffer, and pectinase (0.16% w/w) is added.

  • Ultrasonic Extraction: The mixture is subjected to ultrasonication under the following optimized conditions:

    • Temperature: 50°C

    • Ultrasonic Power: 400 W

    • Extraction Time: 28 minutes

  • Post-Extraction Processing: The extract is centrifuged, and the supernatant is collected.

  • Purification: The crude extract is purified using AB-8 macroporous resin followed by Sephadex LH-20 column chromatography to isolate this compound.

Microwave-Assisted Extraction (MAE) of Anthocyanins from Jabuticaba Peels[4]
  • Sample Preparation: Jabuticaba peels are dried and powdered.

  • Solvent System: A solution of 38% methanol (B129727) in water at pH 6 is used as the extraction solvent.

  • Microwave Extraction: The powdered sample is mixed with the solvent at a sample-to-solvent ratio of 4.7 mg/mL in a microwave extraction vessel. The extraction is performed under the following conditions:

    • Temperature: 81°C

    • Extraction Time: 10 minutes

  • Post-Extraction Processing: The extract is filtered, and the solvent is typically removed under vacuum to concentrate the anthocyanins.

High Hydrostatic Pressure-Assisted Extraction (HHPAE) from Red Onion Skin[1]

While the specific parameters for this compound were not detailed, a general protocol for anthocyanin extraction using HHPAE involves:

  • Sample Preparation: Red onion skins are cleaned, dried, and milled into a fine powder.

  • Solvent System: An appropriate solvent, often an acidified aqueous or alcoholic solution, is mixed with the sample.

  • High-Pressure Treatment: The mixture is subjected to high hydrostatic pressure (e.g., 100-600 MPa) for a specific duration (e.g., 5-30 minutes) at a controlled temperature.

  • Post-Extraction Processing: The pressure is released, and the extract is separated from the solid residue by filtration or centrifugation.

Supercritical Fluid Extraction (SFE) from Plant Material[6][7]

A general procedure for SFE of anthocyanins, which can be adapted for this compound, is as follows:

  • Sample Preparation: The plant material is dried and ground to a uniform particle size.

  • SFE System: The powdered sample is loaded into the extraction vessel of a supercritical fluid extractor.

  • Extraction Parameters:

    • Supercritical Fluid: Carbon dioxide (CO₂) is commonly used.

    • Co-solvent: A polar solvent like ethanol (B145695) (e.g., 5-10%) is often added to the CO₂ to enhance the extraction of polar compounds like anthocyanins.[6]

    • Pressure and Temperature: These are critical parameters that are optimized for the specific compound and matrix (e.g., 8.90 MPa and 70°C for red pigments from roselle).[6]

  • Collection: After extraction, the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate in a collection vessel.

Visualizing the Comparison Workflow

To provide a clear overview of the process of comparing these extraction methods, the following workflow diagram has been generated.

G Workflow for Comparing this compound Extraction Methods cluster_0 Preparation Phase cluster_1 Extraction Phase cluster_2 Analysis & Comparison Phase start Define Research Objective: High Yield, Purity, or Green Method raw_material Select & Prepare Raw Material (e.g., Grape Skins, Onion Peels) start->raw_material method_selection Select Extraction Methods for Comparison (e.g., UAE, MAE, SFE, HHPAE) raw_material->method_selection extraction_process Perform Extractions (Follow Specific Protocols) method_selection->extraction_process analysis Analyze Extracts (HPLC, LC-MS for Quantification & Purity) extraction_process->analysis data_comparison Compare Quantitative Data (Yield, TAC, Purity, Solvent Use) analysis->data_comparison conclusion Select Optimal Method Based on Objective data_comparison->conclusion

Caption: Workflow for Comparing this compound Extraction Methods.

References

Delphinidin 3,5-diglucoside: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Delphinidin (B77816) 3,5-diglucoside, a prominent anthocyanin found in various pigmented fruits and vegetables, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] This guide provides a comparative overview of the in vivo and in vitro efficacy of Delphinidin 3,5-diglucoside and its related compounds, with a focus on experimental data and methodologies to inform researchers, scientists, and drug development professionals.

Quantitative Efficacy Data

The following tables summarize the quantitative data from various studies, highlighting the efficacy of delphinidin and its glycosides in both in vitro and in vivo settings.

In Vitro Efficacy
CompoundCell LineEffectIC50 ValueSource
Delphinidin-3-O-glucosideHCT-116 (Colon Cancer)Inhibition of cell viability395.8 µg/mL[2]
Delphinidin-3-O-glucosideHT-29 (Colon Cancer)Inhibition of cell viability329 µg/mL[2]
DelphinidinMDA-MB-453 (Breast Cancer)Inhibition of cell proliferation40 µM[3]
DelphinidinBT474 (Breast Cancer)Inhibition of cell proliferation100 µM[3]
DelphinidinHL-60 (Leukemia)Suppression of enzyme activity1.9 µM[3]
DelphinidinHuman Carbonyl Reductases (CBRs)Noncompetitive inhibition16 µM[4]
DelphinidinHuman UDP-glucuronosyltransferases (UGTs) and Glutathione S-transferases (GSTs)Moderate and mild inhibition150 µM[4]
In Vivo Efficacy
CompoundAnimal ModelConditionDosageKey FindingsSource
Delphinidin-3,5-O-diglucosideRatDry Eye ModelOral administrationRestored tear secretion[5]
Delphinidin-3-O-glucosideRabbitAtherosclerosis20 mg/kgDecreased serum triglycerides and inflammatory markers[6]
DelphinidinMouseProstate CancerNot specifiedSignificantly reduced tumor formation and NF-κB protein levels[3]
DelphinidinRat (MT-450 tumor model)Mammary CancerNot specifiedPromoted tumor growth and metastasis (contradictory finding)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from the cited studies.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HCT-116, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound or other delphinidin compounds for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by living cells into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]

In Vivo Atherosclerosis Rabbit Model

This model is used to study the development of atherosclerosis and the effects of therapeutic interventions.

  • Animal Model: Male New Zealand white rabbits are used for the study.

  • Induction of Atherosclerosis: The rabbits are fed a high-fat diet (HFD) for a period of 12 weeks to induce atherosclerosis.

  • Treatment: A treatment group receives daily oral administration of Delphinidin-3-O-glucoside (e.g., 20 mg/kg body weight) alongside the HFD. A control group receives the HFD only.

  • Sample Collection: After the study period, blood samples are collected to measure serum lipid profiles (e.g., triglycerides, cholesterol) and inflammatory markers (e.g., IL-6, NF-κB, VCAM-1). Aortic tissues are also collected for histological analysis and gene expression studies (e.g., via quantitative RT-PCR for SOD1, GSH-Px).

  • Data Analysis: The data from the treated group is compared to the control group to assess the therapeutic effects of the compound.[6]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental designs can enhance understanding.

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment cell_culture Cell Culture (e.g., HCT-116, HT-29) treatment_invitro Treatment with This compound cell_culture->treatment_invitro viability_assay Cell Viability Assay (MTT) treatment_invitro->viability_assay ic50 IC50 Determination viability_assay->ic50 animal_model Animal Model (e.g., Rabbit) induction Disease Induction (e.g., High-Fat Diet) animal_model->induction treatment_invivo Oral Administration of This compound induction->treatment_invivo analysis Biochemical and Histological Analysis treatment_invivo->analysis efficacy_evaluation Efficacy Evaluation analysis->efficacy_evaluation

Caption: A simplified workflow for assessing the in vitro and in vivo efficacy of this compound.

signaling_pathway cluster_info Proposed Anti-Cancer Mechanism Delphinidin Delphinidin Akt Akt Delphinidin->Akt inhibition HOTAIR HOTAIR Akt->HOTAIR activation Beta_catenin β-catenin HOTAIR->Beta_catenin upregulation Tumor_Progression Tumor Progression Beta_catenin->Tumor_Progression promotes info Delphinidin and its glucosides may inhibit cancer progression by modulating the Akt/HOTAIR/β-catenin signaling pathway.

Caption: The proposed inhibitory effect of Delphinidin on the Akt/HOTAIR/β-catenin signaling pathway in cancer.[3]

Discussion and Conclusion

The available data suggests that delphinidin and its glycosides, including this compound, exhibit promising therapeutic effects in both in vitro and in vivo models. In vitro studies consistently demonstrate the cytotoxic and anti-proliferative effects of these compounds against various cancer cell lines.[2][3] The IC50 values, however, can vary significantly depending on the cell line and the specific delphinidin derivative used.

In vivo studies provide a more complex picture. While some studies show clear beneficial effects, such as the restoration of tear secretion and the attenuation of atherosclerosis, others have reported contradictory findings, for instance, the promotion of tumor growth in a specific rat mammary cancer model.[3][5][6] This highlights the critical importance of the biological context, including the animal model, the tumor type, and the dosage, in determining the ultimate physiological effect of this compound.

The discrepancy between in vitro and in vivo results can be attributed to several factors, including bioavailability, metabolism, and the complex interactions within a whole organism. Delphinidin and its glycosides are known to have limited bioavailability and are subject to rapid degradation and metabolism, which can significantly alter their activity in vivo.[4][7][8]

References

The Intricate Dance of Structure and Activity: A Comparative Guide to Delphinidin and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delphinidin (B77816), a prominent anthocyanidin found in richly colored fruits and vegetables, and its glycosidic forms have garnered significant attention for their diverse biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of delphinidin and its common glycosides, focusing on their antioxidant, anti-inflammatory, and anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers exploring the therapeutic potential of these natural compounds.

Structure-Activity Relationship: The Role of Glycosylation

The fundamental difference between delphinidin and its glycosides lies in the presence of sugar moieties attached to the aglycone backbone. This glycosylation significantly influences the molecule's stability, bioavailability, and ultimately, its biological efficacy.

Delphinidin, the aglycone, often exhibits potent activity in in-vitro assays due to its free hydroxyl groups, which are crucial for radical scavenging and interaction with cellular targets.[1] However, it is less stable and has lower bioavailability compared to its glycosylated counterparts.[2] Glycosylation, the attachment of sugar molecules (e.g., glucose, rutinose), generally enhances the stability and bioavailability of delphinidin.[2][3] This structural modification, however, can sometimes lead to a reduction in certain biological activities in vitro, as the sugar moiety may hinder direct interaction with target proteins.[4][5]

The position and type of sugar molecule also play a role. For instance, different glycosides of delphinidin, such as delphinidin-3-O-glucoside and delphinidin-3-O-rutinoside, may exhibit varying degrees of activity due to differences in their chemical properties and how they are metabolized.[3]

Comparative Analysis of Biological Activities

This section provides a comparative overview of the antioxidant, anti-inflammatory, and anticancer activities of delphinidin and its common glycosides, supported by quantitative data from various studies.

Antioxidant Activity

The antioxidant capacity of delphinidin and its glycosides is a key contributor to their health benefits. This activity is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The number and arrangement of hydroxyl groups on the B-ring of the delphinidin structure are critical for this function.

CompoundAssayIC50 / EC50 / ORAC ValueReference
DelphinidinDPPH3.74 µM (EC50)[6]
Delphinidin-3-O-glucoside (Myrtillin)DPPH6.90 µM (EC50)[6]
DelphinidinSuperoxide ScavengingMost active among common anthocyanidins[7]
Delphinidin-3-O-glucoside (Myrtillin)Superoxide Scavenging31.51 µM (EC50)[7]
Delphinidin-3-rutinosideFree Radical ScavengingEC50 between 1.7–73.6 nmol/mL[8]

Lower IC50/EC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

Delphinidin and its glycosides exert anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

CompoundAssayEffectReference
DelphinidinLPS-induced NO production in RAW 264.7 cellsInhibition of NO, iNOS, IL-6, MCP-1, and TNF-α[9]
Delphinidin 3-sambubiosideLPS-induced NO production in RAW 264.7 cellsInhibition of NO, iNOS, IL-6, MCP-1, and TNF-α[9]
Delphinidin-3-O-glucosideTNF-α signalingPotential inhibition[10]
Anticancer Activity

The anticancer properties of delphinidin and its glycosides are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis through the modulation of various signaling pathways.

CompoundCancer Cell LineIC50 Value (µM)Reference
DelphinidinHL-60 (Leukemia)1.9[3]
DelphinidinT24 (Bladder Cancer)34 µg/mL[2]
Delphinidin-3-O-glucosideHT1080 (Fibrosarcoma)Decreased cell viability[3]
Delphinidin-3-O-rutinosideJurkat (Leukemia)Pro-apoptotic[3]

Key Signaling Pathways Modulated by Delphinidin and its Glycosides

Delphinidin and its derivatives exert their biological effects by targeting critical signaling pathways involved in cell growth, survival, and inflammation. The primary pathways affected include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. Glycosylation can influence the extent to which these pathways are modulated.

MAPK Signaling Pathway

The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Delphinidin has been shown to inhibit the ERK/p38 MAPK pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[11]

MAPK_Pathway RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p38 p38 MEK->p38 JNK JNK MEK->JNK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Delphinidin Delphinidin & Glycosides Delphinidin->MEK Delphinidin->ERK Delphinidin->p38

Delphinidin's inhibition of the MAPK signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Delphinidin has been demonstrated to inhibit this pathway, contributing to its anticancer effects.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival Delphinidin Delphinidin & Glycosides Delphinidin->PI3K Delphinidin->Akt

Inhibition of the PI3K/Akt pathway by Delphinidin.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Delphinidin can suppress the activation of NF-κB, thereby reducing inflammation and promoting apoptosis in cancer cells.[11]

NFkB_Pathway Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB/IκBα (Inactive) Gene Pro-inflammatory Gene Expression Nucleus->Gene activates Delphinidin Delphinidin & Glycosides Delphinidin->IKK

Delphinidin's inhibitory effect on NF-κB signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).

  • Prepare various concentrations of the test compound (delphinidin or its glycosides) in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the test compound solution to the respective wells. A control well should contain 100 µL of methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity against peroxyl radicals.

Protocol:

  • Prepare a working solution of fluorescein (B123965) (e.g., 10 nM) in phosphate (B84403) buffer (75 mM, pH 7.4).

  • Prepare various concentrations of the test compound and a Trolox standard in phosphate buffer.

  • In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.

  • Add 25 µL of the test compound, Trolox standard, or phosphate buffer (for blank) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (e.g., 250 mM) to all wells.

  • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculate the area under the curve (AUC) for each sample. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of delphinidin or its glycosides for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Western_Blot_Workflow Cell_Treatment Cell Treatment with Delphinidin/Glycosides Lysis Cell Lysis & Protein Extraction Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Workflow for Western Blot analysis.

Protocol:

  • Cell Lysis: After treating cells with delphinidin or its glycosides, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The biological activities of delphinidin and its glycosides are intricately linked to their chemical structures. While the aglycone, delphinidin, often demonstrates higher potency in in-vitro antioxidant and anticancer assays, its glycosylated forms benefit from enhanced stability and bioavailability, which are crucial for in-vivo efficacy. The choice between delphinidin and its specific glycosides for therapeutic development will depend on the target application, desired pharmacokinetic profile, and the specific cellular pathways to be modulated. This guide provides a foundational comparison to aid researchers in making informed decisions and designing future studies to further elucidate the therapeutic potential of these promising natural compounds.

References

Delphinidin 3,5-Diglucoside: A Comparative Analysis of its Role in Ocular Health Against Other Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of delphinidin (B77816) 3,5-diglucoside's performance in promoting eye health relative to other common anthocyanins. The information presented is collated from various experimental studies, with a focus on quantitative data, detailed methodologies, and the elucidation of underlying biochemical pathways.

Executive Summary

Anthocyanins, a subclass of flavonoids, are widely recognized for their potent antioxidant and anti-inflammatory properties, making them promising therapeutic agents for various ocular conditions. Among these, delphinidin 3,5-diglucoside, a primary constituent of maqui berry, has demonstrated superior efficacy in specific models of eye health, particularly in mitigating dry eye symptoms by protecting lacrimal gland tissue from oxidative stress. While other anthocyanins, such as cyanidin-3-glucoside, show notable effects in areas like rhodopsin regeneration and protection against retinal photooxidation, the available data suggests a specialized and potent role for this compound in certain ocular applications. This guide synthesizes the current experimental evidence to facilitate a comprehensive understanding of their comparative bioactivities.

Comparative Efficacy in Ocular Health Parameters

The following tables summarize the quantitative data from studies comparing the effects of this compound and other anthocyanins on key parameters of eye health.

Table 1: Comparative Antioxidant and Protective Effects on Retinal Pigment Epithelial (RPE) Cells
Anthocyanin DerivativeProtection Against A2E Photooxidation (%)[1]
Malvidin-3-glucoside~70%
Delphinidin-3-galactoside ~62%
Cyanidin-3-galactoside~63%
Petunidin-3-glucosideNot significantly different from delphinidin and cyanidin (B77932) glucosides
Delphinidin-3-glucosideNot significantly different from cyanidin and petunidin (B3231668) glucosides
Cyanidin-3-glucosideNot significantly different from delphinidin and petunidin glucosides

A2E is a component of lipofuscin that accumulates in RPE cells and contributes to age-related macular degeneration.

Table 2: Comparative Effects on Rhodopsin Regeneration
AnthocyaninRhodopsin Regeneration Time Constant (τ, sec)[2][3]
Control114
Delphinidin-3-glucoside (D3G) 122
Delphinidin-3-rutinoside (D3R) 119
Cyanidin-3-glucoside (C3G)94
Cyanidin-3-rutinoside (C3R)89

A lower time constant (τ) indicates faster regeneration of rhodopsin, which is crucial for vision in low-light conditions.

Table 3: Comparative Reactive Oxygen Species (ROS) Scavenging in Lacrimal Gland Tissue

While a direct quantitative comparison table from a single study is not available, a study on a rat dry eye model reported that delphinidin 3,5-O-diglucoside significantly inhibited the formation of ROS in the lacrimal gland more than all other tested anthocyanins, which included delphinidin-3-O-glucoside and cyanidin-3-O-glucoside[3].

Key Signaling Pathways

The protective effects of anthocyanins in ocular tissues are often mediated through the modulation of specific signaling pathways. The Nrf2/HO-1 pathway is a central mechanism for cellular defense against oxidative stress.

Nrf2_HO1_Pathway Anthocyanins Anthocyanins (e.g., Delphinidin, Cyanidin) Keap1 Keap1 Anthocyanins->Keap1 promotes dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds HO1 HO-1 ARE->HO1 activates transcription AntioxidantEnzymes Other Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes activates transcription Cytoprotection Cellular Protection & Survival HO1->Cytoprotection promotes AntioxidantEnzymes->Cytoprotection promotes

Caption: The Nrf2/HO-1 signaling pathway activated by anthocyanins to combat oxidative stress in ocular cells.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis of anthocyanins in eye health.

Measurement of Reactive Oxygen Species (ROS) in Lacrimal Gland Tissue
  • Objective: To quantify the inhibitory effect of anthocyanins on ROS formation in lacrimal gland tissue.

  • Method:

    • Lacrimal gland tissue is excised and incubated with a solution containing the anthocyanin of interest or a vehicle control.

    • The tissue is then treated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe that measures intracellular ROS.

    • After an incubation period, the fluorescence intensity is measured using a fluorescence plate reader. A lower fluorescence intensity indicates a reduction in ROS levels.

  • Reference: This method is adapted from the study by Nakamura et al. (2014) on a rat dry eye model[3].

ROS_Measurement_Workflow start Start excise Excise Lacrimal Gland Tissue start->excise incubate_antho Incubate with Anthocyanin or Vehicle Control excise->incubate_antho add_dcfhda Add DCFH-DA (ROS Probe) incubate_antho->add_dcfhda incubate_probe Incubate add_dcfhda->incubate_probe measure_fluorescence Measure Fluorescence (Plate Reader) incubate_probe->measure_fluorescence analyze Analyze Data: Lower Fluorescence = Less ROS measure_fluorescence->analyze end End analyze->end A2E_Photooxidation_Workflow start Start culture_rpe Culture ARPE-19 Cells start->culture_rpe load_a2e Load Cells with A2E culture_rpe->load_a2e preincubate_antho Pre-incubate with Anthocyanins load_a2e->preincubate_antho expose_light Expose to Blue Light (e.g., 430 nm) preincubate_antho->expose_light extract_a2e Extract A2E from Cells expose_light->extract_a2e quantify_hplc Quantify A2E using HPLC extract_a2e->quantify_hplc calculate_protection Calculate Percent Protection quantify_hplc->calculate_protection end End calculate_protection->end

References

Unveiling the Bioavailability of Delphinidin Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of different delphinidin (B77816) glycosides, drawing upon key experimental findings. Delphinidin, a potent antioxidant anthocyanidin, is abundant in various pigmented fruits and vegetables. Its bioavailability, however, is significantly influenced by the sugar moiety attached, a process known as glycosylation. Understanding the comparative absorption and metabolism of these glycosides is crucial for the development of effective nutraceuticals and therapeutic agents.

Comparative Bioavailability of Delphinidin Glycosides

The type of sugar molecule attached to delphinidin plays a pivotal role in its absorption and subsequent metabolic fate.[1][2] Experimental evidence from various studies, primarily in rodent models and human clinical trials, indicates a clear hierarchy in the bioavailability of different delphinidin glycosides.

Key Findings:

  • Influence of the Sugar Moiety: The sugar portion of the glycoside is a primary determinant of its bioavailability.[1][2]

  • Intact Absorption: Delphinidin glycosides, such as delphinidin-3-rutinoside (Dp-3R) and delphinidin-3-glucoside (Dp-3G), are often absorbed and excreted in their intact form.[1][2]

  • Low Overall Bioavailability: Despite these differences, the oral bioavailability of delphinidin glycosides is generally low. For instance, the bioavailability of orally administered Dp-3R has been reported to be as low as 0.49 ± 0.06%.[1][2]

  • Metabolic Transformation: A minor yet significant portion of absorbed delphinidin glycosides undergoes metabolic transformation, primarily through methylation. The metabolite 4′-O-methyl-delphinidin-3-rutinoside has been detected in urine.[1][2]

The following table summarizes the quantitative data on the bioavailability of various delphinidin glycosides from comparative studies.

Delphinidin GlycosideAnimal Model/Study PopulationKey Bioavailability ParameterValueReference
Delphinidin-3-galactosideNot SpecifiedRelative BioavailabilityHighest[1][2]
Delphinidin-3-glucosideNot SpecifiedRelative BioavailabilityIntermediate[1][2]
Delphinidin-3-arabinosideNot SpecifiedRelative BioavailabilityLower[1][2]
Delphinidin-3-rutinosideRatsOral Bioavailability0.49 ± 0.06%[1][2]
Delphinidin-3-rutinosideHumansPlasma CmaxMaximum among tested anthocyanins[1][2]
Delphinidin-3-glucosideHumans (from Delphinol®)Plasma Concentration0.64 µg/ml[1][2]
Delphinidin-3-glucosideHumans (from Delphinol®)Plasma Cmax21.39 to 63.55 nmol/L[1][2]
Delphinidin-3-glucosideRatsTime to Peak Plasma Concentration15 and 60 minutes[3][4][5]

Experimental Protocols

The assessment of delphinidin glycoside bioavailability relies on a combination of in vivo animal studies, human clinical trials, and in vitro cell culture models.

In Vivo Bioavailability Study in Rodent Models (Rat)

This protocol outlines a typical procedure for evaluating the pharmacokinetics of delphinidin glycosides in rats.

  • Animal Model: Male Wistar rats (200-250g) are commonly used. Animals are housed in controlled conditions with a standard diet and water ad libitum.

  • Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment.

  • Fasting: Rats are fasted overnight (12-18 hours) before administration of the test compound, with free access to water.

  • Compound Administration: A specific dose of the delphinidin glycoside (e.g., 100 mg/kg body weight of delphinidin-3-glucoside) is administered orally via gavage.[3]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) via the tail vein or cardiac puncture under anesthesia. Plasma is separated by centrifugation.

  • Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24-hour period.

  • Sample Analysis: The concentrations of the delphinidin glycoside and its metabolites in plasma, urine, and feces are quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of metabolites.[3][4][5]

Human Clinical Trial Protocol (Adapted from Blackberry Juice Anthocyanin Study)

This protocol provides a framework for assessing delphinidin glycoside bioavailability in human volunteers.

  • Study Population: Healthy human volunteers are recruited. Exclusion criteria typically include smoking, regular medication use, and certain dietary restrictions.

  • Dietary Control: Participants undergo a washout period with an anthocyanin-free diet for a specified duration before the study.

  • Intervention: Volunteers consume a standardized dose of the delphinidin glycoside, often incorporated into a food matrix like a juice or capsule.

  • Blood and Urine Collection: Blood samples are collected at baseline (fasting) and at multiple time points post-ingestion (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours). Urine is typically collected over a 24-hour period.

  • Sample Processing and Analysis: Plasma and urine samples are processed and analyzed using validated analytical methods such as HPLC-MS/MS to quantify the parent delphinidin glycoside and its metabolites.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used as an in vitro model to predict the intestinal permeability of compounds.

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer, which typically takes 21 days.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay: The delphinidin glycoside solution is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points to assess AP to BL transport (absorptive direction). To study efflux, the compound is added to the BL side, and samples are collected from the AP side.

  • Sample Analysis: The concentration of the delphinidin glycoside in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Visualizing the Pathways

To better understand the journey of delphinidin glycosides through the body, the following diagrams illustrate the typical experimental workflow for a bioavailability study and the key signaling pathways involved in their absorption and metabolism.

Experimental_Workflow cluster_preclinical In Vivo Animal Study cluster_sampling Sample Collection cluster_analysis Analysis animal_model Animal Model Selection (e.g., Wistar Rats) acclimatization Acclimatization animal_model->acclimatization fasting Overnight Fasting acclimatization->fasting administration Oral Administration of Delphinidin Glycoside fasting->administration blood_sampling Blood Sampling (Time Points) administration->blood_sampling urine_feces_collection Urine & Feces Collection (Metabolic Cages) administration->urine_feces_collection sample_processing Sample Processing (Plasma Separation) blood_sampling->sample_processing urine_feces_collection->sample_processing hplc_ms Quantification by HPLC-MS/MS sample_processing->hplc_ms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc_ms->pk_analysis

Experimental workflow for an in vivo bioavailability study.

Delphinidin_Metabolism cluster_ingestion Gastrointestinal Tract cluster_absorption Absorption cluster_metabolism Metabolism (Liver & Tissues) cluster_excretion Excretion ingestion Oral Ingestion of Delphinidin Glycosides stomach Stomach (Acidic Environment) ingestion->stomach small_intestine Small Intestine stomach->small_intestine intact_absorption Intact Glycoside Absorption stomach->intact_absorption large_intestine Large Intestine small_intestine->large_intestine small_intestine->intact_absorption deglycosylation Deglycosylation by Gut Microbiota large_intestine->deglycosylation feces Feces large_intestine->feces methylation Phase I: Methylation (COMT) intact_absorption->methylation circulation Systemic Circulation intact_absorption->circulation Portal Vein aglycone_absorption Delphinidin (Aglycone) Absorption deglycosylation->aglycone_absorption aglycone_absorption->methylation aglycone_absorption->circulation Portal Vein conjugation Phase II: Glucuronidation (UGT) & Sulfation (SULT) methylation->conjugation metabolites Metabolites conjugation->metabolites urine Urine metabolites->urine metabolites->feces metabolism metabolism circulation->metabolism excretion excretion circulation->excretion metabolism->circulation

Absorption and metabolism of delphinidin glycosides.

References

Safety Operating Guide

Proper Disposal of Delphinidin 3,5-diglucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Delphinidin 3,5-diglucoside, ensuring the protection of laboratory personnel and the environment. While this compound chloride is not classified as a hazardous substance according to its Safety Data Sheet (SDS), adherence to standard laboratory chemical disposal protocols is mandatory to ensure safety and regulatory compliance.[1]

I. Pre-Disposal Assessment and Consultation

Before initiating any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[2] Regulations regarding chemical waste can vary significantly based on local, state, and federal guidelines.[2][3]

Key Actions:

  • Review Institutional Policies: Familiarize yourself with your organization's specific procedures for chemical waste disposal.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound chloride indicates that the substance does not meet the criteria for hazardous classification.[1] However, it also recommends consulting a local waste disposal expert and explicitly states not to empty it into drains.[1][4]

  • Assess the Waste Stream: Identify the form of the waste to be disposed of:

    • Pure this compound powder.

    • Solutions containing this compound.

    • Contaminated materials (e.g., personal protective equipment (PPE), glassware, absorbent paper).[2]

II. Step-by-Step Disposal Procedures

The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to meet the specific requirements of your institution.

A. Disposal of Pure this compound and Concentrated Solutions

Pure or concentrated forms of this compound should be disposed of as chemical waste through a licensed disposal service.[2]

  • Containerization:

    • Place the waste in a chemically compatible, leak-proof container with a secure, screw-on cap.[5][6] Avoid using corks or parafilm as primary seals.[5]

    • Ensure the container is in good condition, free from cracks or leaks.[6]

    • Do not overfill the container; allow for vapor expansion.[3]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste" or as otherwise required by your institution.[6][7]

    • The label must include:

      • The full chemical name: "this compound".[6][7] Avoid abbreviations or chemical formulas.[6][7]

      • The quantity of the waste.

      • The date of waste generation.[7]

      • The location of origin (e.g., department, room number).[7]

      • The name and contact information of the Principal Investigator.[7]

  • Storage:

    • Store the waste container in a designated satellite accumulation area near the point of generation.[8]

    • Use secondary containment, such as a lab tray or dishpan, to capture any potential spills or leaks.[5] The secondary container should be able to hold 110% of the volume of the primary container.[5]

    • Segregate the waste from incompatible materials.[6][8]

  • Collection:

    • Arrange for waste collection with your institution's EHS department or a licensed chemical waste disposal company.[3][7]

B. Disposal of Contaminated Materials

Materials such as gloves, bench paper, and other lab supplies that have come into contact with this compound should be managed as solid chemical waste.[2][5]

  • Collection: Place all contaminated solid waste into a designated, clearly labeled waste container.[2] For items like absorbent paper and gloves, double-bagging in clear plastic bags may be required to allow for visual inspection.[5]

  • Labeling: Label the container or bag with the contents, including the name of the chemical contaminant ("this compound").[5]

  • Disposal: This waste should be handled by a licensed chemical waste disposal service.[2]

C. Disposal of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before disposal.[6][8]

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., water, if the compound is water-soluble).[6][8]

    • The rinsate (the liquid from rinsing) must be collected and treated as chemical waste, following the procedures for pure/concentrated solutions.[2][6]

  • Container Disposal:

    • Once triple-rinsed and air-dried, the container can often be disposed of as regular laboratory trash or recycled.[6][8]

    • Before disposal, remove or deface the original chemical label.[8]

    • Alternatively, some regulations may require puncturing the container to render it unusable before disposal in a sanitary landfill.[2] Always confirm the appropriate method with your EHS department.

Important Note: Under no circumstances should this compound or its solutions be discharged into the sewer system.[1][2]

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow cluster_start Start cluster_assessment Waste Stream Assessment cluster_pure Pure Compound / Concentrated Solution cluster_contaminated Contaminated Materials cluster_empty Empty Containers start Identify Waste Containing This compound assess_waste Assess Waste Type start->assess_waste pure_compound Pure Compound or Concentrated Solution assess_waste->pure_compound Pure/Concentrated contaminated_materials Contaminated PPE, Glassware, etc. assess_waste->contaminated_materials Contaminated Materials empty_container Empty Container assess_waste->empty_container Empty Container containerize_pure 1. Place in Labeled, Sealed Container pure_compound->containerize_pure store_pure 2. Store in Designated Area with Secondary Containment containerize_pure->store_pure collect_pure 3. Arrange for EHS/ Licensed Vendor Pickup store_pure->collect_pure containerize_contaminated 1. Collect in Labeled Waste Container/Bag contaminated_materials->containerize_contaminated collect_contaminated 2. Arrange for EHS/ Licensed Vendor Pickup containerize_contaminated->collect_contaminated triple_rinse 1. Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate 2. Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container 3. Deface Label & Dispose of Container per EHS triple_rinse->dispose_container collect_rinsate->containerize_pure Treat as Pure/ Concentrated Waste

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.

References

Safe Handling of Delphinidin 3,5-diglucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling Delphinidin 3,5-diglucoside, including operational and disposal plans.

This compound is an anthocyanin, a class of water-soluble pigments found in many fruits and vegetables.[1][2] While it is a naturally occurring compound, proper handling in a laboratory setting is crucial to ensure personal safety and maintain the integrity of the substance.

Hazard Identification and Classification

According to the Safety Data Sheet (SDS) compliant with Regulation (EC) No 1272/2008 (CLP), this compound chloride is not classified as a hazardous substance.[3] However, as with any laboratory chemical, it is essential to follow standard safety protocols to minimize any potential risks. The substance is intended for laboratory and analytical use only.[3][4]

Personal Protective Equipment (PPE)

Adherence to proper PPE guidelines is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in its solid (powder) form and as a solution.

Body Part Required PPE Specifications and Best Practices
Hands Nitrile glovesInspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Wash hands thoroughly after handling.
Eyes/Face Safety glasses with side shields or chemical splash gogglesIn situations where there is a potential for splashing, such as when preparing solutions, chemical splash goggles are recommended.[5]
Body Laboratory coatA standard laboratory coat should be worn to protect clothing and skin from potential spills.
Respiratory Not generally requiredIf handling large quantities of the powder that may generate dust, or if working outside of a well-ventilated area, a dust mask or a NIOSH-approved respirator may be considered.[6]

Operational Plan: Step-by-Step Handling Procedures

Following a standardized workflow minimizes risks and ensures the quality of the experimental results.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.

    • Assemble all necessary equipment, including spatulas, weighing paper or boats, and appropriate glassware.

    • Don the required PPE as outlined in the table above.

  • Weighing the Compound :

    • Handle the solid powder gently to avoid creating dust.

    • Use a spatula to transfer the desired amount of this compound onto weighing paper or into a weighing boat on an analytical balance.

    • Close the container tightly after use to protect the compound from moisture and air, as anthocyanins can be sensitive to oxygen.[7]

  • Preparing Solutions :

    • Add the weighed solid to the appropriate solvent in a suitable container (e.g., beaker, flask).

    • Stir or sonicate as required to fully dissolve the compound. Anthocyanins are generally water-soluble.[8]

    • Be aware that the stability of anthocyanins can be affected by factors such as pH, temperature, and light.[7] It is advisable to store solutions in a cool, dark place.

  • Post-Handling :

    • Clean all equipment thoroughly after use.

    • Wipe down the work surface.

    • Dispose of any waste as described in the disposal plan below.

    • Remove PPE and wash hands thoroughly.

G prep Preparation - Clean workspace - Assemble equipment - Don PPE weigh Weighing - Handle powder gently - Use spatula and balance - Close container tightly prep->weigh dissolve Solution Preparation - Add solid to solvent - Stir or sonicate to dissolve - Store properly (cool, dark) weigh->dissolve cleanup Post-Handling - Clean equipment and workspace - Dispose of waste - Remove PPE and wash hands dissolve->cleanup end End cleanup->end start Start start->prep

Figure 1. A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Solid Waste :

    • Collect unused this compound powder and any contaminated consumables (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste :

    • Aqueous solutions of this compound, being non-hazardous and water-soluble, may in small laboratory quantities often be disposed of down the sanitary sewer with copious amounts of water.[9]

    • However, always consult and adhere to your institution's specific waste disposal guidelines and local regulations.[9] If the solution contains other hazardous materials, it must be disposed of as hazardous waste.

Emergency First-Aid Measures

In the event of accidental exposure, follow these first-aid procedures:

  • After eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • After skin contact : Wash with plenty of soap and water.

  • After inhalation : Move the person into fresh air. If breathing is difficult, give oxygen.[4]

  • After ingestion : Rinse mouth. Call a doctor if you feel unwell.

Always have the Safety Data Sheet readily available when working with any chemical and seek medical attention if any symptoms persist.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.